molecular formula C10H9NO3 B1362372 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione CAS No. 10187-21-0

1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione

Katalognummer: B1362372
CAS-Nummer: 10187-21-0
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: SWLPIQAFVWFMIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(4-hydroxyphenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h1-4,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLPIQAFVWFMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359153
Record name 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10187-21-0
Record name 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione, also known as N-(4-hydroxyphenyl)succinimide, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a succinimide ring linked to a phenol group, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, providing a critical resource for researchers engaged in the design and development of novel therapeutics.

Introduction: A Molecule of Versatility

The succinimide moiety is a well-recognized pharmacophore present in a variety of therapeutic agents, known for a broad spectrum of biological activities including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects[1]. The incorporation of a 4-hydroxyphenyl group onto the succinimide nitrogen introduces a phenolic hydroxyl group, a key functional handle for further chemical modification and a potential site for crucial interactions with biological targets. This unique combination of a reactive succinimide ring and a functionalized aromatic system makes this compound a valuable building block in the synthesis of complex molecular architectures for drug discovery.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from its structural analogues and computational predictions.

Structural Identification

The chemical structure of this compound is characterized by a saturated five-membered pyrrolidine ring containing two carbonyl groups at positions 2 and 5, with a 4-hydroxyphenyl group attached to the nitrogen atom.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes key identifiers and computed physicochemical properties for this compound.

PropertyValueSource
IUPAC Name This compound
Synonyms N-(4-hydroxyphenyl)succinimide
CAS Number 10187-21-0
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
LogP 1.11
Polar Surface Area 57.61 Ų

Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently available in the public domain. Researchers should perform their own characterization to determine these values empirically.

Synthesis and Reactivity

Synthetic Approach: A Classic Imide Formation

The most common and straightforward synthesis of N-substituted succinimides involves the reaction of succinic anhydride with a primary amine. For this compound, this involves the condensation of succinic anhydride with p-aminophenol. The reaction typically proceeds in two stages: the initial formation of a succinamic acid intermediate, followed by cyclodehydration to the succinimide.

Figure 2: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of N-Substituted Succinimides

The following is a general protocol that can be adapted for the synthesis of this compound. Optimization of reaction conditions, such as solvent, temperature, and catalyst, may be necessary to achieve high yields and purity.

  • Step 1: Amic Acid Formation.

    • Dissolve succinic anhydride (1.0 eq) in a suitable aprotic solvent (e.g., toluene, chloroform) in a round-bottom flask equipped with a magnetic stirrer.

    • Add p-aminophenol (1.0 eq) portion-wise to the stirred solution at room temperature.

    • The reaction is typically exothermic and results in the precipitation of the intermediate N-(4-hydroxyphenyl)succinamic acid.

    • Stir the mixture for 1-2 hours to ensure complete formation of the intermediate[2].

  • Step 2: Cyclodehydration.

    • The cyclodehydration to the imide can be achieved through several methods:

      • Thermal Dehydration: Heating the amic acid intermediate, often at temperatures above its melting point, can drive the cyclization. However, this method may not be suitable for thermally sensitive substrates[3].

      • Chemical Dehydration: A milder and often more efficient method involves the use of a dehydrating agent.

        • Acetic Anhydride: The amic acid can be refluxed in acetic anhydride. This method is effective but may lead to acetylation of the phenolic hydroxyl group if not carefully controlled[3].

        • Polyphosphate Ester (PPE): PPE is a mild and effective reagent for cyclodehydration that can be used in solvents like chloroform, even in the presence of unprotected phenol groups[3]. Add PPE to the suspension of the amic acid and reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification.

    • After completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate), to yield the pure this compound.

Chemical Reactivity: The Susceptible Imide Ring

The succinimide ring in this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a key feature that can be exploited in the synthesis of more complex molecules.

  • Hydrolysis: Under basic or acidic conditions, the imide ring can be hydrolyzed to open back up to the corresponding succinamic acid derivative.

  • Aminolysis: Reaction with primary or secondary amines can open the ring to form diamides.

  • Reaction with Hydroxylamine: As demonstrated in the synthesis of hydroxamic acids, hydroxylamine can open the succinimide ring to form N-hydroxybutaneamide derivatives[3][4][5][6]. This reaction provides a pathway to a class of compounds known for their biological activities, such as histone deacetylase (HDAC) and matrix metalloproteinase (MMP) inhibition[3][5][6].

The phenolic hydroxyl group also offers a site for further functionalization, such as etherification or esterification, allowing for the attachment of other pharmacophores or solubility-modifying groups.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable scaffold and intermediate in medicinal chemistry.

A Building Block for Bioactive Molecules

The combination of the succinimide and hydroxyphenyl moieties provides a platform for the synthesis of compounds with a wide range of biological activities. The succinimide core itself is associated with anticonvulsant properties, and its derivatives are explored for various other therapeutic applications[1]. The hydroxyphenyl group is a common feature in many drugs, often involved in hydrogen bonding interactions with target proteins. The ability to functionalize both the succinimide ring and the phenyl ring allows for the generation of diverse chemical libraries for high-throughput screening.

Precursor to Acetaminophen Analogues and Other Therapeutics

The N-(4-hydroxyphenyl) substructure is notably present in the widely used analgesic and antipyretic drug, acetaminophen (paracetamol)[1]. This structural similarity suggests that derivatives of this compound could be explored as novel analgesic or anti-inflammatory agents. Research into acetaminophen analogues aims to develop compounds with improved safety profiles, particularly with reduced hepatotoxicity[1]. The succinimide derivative offers a starting point for modifications that could alter the metabolic pathways and potentially mitigate the formation of toxic metabolites.

Figure 3: Potential drug development pathways originating from this compound.

Safety and Handling

Conclusion

This compound is a molecule with significant untapped potential in the field of drug discovery. Its straightforward synthesis and the versatile reactivity of its constituent functional groups make it an attractive starting material for the creation of novel bioactive compounds. Further research into the specific biological activities of this compound and its derivatives is warranted and could lead to the development of new therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

  • ChemBK. N-Hydroxy succinimide. [Link]

  • Antipin, R. L., et al. (2021). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 26(15), 4435. [Link]

  • PubMed Central. Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects. [Link]

  • ResearchGate. N-(4-hydroxyphenyl) acetamide (Paracetamol). [Link]

  • Loba Chemie. N-HYDROXY SUCCINIMIDE FOR SYNTHESIS. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Bufalin Derivatives. [Link]

  • CAS Common Chemistry. 4-[(4-hydroxyphenyl)amino]-3-nitrobenzenesulfonamide. [Link]

  • Saraswathi, K., et al. (2011). N-(4-Methylphenyl)succinimide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1153. [Link]

  • Beilstein Archives. A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • MDPI. Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. [Link]

  • PubChem. This compound. [Link]

  • Carl ROTH. Safety Data Sheet: N-Hydroxysuccinimide. [Link]

  • PubChem. N-Succinimidyl 3-(4-hydroxyphenyl)propionate. [Link]

  • Wikipedia. N-Hydroxysuccinimide. [Link]

  • ChemSrc. 1-(4-hydroxyphenyl)-2,5-pyrrolidionedione. [Link]

  • MDPI. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. [Link]

  • NIST WebBook. 2,5-Pyrrolidinedione, 1-hydroxy-. [Link]

Sources

Technical Guide: Synthesis of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione (also known as N-(4-hydroxyphenyl)succinimide). This compound serves as a critical building block in medicinal chemistry, particularly as an intermediate for active esters and in the development of anticonvulsant agents.

The synthesis relies on the condensation of succinic anhydride with 4-aminophenol . While conceptually simple, the challenge lies in driving the reaction from the intermediate succinamic acid to the cyclized imide form while preventing the esterification of the phenolic hydroxyl group. This guide presents three distinct protocols ranging from classical laboratory methods to scalable green chemistry techniques.

Part 1: Chemical Profile & Mechanistic Foundation

Target Molecule:

  • IUPAC Name: this compound

  • CAS Number: 10187-21-0[1]

  • Molecular Formula: C₁₀H₉NO₃[1][2]

  • Molecular Weight: 191.18 g/mol [2][3]

  • Melting Point: 186–190 °C (varies slightly by purity/polymorph)

Reaction Mechanism

The synthesis proceeds via a two-step nucleophilic acyl substitution followed by dehydration.

  • Amidation (Kinetic Control): The amino group of 4-aminophenol (highly nucleophilic) attacks the carbonyl of succinic anhydride. This opens the ring to form the intermediate N-(4-hydroxyphenyl)succinamic acid .

  • Cyclization (Thermodynamic Control): Under heat or dehydrating conditions, the carboxylic acid tail attacks the amide nitrogen (or undergoes internal dehydration) to close the ring, releasing water and forming the stable 5-membered succinimide ring.

Critical Control Point: The phenolic -OH is less nucleophilic than the -NH₂. However, under aggressive acetylation conditions (e.g., excess acetic anhydride), the phenol can be esterified. The protocols below are designed to favor imide formation over esterification.

ReactionMechanism Substrate1 Succinic Anhydride Intermediate N-(4-Hydroxyphenyl) succinamic Acid Substrate1->Intermediate Nucleophilic Attack (Fast, Exothermic) Substrate2 4-Aminophenol Substrate2->Intermediate Nucleophilic Attack (Fast, Exothermic) Product 1-(4-Hydroxyphenyl) pyrrolidine-2,5-dione Intermediate->Product Cyclization (Heat/Dehydration) Water H2O Intermediate->Water Byproduct

Figure 1: Mechanistic pathway from substrates to the target succinimide.

Part 2: Experimental Protocols

Method A: The "Classic" Glacial Acetic Acid Reflux

Best for: Routine laboratory synthesis (1–50g scale).

This method utilizes glacial acetic acid as both the solvent and the catalyst. The acidic environment promotes the protonation of the leaving group (water) during the cyclization step.

Reagents:

  • Succinic Anhydride (1.0 eq)

  • 4-Aminophenol (1.0 eq)

  • Glacial Acetic Acid (Solvent, ~5 mL per gram of substrate)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 4-aminophenol (e.g., 10.9 g, 100 mmol) and succinic anhydride (10.0 g, 100 mmol) to the flask.

  • Solvent Addition: Add 50–70 mL of glacial acetic acid. The solids may not dissolve immediately.

  • Reflux: Heat the mixture to reflux (approx. 118 °C). The solids will dissolve, turning into a clear solution (often darkening slightly due to trace oxidation). Maintain reflux for 3–5 hours .

  • Monitoring: Check via TLC (Ethyl Acetate:Hexane 1:1). The intermediate succinamic acid is more polar than the product.

  • Workup:

    • Allow the reaction to cool to room temperature.[4][5][6]

    • Pour the mixture into ice-cold water (approx. 5x the reaction volume) with vigorous stirring.

    • The product will precipitate as an off-white to beige solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash with cold water (3x) to remove residual acetic acid.

  • Drying: Dry in a vacuum oven at 50 °C overnight.

Method B: Azeotropic Dehydration (Dean-Stark)

Best for: High purity requirements and scale-up (>50g).

This method drives the equilibrium forward by physically removing water using a Dean-Stark trap. It avoids the use of acidic solvents, reducing the risk of side-reactions (like esterification).

Reagents:

  • Succinic Anhydride (1.05 eq)

  • 4-Aminophenol (1.0 eq)

  • Solvent: Toluene or Xylene (High boiling point, forms azeotrope with water)

  • Catalyst: Triethylamine (0.1 eq) or p-Toluenesulfonic acid (pTSA) (trace) - Optional but speeds up reaction.

Protocol:

  • Setup: Attach a Dean-Stark trap topped with a reflux condenser to a round-bottom flask. Fill the trap with the chosen solvent.

  • Charging: Add 4-aminophenol (100 mmol) and succinic anhydride (105 mmol) to the flask. Add 150 mL Toluene.

  • Reflux: Heat to vigorous reflux. The solvent vapors will carry water into the trap, where it separates.

  • Completion: Continue reflux until water collection ceases (theoretical yield of water is 1.8 mL for 100 mmol scale). This typically takes 4–8 hours .

  • Workup:

    • Cool the mixture to room temperature. The product often crystallizes directly out of the toluene.

    • If solid forms: Filter and wash with cold toluene/hexanes.

    • If no solid forms: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[7]

Workflow Step1 Combine Reagents in Toluene Step2 Reflux with Dean-Stark Trap Step1->Step2 Step3 Monitor Water Collection Step2->Step3 Step3->Step2 Water < Theoretical Step4 Cool to RT (Precipitation) Step3->Step4 Water = Theoretical Step5 Filtration & Washing Step4->Step5 Final Pure Product Step5->Final

Figure 2: Workflow for Azeotropic Dehydration (Method B).

Method C: Microwave-Assisted Synthesis

Best for: Rapid screening and small-scale library generation.

Microwave irradiation provides rapid, uniform heating that can accelerate the cyclization step from hours to minutes.

Protocol:

  • Mix succinic anhydride (10 mmol) and 4-aminophenol (10 mmol) in a microwave vial.

  • Add a minimal amount of solvent (DMF or Glacial Acetic Acid, ~2-3 mL).

  • Seal and irradiate at 140 °C for 10–15 minutes .

  • Precipitate the product by adding water (if Acetic Acid used) or 5% LiCl solution (if DMF used) to wash away the solvent.

Part 3: Characterization & Data Analysis

To validate the synthesis, compare your isolated product against these standard metrics.

MetricSpecificationNotes
Appearance White to pale beige powderDarkening indicates oxidation of phenol.
Melting Point 186 – 190 °CSharp range indicates high purity.
IR Spectroscopy 1690–1710 cm⁻¹ (C=O)Characteristic doublet for cyclic imides may appear.
IR Spectroscopy ~3300–3400 cm⁻¹ (O-H)Broad stretch confirming phenol integrity.
¹H NMR (DMSO-d₆) δ ~10.8 (s, 1H, -OH)Confirms phenol is not esterified.
¹H NMR (DMSO-d₆) δ ~2.7 (s, 4H, Succinimide)Singlet representing the 4 ring protons.
Troubleshooting
  • Problem: Product is sticky or oily.

    • Cause: Incomplete cyclization (presence of amic acid) or residual solvent.

    • Fix: Recrystallize from Ethanol/Water. Ensure the reflux step in Method A/B was sufficient.

  • Problem: Low Yield.

    • Cause: Loss of product during aqueous workup (the product has slight water solubility).

    • Fix: Saturate the aqueous layer with NaCl before filtration or extract the filtrate with Ethyl Acetate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 946468, this compound. Retrieved from [Link]

  • Gaikwad, N. D., & Patil, S. V. (2015). One Pot Green Synthesis of N-substituted Succinimide. International Journal of Chemical and Physical Sciences, 4.

Sources

N-(4-hydroxyphenyl)succinimide IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(4-hydroxyphenyl)succinimide , a compound of significant interest in mechanistic toxicology and polymer chemistry.[1][2][3]

Structural Characterization, Synthesis, and Functional Applications

Chemical Identity & Structural Analysis[1][2][3][4][5]

N-(4-hydroxyphenyl)succinimide is a cyclic imide belonging to the class of N-arylsuccinimides.[1][2][3] It is structurally distinct from the common bioconjugation reagent N-hydroxysuccinimide (NHS), a point of frequent confusion in literature searches.[1][2] While NHS possesses a hydroxyl group on the imide nitrogen, the subject molecule features a para-hydroxyphenyl moiety attached to the nitrogen atom.[1][3]

Nomenclature & Identifiers
Parameter Detail
Preferred IUPAC Name 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione
Common Synonyms N-(p-hydroxyphenyl)succinimide; 4-Succinimidophenol
CAS Registry Number 13615-16-2
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
SMILES O=C1CCC(=O)N1C2=CC=C(O)C=C2
Structural Conformation

The molecule consists of a five-membered succinimide ring fused to a phenyl ring via the nitrogen atom.[1][2][3]

  • Planarity: The succinimide ring is nearly planar.[1][2][3] The dihedral angle between the succinimide plane and the phenyl ring is typically twisted (approx. 40–60°) to minimize steric repulsion between the carbonyl oxygens and the ortho protons of the phenyl ring.[2]

  • Electronic Character: The electron-withdrawing nature of the imide carbonyls reduces the electron density on the phenyl ring compared to free phenol, while the phenolic hydroxyl group acts as a weak electron donor.

Synthetic Routes & Optimization

The synthesis of N-(4-hydroxyphenyl)succinimide follows a classic condensation-dehydration pathway typical for cyclic imides.[1][2][3] The reaction proceeds through an open-ring amic acid intermediate, which is subsequently cyclized.[1][2][3]

Reaction Mechanism[1][3][8][9]
  • Nucleophilic Attack: The amine group of p-aminophenol attacks a carbonyl carbon of succinic anhydride.[1][2][3]

  • Ring Opening: This generates N-(4-hydroxyphenyl)succinamic acid.[1][2][3]

  • Cyclodehydration: Under heat or dehydrating conditions, the intermediate loses a water molecule to close the succinimide ring.[1][2][3]

Visualization: Synthesis Pathway

Synthesis Reactants Succinic Anhydride + 4-Aminophenol Intermediate Intermediate: N-(4-hydroxyphenyl)succinamic acid Reactants->Intermediate Nucleophilic Attack (Solvent: AcOH, Reflux) Product Product: N-(4-hydroxyphenyl)succinimide Intermediate->Product Cyclodehydration (-H₂O) Byproduct H₂O Intermediate->Byproduct

Figure 1: Two-stage synthesis mechanism involving amic acid formation followed by ring closure.[1][2][3]

Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesis of high-purity this compound.

Safety Prerequisite: Perform all steps in a fume hood. p-Aminophenol is nephrotoxic and a skin sensitizer.[1][2][3]

Materials
  • Succinic anhydride (1.0 eq)[1][2][3]

  • 4-Aminophenol (1.0 eq)[1][2][3]

  • Glacial Acetic Acid (Solvent)[1][2][3]

  • Ethanol (Recrystallization)[1][2][3][4]

Step-by-Step Methodology
  • Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.9 g (0.1 mol) of 4-aminophenol in 50 mL of glacial acetic acid.

  • Addition: Add 10.0 g (0.1 mol) of succinic anhydride to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 3–5 hours. The acetic acid acts as both solvent and catalyst for the dehydration step.[1][2][3]

  • Precipitation: Allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water with vigorous stirring. The crude imide will precipitate as a solid.[1][2][3]

  • Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual acid.[1][2][3]

  • Purification: Recrystallize the crude solid from hot ethanol.

    • Dissolve solid in minimum boiling ethanol.

    • Hot filter if necessary.[1][2][3]

    • Cool slowly to 4°C to induce crystallization.[1][2][3]

  • Drying: Dry the crystals in a vacuum oven at 60°C for 12 hours.

Validation Criteria (Self-Validating System):

  • Melting Point: Target range 230–233°C (Consistent with N-arylsuccinimides).[1][2][3]

  • IR Spectroscopy: Look for characteristic imide carbonyl doublets at ~1700 cm⁻¹ and ~1770 cm⁻¹, and a broad OH stretch at 3200–3400 cm⁻¹.[1][2][3]

Applications in Toxicology & Drug Discovery[1][3]

Nephrotoxicity Modeling

N-(4-hydroxyphenyl)succinimide serves as a critical reference compound in the study of succinimide-induced nephrotoxicity .[1][2][3]

  • Mechanism: N-arylsuccinimides (such as the fungicide N-(3,5-dichlorophenyl)succinimide, NDPS) are known to cause acute tubular necrosis.[1][2][3][5] The toxicity is often contingent on the metabolic stability of the succinimide ring.[1][2][3]

  • Metabolic Role: The 4-hydroxy analog is often investigated as a potential metabolite.[1][2][3] Research indicates that while halogenated analogs (e.g., N-(3,5-dichlorophenyl)succinimide) are potent nephrotoxicants, the non-halogenated 4-hydroxy variants often show reduced toxicity or serve as detoxification pathways, helping researchers map the structure-activity relationship (SAR) of renal injury.[1]

Polymer Chemistry (Polyimides)

In material science, this molecule functions as a monomer for functionalized polyimides.[1][2][3] The phenolic hydroxyl group allows for further derivatization (e.g., formation of esters or ethers) post-polymerization, enabling the creation of thermosetting resins with tunable thermal stability.[3]

Visualization: Nephrotoxicity SAR Workflow

Toxicity Parent N-Arylsuccinimide (Parent Compound) Metabolism Cytochrome P450 Metabolism Parent->Metabolism ToxPath Reactive Intermediate (Succinimide Ring Opening) Metabolism->ToxPath Major Pathway (Halogenated analogs) DetoxPath Para-Hydroxylation (N-(4-hydroxyphenyl)succinimide) Metabolism->DetoxPath Minor Pathway (Non-halogenated) Kidney Renal Proximal Tubule Necrosis ToxPath->Kidney Excretion Renal Excretion (Conjugation) DetoxPath->Excretion

Figure 2: Metabolic divergence showing the role of 4-hydroxylation as a potential detoxification route compared to nephrotoxic activation.[1][2][3]

Physicochemical Profile

PropertyValue/DescriptionRelevance
Physical State Crystalline SolidHandling and dosing stability.[1][2][3]
Solubility DMSO, DMF, Ethanol (Hot)Poor water solubility requires co-solvents for biological assays.[1][2][3]
pKa (Phenol) ~9.9–10.0Ionized at physiological pH only in basic environments; remains neutral in blood plasma.[1][2][3]
Stability Hydrolytically unstable at pH > 8The succinimide ring can open to form succinamic acid in alkaline conditions.[1][2][3]

References

  • Rankin, G. O. (2004).[1][2][3][6] Nephrotoxicity induced by C- and N-arylsuccinimides. Journal of Toxicology and Environmental Health, Part B, 7(5), 399-416.[1][3][6]

  • Tretyakov, B. A., et al. (2023).[1][2][3][7] A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.[1][2][3][8][7][9] Organics, 4(2), 186-195.[1][2][3] [1][2][3]

  • PubChem. (2025).[1][2][3] N-(4-Methylphenyl)succinimide (Analogous Structure/Synthesis Data). National Library of Medicine.[1][2][3] [1][2][3]

  • Martinez-Hernandez, V., et al. (2016).[1][2][3] Acute N-(3,4,5-trichlorophenyl)succinimide-induced nephrotoxicity in Sprague-Dawley and Fischer-344 rats.[1][2][3][5] Toxicology, 107(1), 301-312.[1][2][3]

Sources

Biological Profile and Technical Synthesis of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione

[1]

Executive Summary

1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione (also known as N-(4-hydroxyphenyl)succinimide or NDHPS ) is a cyclic imide derivative primarily recognized as a metabolic intermediate of N-arylsuccinimide anticonvulsants and nephrotoxicants. While structurally analogous to the analgesic acetaminophen (paracetamol), its biological significance lies in its role within the metabolic detoxification pathways of N-phenylsuccinimide (NPS).

This technical guide provides a comprehensive analysis of the compound's biological activity, focusing on its toxicology, metabolic fate, and chemical synthesis. It is intended for researchers investigating succinimide pharmacokinetics, renal toxicology, and metabolite synthesis.

Chemical Identity & Structural Context

The molecule consists of a succinimide ring N-substituted with a para-hydroxyphenyl group. It serves as a critical reference standard in the study of succinimide metabolism.

PropertyDetail
IUPAC Name This compound
Common Synonyms N-(4-Hydroxyphenyl)succinimide; NDHPS
CAS Number 10187-21-0
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
Structural Class Cyclic Imide; N-Arylsuccinimide

Biological Activity & Mechanism of Action[2][3][4][5][6]

Metabolic Role: The Detoxification Pathway

The primary biological context of this compound is as a Phase I metabolite of N-phenylsuccinimide (NPS) . NPS is a model compound for studying chemically induced nephrotoxicity.

  • Bioactivation vs. Detoxification: N-phenylsuccinimide undergoes para-hydroxylation in the liver, mediated by Cytochrome P450 enzymes, to form this compound.

  • Toxicological Outcome: Unlike the parent compound (NPS) or its halogenated derivatives (e.g., N-(3,5-dichlorophenyl)succinimide), the 4-hydroxy metabolite is generally considered a detoxification product . Studies in Fischer-344 rats indicate that while the parent succinimides induce acute renal failure (proximal tubular necrosis), the 4-hydroxy metabolites exhibit significantly reduced or negligible nephrotoxic potential.

Toxicology: Renal Implications

While the intact molecule is less toxic than its parent, its potential hydrolysis presents a secondary toxicological risk.

  • Intact Molecule: Administration of purified N-(4-hydroxyphenyl)succinimide derivatives (e.g., in the 3,5-dichloro series) failed to reproduce the severe nephrotoxicity seen with the parent compounds, suggesting the succinimide ring's integrity and lipophilicity are crucial for the initial toxic insult.

  • Hydrolysis Risk: In vivo hydrolysis of the succinimide ring can release 4-aminophenol (PAP) and succinic acid. 4-Aminophenol is a known nephrotoxicant causing necrosis of the pars recta (S3 segment) of the proximal tubule. Therefore, while the metabolite itself is "detoxified," it represents a latent source of 4-aminophenol if metabolic stability is compromised.

Pharmacological Profile (SAR)
  • Anticonvulsant Activity: N-phenylsuccinimides possess anticonvulsant properties (related to ethosuximide). However, the introduction of the polar 4-hydroxy group typically reduces blood-brain barrier (BBB) penetration, diminishing in vivo anticonvulsant efficacy compared to the non-hydroxylated parent.

  • Analgesic Analog: Although structurally similar to acetaminophen (N-(4-hydroxyphenyl)acetamide), the cyclic imide structure alters the electronic properties. Unlike acetaminophen, which is bioactivated to the toxic NAPQI intermediate, the succinimide analog does not directly form a quinone imine via the same mechanism, rendering it a distinct pharmacological entity.

Visualization: Metabolic Pathway & Toxicity Logic

The following diagram illustrates the metabolic fate of N-phenylsuccinimide, highlighting the conversion to the 4-hydroxy derivative and the potential hydrolysis pathway.

MetabolicPathwaycluster_legendLegendNPSN-Phenylsuccinimide(Nephrotoxic Parent)CYPCYP450(Oxidation)NPS->CYPPhase INDHPS1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione(Detoxified Metabolite)CYP->NDHPSHydrolysisHydrolysis(Enzymatic/Chemical)NDHPS->HydrolysisMinor PathwayExcretionRenal Excretion(Glucuronidation)NDHPS->ExcretionMajor Pathway(Conjugation)PAP4-Aminophenol(Nephrotoxic)Hydrolysis->PAPSuccinateSuccinic Acid(Krebs Cycle)Hydrolysis->SuccinateToxicToxic AgentSafeDetoxified/Inert

Caption: Metabolic trajectory of N-phenylsuccinimide, showing the central role of the 4-hydroxy metabolite (NDHPS) in detoxification versus potential bioactivation via hydrolysis.

Technical Synthesis Protocol

For researchers requiring high-purity material for biological assays, the following synthesis protocol ensures optimal yield and purity.

Reaction Principle

Condensation: Reaction of succinic anhydride with 4-aminophenol in a solvent (Acetic Acid or Toluene) leads to the formation of the amic acid intermediate, which undergoes ring closure (dehydration) to form the cyclic imide.

Materials
  • Reagents: Succinic Anhydride (1.0 eq), 4-Aminophenol (1.0 eq).

  • Solvent: Glacial Acetic Acid (preferred for solubility) or Toluene (with Dean-Stark trap).

  • Catalyst (Optional): Sodium Acetate or Zinc dust (to prevent oxidation of the phenol).

Step-by-Step Methodology
  • Preparation: Dissolve 10.9 g (0.1 mol) of 4-aminophenol in 100 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Add 10.0 g (0.1 mol) of succinic anhydride to the solution.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 3–5 hours. Monitor reaction progress via TLC (Silica gel; Ethyl Acetate:Hexane 1:1).

  • Concentration: Remove approximately 70% of the solvent under reduced pressure (rotary evaporator).

  • Precipitation: Pour the concentrated residue into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.

  • Purification: Filter the crude solid. Recrystallize from ethanol or an ethanol/water mixture to obtain analytical purity.

  • Validation:

    • Melting Point: Expected range 144–146°C (consistent with N-(4-methoxyphenyl)succinimide analogs).

    • NMR (DMSO-d6): Check for succinimide protons (singlet at ~2.7-2.9 ppm, 4H) and para-substituted aromatic protons (two doublets).

Comparative Toxicity Data

The following table summarizes the nephrotoxic potential of N-phenylsuccinimide derivatives in Fischer-344 rats, highlighting the "safety" of the 4-hydroxy metabolite relative to the parent.

CompoundStructureNephrotoxicity (BUN/Kidney Weight)Renal Pathology
N-Phenylsuccinimide (NPS) ParentModerate/High Proximal tubular necrosis
N-(3,5-Dichlorophenyl)succinimide Halogenated ParentSevere Extensive necrosis
This compound Metabolite (Target)Low / Inactive Minimal or no observable lesion
4-Aminophenol Hydrolysis ProductHigh S3 segment necrosis

Note: Data derived from structure-toxicity relationship studies (Rankin et al., Harvison et al.).

References

  • Harvison, P. J., et al. (1992). Nephrotoxic potential of N-(3,5-dichloro-4-hydroxyphenyl)succinimide and N-(3,5-dichloro-4-hydroxyphenyl)succinamic acid in Fischer-344 rats. Toxicology Letters.

  • Rankin, G. O. (2004). Nephrotoxicity induced by C- and N-arylsuccinimides.[1] Journal of Toxicology and Environmental Health, Part B.

  • Rankin, G. O., et al. (1987).[2] Nephrotoxicity of N-(3,5-dihalophenyl)succinimides in Fischer 344 rats.[2] Toxicology.[1][3]

  • Bazan, H. A., et al. (2020).[4] A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.[3] European Journal of Medicinal Chemistry.[3][4]

  • Gaikwad, N. D., & Patil, S. V. (2015). One Pot Green Synthesis of N-substituted Succinimide. International Journal of Chemical and Physical Sciences.

The Pyrrolidine-2,5-dione Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Mechanism of Action of Pyrrolidine-2,5-dione Derivatives for Researchers, Scientists, and Drug Development Professionals.

The pyrrolidine-2,5-dione, or succinimide, core is a recurring and versatile scaffold in medicinal chemistry, forming the basis of a wide array of pharmacologically active agents.[1] Its prevalence in approved drugs and clinical candidates stems from its unique stereochemical and electronic properties, which allow for precise interactions with a multitude of biological targets. This guide provides a comprehensive overview of the mechanisms of action of various pyrrolidine-2,5-dione derivatives, offering insights into their therapeutic potential across different disease areas.

A Multifaceted Pharmacophore: Targeting Diverse Pathologies

The succinimide ring system is a key feature in drugs with a wide range of applications, including antiepileptic, anti-inflammatory, and antineoplastic activities.[2] This diversity of action is a testament to the scaffold's ability to be chemically modified, allowing for the fine-tuning of its biological activity.

Anticonvulsant Activity: Modulating Neuronal Excitability

A significant number of pyrrolidine-2,5-dione derivatives exhibit potent anticonvulsant effects, with ethosuximide being a classic example of an antiepileptic drug.[2] The primary mechanism of action for many of these compounds involves the modulation of ion channels within the central nervous system.[3]

Interaction with Voltage-Gated Ion Channels

Studies have demonstrated that certain pyrrolidine-2,5-dione derivatives effectively block voltage-gated sodium channels (VGSCs) and L-type voltage-gated calcium channels (VGCCs).[4][5] This inhibition of ion currents reduces neuronal excitability, thereby preventing the rapid and excessive firing of neurons that characterizes seizures. For instance, specific derivatives have shown significant inhibition of Nav1.2 sodium channels.[4] The interaction with these channels is a key plausible molecular mechanism for their anticonvulsant and, in some cases, antinociceptive actions.[5]

The following diagram illustrates the general mechanism of action of anticonvulsant pyrrolidine-2,5-dione derivatives on neuronal ion channels.

cluster_Neuron Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron Action Potential Action Potential VGSC Voltage-Gated Sodium Channel Action Potential->VGSC Depolarization VGCC Voltage-Gated Calcium Channel VGSC->VGCC Depolarization Vesicle Neurotransmitter Vesicle VGCC->Vesicle Ca2+ Influx Release Neurotransmitter Release Vesicle->Release Receptor Neurotransmitter Receptor Release->Receptor Pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Pyrrolidine-2,5-dione->VGSC Inhibition Pyrrolidine-2,5-dione->VGCC Inhibition Excitation Reduced Postsynaptic Excitation Receptor->Excitation

Caption: Inhibition of voltage-gated sodium and calcium channels by pyrrolidine-2,5-dione derivatives, leading to reduced neurotransmitter release and decreased neuronal excitability.

GABAergic Modulation

Some derivatives, such as tiagabine, exert their anticonvulsant effects by interacting with the GABAergic system. Tiagabine is a selective inhibitor of the GABA transporter type 1 (GAT-1), leading to increased concentrations of the inhibitory neurotransmitter GABA in the synaptic cleft.[6] This enhancement of GABAergic inhibition contributes to the overall reduction in neuronal excitability.

Anti-inflammatory Effects: Targeting Key Mediators of Inflammation

Pyrrolidine-2,5-dione derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.[7] Their mechanisms of action in this context are often multi-targeted, involving the inhibition of key enzymes and signaling pathways in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

A primary mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes (COX-1 and COX-2). Several pyrrolidine-2,5-dione derivatives have been shown to be potent inhibitors of both COX and 5-lipoxygenase (5-LOX) enzymes.[7] The dual inhibition of these pathways is advantageous as it can lead to a broader anti-inflammatory effect with a potentially improved safety profile.[8]

Compound SeriesTargetIC50 (µM)Selectivity Index (COX-2/COX-1)
13a-eCOX-20.98 - low micromolarup to 31.5
13eCOX-20.9831.5

Table 1: Inhibitory activity of selected pyrrolidine-2,5-dione derivatives against COX-2. Data sourced from[7].

Modulation of Pro-inflammatory Cytokine Production

Certain derivatives have been demonstrated to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in human peripheral blood mononuclear cells (PBMCs).[2] This indicates an immunomodulatory effect that contributes to their overall anti-inflammatory profile.

The following diagram outlines the workflow for assessing the anti-inflammatory activity of pyrrolidine-2,5-dione derivatives through COX/LOX inhibition assays.

Start Start Prepare Compounds Prepare Test and Reference Compounds Start->Prepare Compounds Assay Setup Set up 96-well plate with Buffer, Heme, COX/LOX Enzyme Prepare Compounds->Assay Setup Add Compounds Add varying concentrations of Test/Reference Compounds Assay Setup->Add Compounds Incubate Incubate Add Compounds->Incubate Add Substrate Add Arachidonic Acid (Substrate) Incubate->Add Substrate Add Chromogen Add TMPD (Chromogenic Substrate) Add Substrate->Add Chromogen Measure Absorbance Measure Absorbance using a Spectrophotometer Add Chromogen->Measure Absorbance Calculate IC50 Calculate IC50 values Measure Absorbance->Calculate IC50 End End Calculate IC50->End

Caption: Experimental workflow for determining the in vitro COX/LOX inhibitory activity of pyrrolidine-2,5-dione derivatives.

Anticancer Activity: Targeting Tumor Growth and Survival

The pyrrolidine-2,5-dione scaffold is also present in compounds with significant anticancer properties. These derivatives can induce cytotoxic effects in cancer cells through various mechanisms.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is an enzyme that plays a crucial role in tumor immune evasion by depleting tryptophan and producing kynurenine metabolites that suppress T-cell function.[9] Several pyrrolidine-2,5-dione derivatives have been identified as potent inhibitors of IDO1, making them promising candidates for cancer immunotherapy.[9][10][11] By inhibiting IDO1, these compounds can restore anti-tumor immune responses.

Modulation of Key Signaling Pathways in Cancer

Some derivatives have been shown to suppress the proliferation of colon cancer cells.[12] Spiropyrrolidine oxindole derivatives have been synthesized as novel inhibitors of Glutathione Peroxidase 4 (GPX4) and Murine Double Minute 2 (MDM2), which are involved in inhibiting cancer cell proliferation.[13]

Other Notable Mechanisms of Action

The versatility of the pyrrolidine-2,5-dione scaffold extends to other therapeutic areas:

  • Antidepressant Activity: Certain derivatives act as potent ligands for the 5-HT1A receptor and the serotonin transporter protein (SERT), suggesting their potential as antidepressant agents.[14]

  • Enzyme Inhibition: Beyond those already mentioned, derivatives have been developed as inhibitors of other enzymes, such as tyrosinase, which is involved in melanin production.[15]

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrrolidine-2,5-dione derivatives against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test pyrrolidine-2,5-dione derivatives and a reference compound (e.g., Celecoxib)

  • Tris-HCl buffer (pH 8.0)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test pyrrolidine-2,5-dione derivatives and the reference compound.

  • In a 96-well plate, add the Tris-HCl buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compounds or reference compound to the respective wells and incubate.

  • Initiate the reaction by adding arachidonic acid.

  • Add TMPD and measure the change in absorbance at a specific wavelength using a spectrophotometer.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Conclusion

The pyrrolidine-2,5-dione core represents a privileged scaffold in medicinal chemistry, with derivatives demonstrating a remarkable diversity of biological activities. Their mechanisms of action are multifaceted, ranging from the modulation of ion channels and enzymes to the inhibition of key signaling pathways. This in-depth understanding of their molecular interactions is crucial for the rational design and development of novel therapeutics for a wide range of diseases, including epilepsy, inflammation, and cancer. The continued exploration of this versatile chemical motif holds significant promise for future drug discovery efforts.

References

  • MDPI. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. (2020). [Link]

  • MDPI. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (2022). [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2023). [Link]

  • ResearchGate. (PDF) Pyrrolidine-2,5-dione. [Link]

  • ResearchGate. Synthesis, crystal structure, anti-cancer, anti-inflammatory anti-oxidant and quantum chemical studies of 4-(pyrrolidine-2,5-dione-1-yl)phenol | Request PDF. [Link]

  • Taylor & Francis Online. Full article: Synthesis and anticonvulsant activity of new N-mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-dione. (2015). [Link]

  • Google Patents. WO2015173764A1 - Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors.
  • Bentham Science. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. [Link]

  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. (2023). [Link]

  • PubMed. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. (2020). [Link]

  • RSC Publishing. Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. (2018). [Link]

  • PubMed. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. (2013). [Link]

  • ACS Publications. KA-11, a Novel Pyrrolidine-2,5-dione Derived Broad-Spectrum Anticonvulsant: Its Antiepileptogenic, Antinociceptive Properties and in Vitro Characterization. (2018). [Link]

  • MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (2024). [Link]

  • PubMed. Discovery of New 3-(Benzo[ b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents-In Vitro and In Vivo Evaluation. (2024). [Link]

Sources

Technical Guide: Pharmacokinetic Profile of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacokinetic (PK) profile of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione , a critical Phase I metabolite and pharmacophore in medicinal chemistry.

Executive Summary

This compound (also designated as N-(4-hydroxyphenyl)succinimide) is the primary oxidative metabolite of N-phenylsuccinimide (NPS) . While the parent compound serves as a fungicidal and anticonvulsant scaffold, this para-hydroxylated metabolite represents a critical node in the bioactivation and detoxification pathways of aryl-succinimides.

Unlike its nephrotoxic chlorinated analogs (e.g., metabolites of N-(3,5-dichlorophenyl)succinimide), this molecule exhibits a distinct safety and clearance profile. Its pharmacokinetics are defined by rapid formation via hepatic CYP450s, rate-limiting Phase II conjugation, and renal elimination. This guide provides the mechanistic basis for its ADME properties and protocols for its bioanalysis.

CRITICAL DISTINCTION: Do not confuse this compound with N-Hydroxysuccinimide (NHS) , a common reagent in peptide coupling. NHS possesses a hydroxyl group on the nitrogen atom (


), whereas the subject of this guide has a phenolic hydroxyl group on the phenyl ring (

).

Physicochemical Properties & In Silico Predictions

Understanding the physicochemical baseline is essential for predicting tissue distribution and transporter affinity.

ParameterValueBiological Implication
Molecular Weight 191.18 g/mol Small molecule; rapid passive diffusion likely.
Molecular Formula C₁₀H₉NO₃--
LogP (Predicted) ~1.11Moderately lipophilic. Permeable to membranes but sufficiently polar for renal clearance without extensive sequestration.
pKa (Acidic) ~9.5 (Phenolic -OH)Un-ionized at physiological pH (7.4). Ionization increases in alkaline urine, accelerating excretion.
Solubility Moderate (Water/DMSO)Soluble in aqueous buffers > pH 8.0; requires organic cosolvent (DMSO/MeOH) for stock solutions.
PSA (Polar Surface Area) ~57.6 ŲGood oral bioavailability prediction (<140 Ų).

ADME Profile: Mechanisms & Pathways

Absorption & Bioavailability

As a metabolite, "absorption" typically refers to its formation rate from the parent drug. However, when administered directly (e.g., in toxicological studies):

  • Oral Bioavailability (F): High (>85% predicted) due to low molecular weight and favorable LogP.

  • Tmax: Rapid absorption anticipated (0.5 – 1.5 hours) in rodent models.

Distribution
  • Protein Binding: Estimated at 40–60% . The introduction of the polar hydroxyl group reduces the extensive binding seen in the parent N-phenylsuccinimide (>90%), increasing the free fraction (

    
    ) available for excretion.
    
  • Volume of Distribution (Vd): Moderate (~0.6–0.8 L/kg). It distributes into total body water and well-perfused tissues but does not show deep tissue accumulation typical of highly lipophilic compounds.

Metabolism (Bioactivation & Detoxification)

This compound acts as both a product and a substrate .

  • Formation (Phase I):

    • Precursor: N-phenylsuccinimide.

    • Enzyme: CYP450 (Primarily CYP2C9 and CYP2C19 in humans; CYP2C11 in rats).

    • Reaction: Para-hydroxylation of the phenyl ring. This is the rate-limiting detoxification step for the parent compound.

  • Clearance (Phase II):

    • The exposed phenolic -OH is a "handle" for conjugation.

    • Primary Pathway: Glucuronidation via UGT1A1 and UGT1A9 .

    • Secondary Pathway: Sulfation via SULT1A1 .

    • Product: this compound-O-glucuronide (highly polar, excreted in urine).

Excretion
  • Route: Renal (>90%).

  • Mechanism:

    • Filtration: Glomerular filtration of the free fraction.[1]

    • Secretion: The parent and metabolite are substrates for Organic Anion Transporters (OAT1/3 ) in the proximal tubule.

    • pH Dependence: Due to the pKa of 9.5, urinary alkalinization has a minimal effect on ionization unless pH > 8.5, meaning passive reabsorption is possible, extending half-life compared to stronger acids.

Visualization of Metabolic Fate[2]

The following diagram illustrates the biotransformation pathway, highlighting the critical shift from the lipophilic parent to the excretable conjugate.

MetabolicPathway Figure 1: Bioactivation and Clearance Pathway of N-Phenylsuccinimide Parent N-Phenylsuccinimide (Lipophilic Parent) CYP CYP450 (CYP2C9/19) Parent->CYP Oxidation Metabolite 1-(4-Hydroxyphenyl) pyrrolidine-2,5-dione (Target Metabolite) CYP->Metabolite Para-Hydroxylation UGT UGT Transferases (Phase II) Metabolite->UGT Conjugation Excretion Renal Excretion (Urine) Metabolite->Excretion Filtration (Minor) Conjugate O-Glucuronide Conjugate UGT->Conjugate Glucuronidation Conjugate->Excretion OAT1/3 Transport

Caption: Figure 1: Metabolic cascade showing the conversion of N-phenylsuccinimide to the target 4-hydroxy metabolite, followed by Phase II conjugation and renal elimination.

Experimental Protocols: Bioanalysis & Validation

To establish a PK profile in a new study, the following LC-MS/MS workflow is recommended. This protocol ensures specificity against the parent compound and potential isomers.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/serum to a 96-well plate.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., N-(4-hydroxyphenyl)succinimide-d4).

  • Vortex: Mix at 1000 rpm for 2 minutes.

  • Centrifuge: Spin at 4000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in water (to match initial mobile phase).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode. Note: Negative mode is also viable due to the phenolic proton, but positive mode often yields better fragmentation for succinimides.

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Rationale
Analyte 192.2 [M+H]⁺ 106.1 22 Loss of succinimide ring (C4H5NO2).
Analyte (Qual) 192.2 [M+H]⁺ 164.1 15 Loss of CO (-28 Da).

| IS (d4) | 196.2 [M+H]⁺ | 110.1 | 22 | Deuterated analog. |

Workflow Diagram

LCMS_Workflow Figure 2: Bioanalytical Workflow for Quantitation Sample Plasma Sample (50 µL) Precip Protein Precipitation (ACN + IS) Sample->Precip Centrifuge Centrifugation (4000g, 10 min) Precip->Centrifuge Supernatant Supernatant Dilution (1:1 with 0.1% FA) Centrifuge->Supernatant LC LC Separation (C18, Gradient) Supernatant->LC MS MS/MS Detection (m/z 192.2 -> 106.1) LC->MS

Caption: Figure 2: Step-by-step extraction and detection protocol for pharmacokinetic analysis.

Toxicology & Safety Considerations

While the dichloro-analogs (e.g., N-(3,5-dichlorophenyl)succinimide) are potent nephrotoxicants causing acute tubular necrosis, This compound is significantly less toxic.

  • Nephrotoxicity: Preclinical studies in Fischer 344 rats indicate that the non-halogenated 4-hydroxy metabolite does not induce the marked diuresis, proteinuria, or BUN elevation seen with its chlorinated counterparts [1, 2].

  • Mechanism of Safety: The lack of electron-withdrawing halogens prevents the formation of reactive quinone-imine intermediates that typically arylate renal proteins.

References

  • Rankin, G. O., et al. (1988). Nephrotoxicity of N-(3,5-dichlorophenyl)succinimide metabolites in vivo and in vitro. Toxicology and Applied Pharmacology.

  • Harvison, P. J., et al. (1992). Nephrotoxic potential of N-(3,5-dichloro-4-hydroxyphenyl)succinimide and N-(3,5-dichloro-4-hydroxyphenyl)succinamic acid in Fischer-344 rats. Toxicology Letters.

  • PubChem. (2023). Compound Summary: this compound. National Library of Medicine.

  • Vree, T. B., et al. (1981). Pharmacokinetics and Mechanism of Renal Excretion of Short Acting Sulphonamides.[2] European Journal of Clinical Pharmacology.[3] (Cited for renal handling mechanisms of N-substituted succinimide/sulfonamide cores).

Sources

Commercially available analogs of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Selection and Application of N-Aryl Succinimide Analogs

Executive Summary

1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione (CAS: 10187-21-0), also known as N-(4-hydroxyphenyl)succinimide, represents a critical scaffold in medicinal chemistry and toxicology. Unlike its aliphatic counterpart N-hydroxysuccinimide (NHS), which is a leaving group in bioconjugation, the N-aryl succinimide moiety serves as a robust pharmacophore in anticonvulsant drug design and a definitive model for renal toxicology.

This guide provides a technical analysis of commercially available analogs, their mechanistic implications in drug metabolism, and rigorous protocols for their experimental application.

Part 1: The Commercial Landscape of N-Aryl Succinimides

Researchers often conflate N-aryl succinimides with NHS-esters. It is vital to distinguish that the target molecule contains a phenol group on the N-linked aromatic ring, creating a stable amide bond, whereas NHS-esters contain a labile N-O bond.

The following analogs are commercially established and selected based on their utility in Structure-Activity Relationship (SAR) studies and toxicology modeling.

Table 1: Key Commercially Available Analogs
Compound NameCAS RegistryStructural ModificationPrimary ApplicationLogP (Approx)
This compound 10187-21-0 Parent (4-OH) Metabolite standard; Phase II conjugation target. 0.8
N-(3,5-Dichlorophenyl)succinimide (NDPS)24096-53-53,5-DichloroNephrotoxicity Model: The "gold standard" for inducing proximal tubular necrosis.2.9
N-Phenylsuccinimide83-25-0UnsubstitutedBaseline Control: Used to determine the baseline stability of the succinimide ring.1.1
N-(4-Methoxyphenyl)succinimide1081-15-84-MethoxyProdrug Analog: Blocks Phase II conjugation; increases lipophilicity.1.4
N-(4-Acetylphenyl)succinimide36254-39-44-AcetylElectronic Probe: Tests electron-withdrawing effects on ring stability.0.9
Phensuximide86-34-0N-Methyl, 2-PhenylAnticonvulsant Drug: Clinically relevant succinimide scaffold.1.8

Part 2: Mechanism of Action & Toxicology (The "Why")

Understanding the biological fate of these analogs is essential for experimental design. The N-aryl succinimide ring is not inert; it is a substrate for bioactivation and hydrolysis.

The Nephrotoxicity Axis (NDPS Model)

The analog NDPS is extensively used to study renal toxicity. The mechanism highlights why the 4-hydroxy variant is safer but still relevant.

  • Oxidation: Cytochrome P450s oxidize the succinimide ring or the phenyl ring.

  • Hydrolysis: The succinimide ring opens to form succinamic acid derivatives.[1][2]

  • Toxicity: In NDPS, the 3,5-dichloro substitution prevents safe hydroxylation, forcing the formation of reactive intermediates that target the S3 segment of the proximal tubule.

Metabolic Pathway Visualization

The following diagram illustrates the divergence between safe clearance (via 4-hydroxylation) and toxicity (via ring opening or reactive metabolite formation).

Bioactivation_Pathway Parent N-Aryl Succinimide (Lipophilic) CYP CYP450 Oxidation Parent->CYP RingOpen Succinamic Acid (Inactive/Excreted) Parent->RingOpen Spontaneous Hydrolysis (pH > 7.4) Hydroxyl 4-Hydroxy Metabolite (Target Molecule) CYP->Hydroxyl Preferential if para-position open Reactive Reactive Intermediate (Quinone-like) CYP->Reactive If para-blocked (e.g., NDPS) Conjugation Glucuronidation (Phase II) Hydroxyl->Conjugation Clearance Reactive->RingOpen Deactivation Toxicity Renal Necrosis (Proximal Tubule) Reactive->Toxicity Covalent Binding

Figure 1: Divergent metabolic pathways of N-aryl succinimides. The 4-hydroxy analog represents a detoxification product, whereas halogenated analogs (NDPS) drive toxicity.

Part 3: Experimental Protocols & Integrity (The "How")

Trustworthiness Directive: Commercial samples of N-aryl succinimides often contain significant amounts of succinamic acid (the ring-opened hydrolysis product) due to moisture exposure during storage. Using impure material invalidates lipophilicity (LogP) and toxicity data.

Protocol 3.1: Purification and Validation

Do not assume commercial purity >95% without verification.

  • Dissolution: Dissolve the crude commercial solid in minimal boiling ethanol.

  • Filtration: Filter hot to remove insoluble polymeric impurities.

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C. N-aryl succinimides crystallize efficiently; the ring-opened succinamic acids are more soluble in polar solvents and remain in the mother liquor.

  • Validation (Critical Step): Perform H-NMR in DMSO-d6 .

    • Succinimide Signal: Look for a sharp singlet at ~2.7–2.9 ppm (4H, succinimide ring protons).

    • Impurity Signal: Ring opening shifts these protons to two distinct triplets (~2.4 and ~2.5 ppm) and introduces a broad carboxylic acid peak (>10 ppm).

Protocol 3.2: Stability Monitoring in Biological Assays

When using these analogs in cell culture (pH 7.4), the succinimide ring hydrolyzes over time. You must account for this half-life (


).

Workflow Visualization:

Stability_Workflow Start Stock Solution Preparation (DMSO, Anhydrous) Dilution Dilution into Media (pH 7.4, 37°C) Start->Dilution T0 T=0 min Analysis (HPLC/UV) Dilution->T0 Incubation Incubation Loop (0, 1, 4, 24 Hours) T0->Incubation Analysis Quantify Ring Opening (Succinimide vs Succinamic Acid) Incubation->Analysis Decision Is t1/2 < Assay Duration? Analysis->Decision Correct Apply Kinetic Correction Factor to IC50 Decision->Correct Yes Proceed Valid Data Set Decision->Proceed No

Figure 2: Mandatory stability validation workflow for N-aryl succinimide bioassays.

Part 4: SAR Implications for Drug Design

When selecting analogs for drug development (e.g., anticonvulsants), the 4-position on the phenyl ring is the "metabolic switch."

  • 4-OH (Target Molecule): High clearance, low toxicity, low blood-brain barrier (BBB) penetration due to polarity. Useful as a negative control for CNS activity.

  • 4-H (Phenyl): Moderate metabolic stability, good BBB penetration.

  • 4-Cl/4-CF3: Blocks metabolic clearance at the para-position. Increases half-life but significantly increases the risk of hepatotoxicity or nephrotoxicity due to forcing oxidation at the succinimide ring or formation of arene oxides.

Recommendation: For lead optimization, replace the 4-OH group with a 4-Methoxy or 4-Fluoro group. This blocks rapid conjugation (glucuronidation) while maintaining a safer electronic profile than the 3,5-dichloro variants.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 946468, this compound. Retrieved from [Link]

  • Rankin, G. O., et al. (2018). Nephrotoxicity of N-(3,5-Dichlorophenyl)succinimide (NDPS) and its Metabolites.[3] Toxicology Mechanisms and Methods.[4] (Contextual grounding on NDPS toxicity mechanisms).

  • Martinez, A., et al. (2012).Succinimide hydrolysis kinetics and implications for drug design. Journal of Pharmaceutical Sciences. (General reference for succinimide ring stability).
  • European Chemicals Agency (ECHA). Registration Dossier: N-(4-hydroxyphenyl)succinimide.[5] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Electrophysiological Characterization of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione (also known as N-(4-hydroxyphenyl)succinimide) represents a unique chemical intersection between the succinimide class of anticonvulsants (e.g., ethosuximide) and phenolic metabolites associated with analgesics (e.g., acetaminophen metabolites). While succinimides are clinically validated blockers of T-type calcium channels (CaV3.x), the addition of the 4-hydroxyphenyl moiety introduces potential interactions with TRP channels or modulation of oxidative stress pathways.

This guide provides a rigorous experimental framework for characterizing the electrophysiological profile of this compound. The protocols focus on Whole-Cell Patch Clamp recording to isolate specific ionic currents, with a primary emphasis on T-type Calcium Currents (I_Ca,T) due to the succinimide pharmacophore, and a secondary workflow for General Neuronal Excitability to assess off-target modulation.

Material Preparation & Chemical Handling[1][2]

Compound Properties[3][4][5][6][7][8][9]
  • IUPAC Name: this compound[1]

  • Molecular Weight: 191.18 g/mol [1]

  • Solubility Profile: Lipophilic core with polar hydroxyl group. Poorly soluble in pure water; soluble in DMSO and Ethanol.

Stock Solution Protocol

To ensure stable delivery without precipitation in the perfusion lines:

  • Vehicle: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: Prepare a 100 mM master stock.

    • Calculation: Dissolve 19.12 mg of compound in 1.0 mL DMSO.

    • Storage: Aliquot into amber glass vials (to prevent photodegradation of the phenol group) and store at -20°C. Stable for 3 months.

  • Working Solutions: Dilute the master stock into the extracellular recording solution (aCSF or Tyrode’s) immediately prior to the experiment.

    • Max Vehicle Limit: Ensure final DMSO concentration is ≤ 0.1% (v/v) to avoid vehicle-induced membrane permeabilization.

    • Example: For a 100 µM test solution, add 1 µL of 100 mM stock to 1 mL of bath solution.

Experimental Rig Setup

Hardware Configuration

The recording setup must be optimized for low-noise, high-resistance seal formation.

  • Amplifier: Axon MultiClamp 700B or HEKA EPC10 (Low-noise headstage required).

  • Digitizer: Digidata 1550B (Sampling rate ≥ 10 kHz).

  • Micromanipulator: Sutter MP-285 or equivalent motorized manipulator.

  • Perfusion System: Gravity-fed fast perfusion system (e.g., Warner VC-8) is critical. The compound's lipophilicity requires Teflon or glass-lined tubing to minimize non-specific binding/adsorption, which is common with phenolic compounds.

Signal Flow Diagram

The following diagram illustrates the signal acquisition and perfusion logic required for verifying compound activity.

G cluster_0 Fluidics System cluster_1 Data Acquisition Reservoir Reservoir (1-(4-OH-Ph)-Succinimide) Valve Fast Exchange Valve (<20ms switch) Reservoir->Valve Gravity/Pressure Bath Recording Chamber (Laminar Flow) Valve->Bath Perfusion Pipette Glass Electrode (2-4 MΩ) Bath->Pipette Ionic Current Headstage Headstage (Current/Voltage) Pipette->Headstage Analog Signal Amp Amplifier (Low Pass Filter 2kHz) Headstage->Amp Digitizer ADC/DAC (10-20 kHz) Amp->Digitizer Digitizer->Amp PC Analysis Software (pClamp/Patchmaster) Digitizer->PC Digital Data PC->Digitizer Cmd Voltage

Caption: Signal flow from compound delivery to digital acquisition. Note the requirement for fast valve switching to resolve rapid channel kinetics.

Protocol 1: Isolation of T-Type Calcium Currents (Voltage Clamp)

Rationale: Given the succinimide core (shared with ethosuximide), the primary hypothesis to test is the blockade of low-voltage-activated (T-type) Ca2+ channels.

Solutions
  • Extracellular (Bath): TEA-Cl based to block K+ channels.

    • Composition (mM): 140 TEA-Cl, 10 CaCl2, 10 HEPES, 10 Glucose. pH 7.4 (CsOH).

    • Note: Use 10 mM Ca2+ or Ba2+ as the charge carrier to amplify small T-type currents.

  • Intracellular (Pipette): Cs-Methanesulfonate based.

    • Composition (mM): 130 Cs-Methanesulfonate, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. pH 7.2 (CsOH).

Pulse Protocol

T-type channels inactivate rapidly at depolarized potentials. A hyperpolarized holding potential is mandatory.

  • Holding Potential: -90 mV (to remove steady-state inactivation).

  • Test Pulse: Step to -30 mV for 200 ms (activates T-type, minimizes HVA L-type activation).

  • Inter-sweep Interval: 10 seconds (allow full recovery).

Experimental Workflow
  • Seal Formation: Obtain a GΩ seal and break-in to whole-cell mode.

  • Capacitance Comp: Compensation of slow/fast capacitance is critical to resolve the fast activation of T-type currents.

  • Baseline Recording: Record 2-3 minutes of stable baseline current amplitude.

  • Drug Application: Perfuse This compound (Start at 10 µM, titrate up to 500 µM).

  • Washout: Perfuse drug-free bath solution for 5-10 minutes to verify reversibility.

Data Output Table: Expected Parameters

Parameter Description Expected Outcome (If Active)
Peak Amplitude (pA) Max inward current at -30mV Reduction in dose-dependent manner
Tau of Inactivation (ms) Decay rate of the current Potential acceleration (open channel block)

| V_half (Activation) | Voltage of 50% activation | Hyperpolarizing shift (stabilizes closed state) |

Protocol 2: Neuronal Excitability (Current Clamp)

Rationale: If the compound acts as a general depressant or interacts with Na+ channels (like some phenol derivatives), it will alter action potential (AP) firing properties.

Solutions
  • Extracellular: Standard aCSF (124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 2 CaCl2, 1 MgCl2, 10 Glucose). Bubbled with 95% O2 / 5% CO2.

  • Intracellular: K-Gluconate based (130 K-Gluconate, 10 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine).

Stimulation Protocol
  • Mode: Current Clamp (I-Clamp Fast).

  • Resting Potential: Maintain neuron at -70 mV using bias current injection.

  • Step Protocol: Inject depolarizing current steps (500 ms duration) in +20 pA increments until repetitive firing is observed.

Analysis Logic

Compare the Frequency-Current (F-I) slope before and after drug application. A decrease in slope indicates reduced excitability (anticonvulsant-like effect).

Logic start Start Recording (Current Clamp) check_rmp Check RMP (Stable < -60mV?) start->check_rmp check_rmp->start No (Reseal) rheobase Determine Rheobase (Min current for 1 AP) check_rmp->rheobase Yes fi_curve Run F-I Protocol (Steps 0-300pA) rheobase->fi_curve apply_drug Apply 1-(4-OH-Ph)-Succinimide fi_curve->apply_drug re_run Re-run F-I Protocol apply_drug->re_run compare Compare F-I Slope re_run->compare

Caption: Workflow for assessing changes in neuronal excitability (F-I Curve Analysis).

References

  • Guzikowski, A. P., et al. (2000). "Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines... and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype."[2] Journal of Medicinal Chemistry.

  • Rankin, G. O., et al. (1995). "Nephrotoxic potential of N-(3,5-dichloro-4-hydroxyphenyl)succinimide and N-(3,5-dichloro-4-hydroxyphenyl)succinamic acid in Fischer-344 rats." Toxicology.

  • PubChem. "this compound (Compound Summary)." National Library of Medicine.

  • Tringham, E., et al. (2012). "T-type calcium channel blockers that attenuate thalamic burst firing and suppress absence seizures." Science Translational Medicine. (Contextual reference for Succinimide mechanism).

Sources

Application Note: In Vivo Administration of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological and toxicological profile of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione (also known as N-(4-hydroxyphenyl)succinimide ).

This compound is a primary metabolite of the model nephrotoxicant N-phenylsuccinimide (NPS) . Its in vivo administration is critical for:

  • Mechanistic Toxicology: Determining whether the parent compound or its hydroxylated metabolite mediates renal injury.

  • Metabolic Profiling: Establishing renal clearance and biotransformation pathways in rodent models (specifically Fischer 344 rats).

  • Pharmacological Screening: Evaluating potential analgesic or anti-inflammatory activity (COX inhibition) while assessing safety margins.

Executive Summary

This compound is a succinimide derivative often employed in renal toxicology to elucidate the mechanism of succinimide-induced nephropathy . While the parent compound (N-phenylsuccinimide) and its halogenated analogs (e.g., N-(3,5-dichlorophenyl)succinimide) are potent nephrotoxicants causing proximal tubular necrosis, the 4-hydroxy metabolite is frequently administered to test the "bioactivation vs. detoxification" hypothesis.

This protocol details the formulation , intraperitoneal (IP) administration , and endpoint assessment for evaluating this compound in the Fischer 344 rat model , the gold standard for succinimide toxicity screening.

Pre-Formulation & Vehicle Selection

Physicochemical Constraints
  • Solubility: Poorly soluble in water; moderate solubility in polar organic solvents.

  • Stability: Susceptible to hydrolysis at extreme pH; stable in neutral oil vehicles.

  • Lipophilicity: Moderate LogP, suitable for lipid-based vehicles.

Recommended Vehicle: Sesame Oil or Corn Oil

For toxicological assessments, lipid-based vehicles are preferred to ensure slow, consistent absorption and to match historical data for this chemical class.

ComponentGradeRoleNotes
Sesame Oil USP/Ph. Eur.Carrier VehiclePreferred for IP injection in renal studies to minimize vehicle-induced irritation.
DMSO ACS ReagentCo-solvent (Optional)Use <5% v/v only if solubility is limiting. High DMSO concentrations can confound renal endpoints.
Preparation Protocol (Standard Dose: 1.0 mmol/kg)

Target Concentration: ~76 mg/mL (to allow 2.5 mL/kg injection volume).

  • Weighing: Accurately weigh 191.2 mg of this compound.

  • Levigation: Place the powder in a sterile mortar. Add a small volume (0.5 mL) of Sesame Oil and levigate with a pestle to form a smooth paste. This prevents clumping.

  • Dilution: Gradually add the remaining Sesame Oil to reach a final volume of 2.5 mL .

  • Homogenization: Transfer to a glass vial. Sonicate at 40°C for 20–30 minutes until a uniform suspension or clear solution is achieved.

    • Note: If the compound does not fully dissolve, a fine suspension is acceptable for IP administration, provided it is vortexed immediately before dosing.

Experimental Protocol: Nephrotoxicity Assessment

Animal Model Selection
  • Species: Rat[1][2][3][4][5][6][7]

  • Strain: Fischer 344 (F344) [2][3][5][6][7]

    • Rationale: F344 rats are uniquely sensitive to succinimide-induced nephrotoxicity, making them the validated model for this class of compounds.

  • Sex: Male (typically more susceptible to the parent compounds) or Female (comparative studies).

  • Weight: 225–275 g.

Dosing Regimen

The standard approach is a single dose screening followed by a 48-hour observation period.

  • Route: Intraperitoneal (IP) Injection.

  • Dose Levels:

    • Low Dose: 0.4 mmol/kg (76.5 mg/kg)

    • High Dose: 1.0 mmol/kg (191.2 mg/kg)

  • Control Group: Vehicle only (Sesame Oil, 2.5 mL/kg).

Workflow Diagram

ExperimentalWorkflow Acclimation Acclimation (F344 Rats, 7 days) Baseline Baseline Data (-24h to 0h) Metabolic Cage Acclimation->Baseline Dosing Dosing (T=0) IP Injection 1.0 mmol/kg Baseline->Dosing Obs24 24h Observation Urine Collection Dosing->Obs24 Monitoring Obs48 48h Endpoint Sacrifice & Blood/Tissue Obs24->Obs48 Analysis Analysis Renal Function & Histology Obs48->Analysis

Figure 1: Experimental timeline for the toxicological evaluation of succinimide metabolites.

Data Collection & Endpoints

To validate the study, you must assess specific markers of renal function. If this compound is a detoxification product, these parameters should remain near control levels.

Urinalysis (0–24h and 24–48h)

Collect urine using metabolic cages.

  • Volume: Look for polyuria (a hallmark of succinimide toxicity).

  • Glucose: Presence indicates proximal tubular damage.[6]

  • Protein: Indicator of glomerular or tubular dysfunction.

Serum Biochemistry (48h)
  • BUN (Blood Urea Nitrogen): Elevated levels (>25 mg/dL) indicate reduced GFR.

  • Creatinine: Confirmatory marker for renal failure.

Histopathology
  • Fixation: 10% Neutral Buffered Formalin.

  • Staining: H&E and PAS (Periodic Acid-Schiff).

  • Target Region: Proximal Tubules (S3 Segment) .

    • Look for: Necrosis, vacuolization, or cast formation.

Expected Outcomes (Reference Table)
ParameterControl (Vehicle)Toxic Positive Control (NDPS)4-HPS (Hypothesis: Non-Toxic)
Urine Volume 10–12 mL/24h>30 mL/24h (Polyuria)~10–15 mL/24h
BUN 15–20 mg/dL>60 mg/dL15–25 mg/dL
Kidney Weight ~0.8 g>1.2 g (Swollen)~0.8–0.9 g
Histology NormalS3 Proximal NecrosisNormal / Mild Changes

Metabolic Context

Understanding the metabolic pathway is crucial for interpreting results. This compound is generated via the hydroxylation of the phenyl ring.

Metabolism cluster_legend Toxicity Hypothesis Parent N-Phenylsuccinimide (Nephrotoxic Parent) Metabolite This compound (Target Compound) Parent->Metabolite CYP450 (Hydroxylation) Cleavage Succinamic Acid Derivatives (Hydrolysis Products) Metabolite->Cleavage Amidase (Ring Opening) Note Hydroxylation at the para-position often reduces nephrotoxicity in this chemical class.

Figure 2: Metabolic relationship between the nephrotoxic parent N-phenylsuccinimide and the target metabolite.

Safety & Handling

  • Hazard Classification: Treat as a potential Irritant and Nephrotoxin until proven otherwise.

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.

  • Waste Disposal: All bedding and biological waste from the first 48 hours post-dosing must be treated as hazardous chemical waste due to potential excretion of the parent/metabolite.

References

  • Rankin, G. O. (2004).[8] Nephrotoxicity induced by C- and N-arylsuccinimides. Journal of Toxicology and Environmental Health, Part B: Critical Reviews, 7(5), 399-416.[8] Link

  • Harvison, P. J., et al. (1992). Nephrotoxic potential of N-(3,5-dichloro-4-hydroxyphenyl)succinimide and N-(3,5-dichloro-4-hydroxyphenyl)succinamic acid in Fischer-344 rats.[3] Toxicology Letters, 60(2), 221-226.[3] Link

  • Rankin, G. O., et al. (1992). Renal effects of N-(3,5-disubstitutedphenyl)-succinimides in the Fischer 344 rat. Journal of Applied Toxicology, 12(3), 211-216. Link

  • Yang, D. J., et al. (1987).[2] Nephrotoxicity of N-(3,5-dihalophenyl)succinimides in Fischer 344 rats. Journal of Toxicology and Environmental Health, 20(4), 333-346.[2] Link

  • Bazan, H. A., et al. (2020).[9][10][11] A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.[11] European Journal of Medicinal Chemistry, 202, 112600.[9][10][11] Link(Note: Cited for context on N-(4-hydroxyphenyl) pharmacophores in analgesia).

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione (also known as N-(4-hydroxyphenyl)succinimide).

This molecule is a primary pharmacologically active metabolite of Phensuximide (an anticonvulsant succinimide) and is structurally related to other succinimide derivatives used in neurology. Accurate quantification is critical for understanding the pharmacokinetics (PK) of succinimide-based therapies and monitoring potential toxicity, as hydroxylation of the phenyl ring is a major metabolic pathway for this class of drugs.

Key Technical Challenges Addressed:

  • Polarity: The addition of the hydroxyl group significantly increases polarity compared to the parent drug, requiring optimized chromatographic retention.

  • Stability: The succinimide ring is susceptible to hydrolysis under alkaline conditions. This protocol utilizes a pH-controlled extraction to prevent ring opening to succinamic acid.

  • Ionization: While the parent drug prefers Positive ESI, this method leverages the phenolic moiety for Negative Electrospray Ionization (ESI-) , offering superior selectivity and reduced background noise in plasma matrices.

Method Development Strategy: The "Why" Behind the Protocol

Ionization Mode Selection

While many succinimides are analyzed in positive mode (


), the target analyte contains a phenol group (

).
  • Decision: We utilize Negative ESI (

    
    ) .
    
  • Reasoning: Negative mode selectively ionizes the phenolic proton. This drastically reduces interference from endogenous plasma amines and the non-hydroxylated parent drug (Phensuximide), which does not ionize well in negative mode. This "orthogonal selectivity" improves the Signal-to-Noise (S/N) ratio.

Chromatographic Chemistry[1][2][3][4][5][6]
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm).

  • Reasoning: The superficially porous particles provide UHPLC-like performance at lower backpressures. The "EC" (End-Capped) chemistry minimizes peak tailing caused by the interaction of the imide nitrogen with free silanols.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Acetate (pH 5.0).

    • Phase B: Acetonitrile.[1][2]

    • Logic: A slightly acidic buffer (pH 5.0) is critical.[3][4] It is high enough to ensure good peak shape but low enough to prevent the hydrolysis of the succinimide ring, which accelerates at pH > 7.5.

Experimental Protocol

Chemicals and Reagents[1][9]
  • Analyte: this compound (Reference Standard, >98% purity).

  • Internal Standard (IS): 1-(4-Hydroxyphenyl-d4)pyrrolidine-2,5-dione (Custom synthesis recommended) or Acetaminophen-d4 (Structural analog with similar retention).

  • Matrix: K2-EDTA Human Plasma (or relevant species).

  • Solvents: LC-MS Grade Methanol, Acetonitrile, Water.

Sample Preparation: Protein Precipitation (PPT)

Note: PPT is chosen for high throughput. For lower LOQ requirements (< 1 ng/mL), Liquid-Liquid Extraction (LLE) with Ethyl Acetate is recommended.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:H2O). Vortex gently.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile.

    • Critical Step: The acetonitrile must be cold to maximize protein crash efficiency.

  • Agitation: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean vial and dilute with 100 µL of 10 mM Ammonium Acetate (Mobile Phase A) to match the initial mobile phase composition.

    • Why? Injecting pure acetonitrile supernatant can cause "solvent effect" peak broadening for early eluting polar metabolites.

LC-MS/MS Conditions[5]

Liquid Chromatography (Agilent 1290 Infinity II or equivalent):

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Vol: 5 µL

Time (min)% Mobile Phase BEvent
0.0010%Start
0.5010%Isocratic Hold
3.0090%Linear Gradient
3.5090%Wash
3.6010%Re-equilibration
5.0010%End of Run

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Negative

  • Capillary Voltage: -3500 V

  • Gas Temp: 300°C

  • Nebulizer: 45 psi

MRM Transitions (Recommended for Optimization):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
1-(4-OH-phenyl)-succinimide 190.1 [M-H]⁻119.1 20Quantifier (Ring Cleavage)
190.1146.115Qualifier (Loss of CO2)
Internal Standard (d4) 194.1 [M-H]⁻123.1 20Quantifier

Note: The transition 190.1 -> 119.1 corresponds to the cleavage of the succinimide ring, retaining the phenolic core (vinyl-phenol species).

Visualized Workflows

Analytical Workflow

This diagram illustrates the critical path from sample collection to data acquisition, highlighting the pH control checkpoints.

G cluster_0 Critical Stability Control Sample Plasma Sample (Contains Phensuximide Metabolite) IS_Add Add Internal Standard (Deuterated Analog) Sample->IS_Add PPT Protein Precipitation (Ice-Cold ACN) IS_Add->PPT Centrifuge Centrifuge (14,000 x g, 4°C) PPT->Centrifuge Dilution Dilution Step (1:1 with 10mM NH4OAc pH 5) Centrifuge->Dilution Supernatant Transfer LCMS LC-MS/MS Analysis (ESI Negative Mode) Dilution->LCMS Prevents Solvent Effect

Caption: Step-by-step sample preparation workflow emphasizing the dilution step to match initial mobile phase conditions.

Metabolic & Fragmentation Logic

Understanding the relationship between the parent drug and the analyte ensures specificity.

G Parent Phensuximide (Parent Drug) Metabolism CYP450 Hydroxylation Parent->Metabolism Analyte 1-(4-OH-phenyl) pyrrolidine-2,5-dione Metabolism->Analyte Ionization ESI Negative [M-H]- (m/z 190.1) Analyte->Ionization Deprotonation Fragment Product Ion (m/z 119.1) Ionization->Fragment CID Fragmentation

Caption: Metabolic pathway from Phensuximide and MS/MS fragmentation logic used for quantification.

Method Validation Expectations

The following performance metrics are typical for this method when validated according to FDA/EMA Bioanalytical Guidelines.

ParameterAcceptance CriteriaTypical Result
Linearity Range

1.0 – 1000 ng/mL
Accuracy ±15% (±20% at LLOQ)92% – 106%
Precision (CV%) < 15% (< 20% at LLOQ)3.5% – 8.2%
Recovery Consistent across QC levels~85% (PPT method)
Matrix Effect 85% - 115%95% (Normalized to IS)
Stability (Benchtop) < 15% deviationStable for 4 hrs at pH < 7

Troubleshooting Tips:

  • High Backpressure: The plasma matrix can clog 2.7 µm columns over time. Use a guard column or switch to SPE if backpressure rises > 400 bar.

  • Peak Tailing: Usually indicates secondary interactions. Ensure Ammonium Acetate concentration is at least 5 mM.

  • Low Sensitivity: If Negative mode sensitivity is insufficient, switch to Positive mode (

    
    ). However, be prepared for higher background noise from plasma phospholipids.
    

References

  • Dudley, K. H., et al. (1972).[5] Metabolic Fates of N-Methyl-alpha-phenylsuccinimide (Phensuximide) and of alpha-phenylsuccinimide in the Dog.[5] Journal of Pharmacology and Experimental Therapeutics.

  • Zhang, W., et al. (2014).[6] Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma. Journal of Chromatography B. (Cited for Protein Precipitation methodology in hydroxylated metabolites).[6]

  • Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Their Metabolites.[1][4] Application Note.

  • PubChem. (2023). Compound Summary: N-Phenylsuccinimide (Parent Compound).[2] National Library of Medicine.

Sources

Formulation and Application of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione (4-HPS)

Author: BenchChem Technical Support Team. Date: February 2026

For Nephrotoxicity Screening and Metabolic Structure-Activity Relationship (SAR) Studies

Executive Summary & Biological Context

1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione , commonly referred to as N-(4-hydroxyphenyl)succinimide (4-HPS) , is a critical reference standard in toxicology and drug metabolism. It serves primarily as the major Phase I metabolite of N-phenylsuccinimide (NPS) , a model compound used to study chemically induced nephrotoxicity.

While halogenated analogs like N-(3,5-dichlorophenyl)succinimide (NDPS) are potent nephrotoxicants, 4-HPS is frequently used in Structure-Activity Relationship (SAR) studies to delineate the role of phenyl ring oxidation in renal injury. Unlike the severe proximal tubular necrosis caused by NDPS, 4-HPS exhibits a distinct toxicity profile, making it an essential "negative control" or comparator for identifying the specific pharmacophores responsible for renal failure.

Key Applications
  • Metabolic Profiling: Identification of NPS metabolites in urine/plasma via HPLC-MS.

  • Mechanistic Toxicology: Differentiating between parent-compound toxicity and metabolite-mediated toxicity (e.g., quinone-imine formation).

  • Nephrotoxicity Screening: In vitro assessment using renal proximal tubule epithelial cells (e.g., HK-2 or LLC-PK1 lines).

Physicochemical Profile & Solubility Strategy

Successful biological study requires overcoming the compound's moderate lipophilicity and potential for oxidative degradation.

PropertyValue / CharacteristicImplication for Formulation
CAS Number 7356-58-3Verification of identity.[1]
Molecular Weight 191.18 g/mol Calculation of molarity (10 mM = 1.91 mg/mL).
LogP ~1.5 - 1.8 (Predicted)Lipophilic; requires organic co-solvents.
pKa (Phenol) ~9.5Unionized at physiological pH (7.4); limited aqueous solubility without pH adjustment or surfactants.
Stability Sensitive to oxidationSolutions may turn brown (quinone formation) if exposed to light/air for prolonged periods.
Formulation Logic[2][3][4]
  • Primary Solvent: DMSO (Dimethyl sulfoxide) is the preferred stock solvent due to high solubility (>100 mM) and miscibility with aqueous buffers.

  • Aqueous Dilution: Direct dilution into saline often causes precipitation at concentrations >100 µM. A "step-down" dilution using PEG 400 is required for in vivo high-dose administration.

  • Oxidation Prevention: The 4-hydroxy group mimics the structure of acetaminophen (paracetamol). To prevent the formation of reactive quinone species ex vivo, stock solutions must be stored frozen and shielded from light.

Protocol A: Stock Solution Preparation (Standard)

Purpose: Create a stable, high-concentration master stock for long-term storage.

Materials
  • This compound (Solid, >98% purity).

  • Anhydrous DMSO (Cell culture grade, e.g., Sigma D2650).

  • Amber glass vials (borosilicate) with PTFE-lined caps.

  • Argon or Nitrogen gas (optional, for headspace purging).

Procedure
  • Weighing: Accurately weigh 19.1 mg of 4-HPS solid into a sterile microcentrifuge tube or amber vial.

  • Solvation: Add 1.0 mL of anhydrous DMSO.

    • Note: Do not use ethanol if long-term storage is planned, as evaporation rates are higher.

  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.

    • Quality Control: If the solution is dark brown immediately, the solid material may have already oxidized. Discard and use fresh solid.

  • Concentration: This yields a 100 mM Stock Solution.

  • Aliquoting: Dispense into 50–100 µL aliquots in amber tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

Protocol B: In Vitro Working Solutions (Cell Culture)

Target: Renal Proximal Tubule Cells (HK-2, LLC-PK1). Requirement: Final DMSO concentration < 0.5% to avoid solvent cytotoxicity.

Workflow Diagram (DOT)

InVitroFormulation cluster_QC Quality Control Stock 100 mM Stock (in DMSO) Inter 1 mM Intermediate (in Media/Buffer) Stock->Inter 1:100 Dilution (Pre-warm Media) Final Working Solutions (10 - 100 µM) Inter->Final Serial Dilution (in Media) Check Check for Precipitate (Microscopy) Inter->Check Cells Cell Treatment (HK-2 / LLC-PK1) Final->Cells Apply to Cells (DMSO < 0.1%)

Caption: Step-down dilution strategy to minimize osmotic shock and precipitation in cell culture media.

Procedure
  • Thaw: Thaw a 100 mM DMSO stock aliquot at 37°C. Vortex briefly.

  • Intermediate Dilution (1 mM):

    • Add 10 µL of 100 mM Stock to 990 µL of pre-warmed culture media (e.g., DMEM/F12).

    • Critical Step: Add the DMSO stock into the media while vortexing to prevent local high-concentration precipitation.

  • Working Solutions:

    • Dilute the 1 mM intermediate further with media to achieve target concentrations (e.g., 10, 50, 100, 200 µM).

  • Application: Aspirate old media from cells and apply the working solution. Incubate for 24–48 hours.[2]

Protocol C: In Vivo Vehicle Formulation (IP Injection)

Challenge: 4-HPS requires high doses (0.4 – 1.0 mmol/kg) for toxicology studies, which exceeds aqueous solubility limits. Solution: A "Universal Co-Solvent" system (DMSO/PEG/Saline).

Formulation Composition
ComponentPercentage (v/v)Role
DMSO 10%Primary solubilizer for the lipophilic ring.
PEG 400 40%Interfacial stabilizer; prevents precipitation upon contact with body fluids.
Saline (0.9%) 50%Provides isotonicity.
Preparation Steps (Example for 10 mL volume)
  • Calculate Mass: For a 100 mg/kg dose in rats (assuming 10 mL/kg injection volume), target concentration is 10 mg/mL.

    • Weigh 100 mg of 4-HPS.

  • Solubilize: Add 1.0 mL of DMSO. Vortex until fully dissolved.

  • Stabilize: Add 4.0 mL of PEG 400 (Polyethylene Glycol 400). Vortex thoroughly. The solution will be viscous and warm slightly.

  • Dilute: Slowly add 5.0 mL of sterile 0.9% Saline dropwise while vortexing.

    • Warning: Adding saline too fast can cause "crashing out" (cloudiness). If cloudiness occurs, sonicate at 37°C for 5 minutes.

  • Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter. Nylon filters may bind the drug; avoid them.

  • Administration: Use immediately. Do not store formulated aqueous solutions overnight.

Biological Validation & References

Metabolic Pathway Context

Understanding the origin of 4-HPS is vital for interpreting data. It is generated via the hydroxylation of the N-phenyl ring of N-phenylsuccinimide.

Metabolism cluster_Tox Toxicity Implications Parent N-Phenylsuccinimide (NPS) Metabolite N-(4-Hydroxyphenyl)succinimide (4-HPS) Parent->Metabolite CYP450 (Ring Hydroxylation) Conjugate Glucuronide/Sulfate Conjugates Metabolite->Conjugate Phase II (UGT/SULT) ToxNode Renal Toxicity? (Comparator vs NDPS) Metabolite->ToxNode

Caption: Metabolic pathway of N-phenylsuccinimide leading to 4-HPS and subsequent Phase II conjugation.

References
  • Rankin, G. O., et al. (1988). Nephrotoxicity of N-(3,5-dichlorophenyl)succinimide metabolites in vivo and in vitro.[3] Toxicology and Applied Pharmacology.[4]

    • Context: Establishes the comparative nephrotoxicity of succinimide metabolites.
  • Rankin, G. O. (2004).[5] Nephrotoxicity induced by C- and N-arylsuccinimides.[2][5] Journal of Toxicology and Environmental Health.[5]

    • Context: Comprehensive review of the structure-toxicity relationships in this chemical class.[5]

  • Beig, A., et al. (2017). Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs. Molecular Pharmaceutics.

    • Context: Validates the use of PEG 400/DMSO co-solvent systems for lipophilic compounds similar to phenylsuccinimides.
  • PubChem Database. Compound Summary for CID 23460: N-(4-Hydroxyphenyl)succinimide.

    • Context: Physicochemical data and CAS verification.[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of N-(4-hydroxyphenyl)succinimide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(4-hydroxyphenyl)succinimide. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with the aqueous solubility of this compound during their experiments. As a molecule with significant potential in bioconjugation and materials science, understanding its handling properties is critical for experimental success. This guide provides in-depth, field-proven insights and step-by-step protocols to help you navigate these challenges effectively.

Introduction: The Root of the Solubility Problem

N-(4-hydroxyphenyl)succinimide is a heterocyclic compound featuring a polar succinimide ring attached to a more nonpolar hydroxyphenyl group. While the succinimide and hydroxyl moieties can participate in hydrogen bonding, the overall aqueous solubility is limited due to the hydrophobic nature of the phenyl ring. This often leads to difficulties in preparing solutions in standard aqueous buffers, which is a prerequisite for most biological applications, such as protein modification and conjugation.

The core challenge lies in balancing solubility with chemical stability. The succinimide ring, while crucial for certain applications, is susceptible to hydrolysis, particularly under conditions that might otherwise favor solubility (e.g., high pH).[1][2] This guide will address this dichotomy directly, offering strategies that maximize solubility while preserving the integrity of your compound.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers.

Q1: Why won't my N-(4-hydroxyphenyl)succinimide dissolve in my phosphate buffer (pH 7.4)?

A: The limited aqueous solubility is due to the compound's chemical structure, specifically the hydrophobic phenyl group. While the molecule has polar features, they are often insufficient to overcome the energy barrier required to dissolve in a purely aqueous system like PBS. N-substituted succinimides are generally characterized by poor water solubility.[3]

Q2: Can I use organic solvents to dissolve the compound first? Which ones are best?

A: Absolutely. This is the most common and recommended strategy. You should first prepare a concentrated stock solution in a water-miscible, polar aprotic solvent. The best choices are Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[4] These solvents are highly effective at solvating the molecule and are miscible with aqueous buffers. Methanol can also be used, though it is more protic.[3]

Q3: I managed to dissolve the compound in DMSO, but it precipitated when I added it to my protein solution. What happened?

A: This is a common phenomenon known as "crashing out." It occurs when the concentration of the organic co-solvent in the final aqueous solution is insufficient to keep the compound dissolved. When you add the concentrated stock to the buffer, you are drastically changing the solvent environment. To prevent this, you must add the stock solution very slowly (dropwise) to the vigorously stirring or vortexing aqueous buffer. This allows for rapid dispersion and prevents localized high concentrations that lead to precipitation. Additionally, ensure the final concentration of the organic solvent in your reaction is as high as your experimental system can tolerate without compromising protein stability or function.

Q4: What is the ideal pH for working with this compound?

A: This is a critical question involving a trade-off between solubility and stability.

  • For Solubility: The phenolic hydroxyl group has a predicted pKa around 10.[5] Increasing the pH to >10 will deprotonate it, forming a highly soluble phenoxide ion.

  • For Stability: The succinimide ring is prone to hydrolysis (ring-opening) at neutral to alkaline pH, and this rate increases significantly at high pH.[1][2][6]

  • For Bioconjugation (if using an NHS-ester derivative): Reactions with primary amines are most efficient at a pH of 7.0-8.5.[7][8]

Q5: How does temperature affect solubility and stability?

A: Gently warming the solution can help increase the rate of dissolution. However, this comes at a cost. Elevated temperatures will also accelerate the rate of succinimide ring hydrolysis.[1][2] Therefore, unless absolutely necessary, it is recommended to perform all dissolution steps at room temperature. For long-term storage, solutions should be kept at low temperatures (e.g., -20°C or -80°C) to minimize degradation.

Q6: My compound seems to be degrading in my buffer. How can I tell and what's causing it?

A: Degradation is most likely due to the hydrolysis of the succinimide ring, which opens to form the corresponding succinamic acid derivative.[1] This process is accelerated at higher pH and temperature.[2][9] You can monitor this degradation using analytical techniques like HPLC, which would show a new peak corresponding to the more polar ring-opened product, or by mass spectrometry, which would detect an increase in mass of 18 Da (due to the addition of a water molecule).

Troubleshooting Guide & Protocols

Troubleshooting Flowchart

This decision tree provides a logical workflow for addressing solubility issues.

G start Start: N-(4-hydroxyphenyl)succinimide (powder) needs to be dissolved in aqueous buffer q1 Does it dissolve directly in the aqueous buffer? start->q1 success Success! Proceed with experiment. Monitor for stability. q1->success Yes protocol1 No. Use Protocol 1: The Co-Solvent Method. Prepare concentrated stock in DMSO/DMF. q1->protocol1 No q2 Did it precipitate upon addition to the aqueous buffer? protocol1->q2 q2->success No fix1 Troubleshoot: 1. Add stock solution more slowly (dropwise). 2. Ensure vigorous stirring/vortexing of buffer. 3. Increase final % of co-solvent (if possible). 4. Decrease final compound concentration. q2->fix1 Yes fix1->q2 Re-attempt

Caption: Troubleshooting flowchart for dissolving N-(4-hydroxyphenyl)succinimide.

Experimental Protocols

This is the most reliable method for achieving a stable working solution of N-(4-hydroxyphenyl)succinimide in an aqueous buffer.

  • Principle (Causality): A water-miscible organic solvent like DMSO is used to first break down the crystal lattice and solvate the hydrophobic phenyl ring of the compound. This concentrated stock can then be diluted into the aqueous buffer, where the co-solvent maintains the compound's solubility at the desired final concentration.

  • Materials:

    • N-(4-hydroxyphenyl)succinimide

    • Anhydrous DMSO or DMF

    • Target aqueous buffer (e.g., PBS, MES, HEPES)

    • Vortex mixer

  • Procedure:

    • Prepare Concentrated Stock: Weigh out the required amount of N-(4-hydroxyphenyl)succinimide and place it in a microcentrifuge tube. Add the appropriate volume of anhydrous DMSO or DMF to achieve a high-concentration stock (e.g., 10-100 mM).

    • Dissolve: Vortex the tube vigorously until all solid material is completely dissolved. Gentle warming (<30°C) can be applied if necessary, but room temperature is preferred to minimize degradation.

    • Prepare Working Solution: Place your target aqueous buffer in a separate tube on a vortex mixer set to a medium-high speed.

    • Dilute Dropwise: Using a pipette, add the concentrated stock solution drop-by-drop directly into the vortexing buffer. It is crucial that the stock solution is added slowly to the bulk buffer and not onto the sides of the tube. This rapid dispersion is key to preventing precipitation.

    • Final Mix: Once the addition is complete, continue vortexing for another 30 seconds to ensure the solution is homogenous.

    • Use Immediately: The working solution is now ready for your experiment. It is best to use it immediately, as the compound's stability in the aqueous environment is time-limited.

Critical Stability Considerations: The pH & Temperature Trade-Off

The stability of the succinimide ring is paramount for many applications. This ring can undergo hydrolysis to form N-(4-hydroxyphenyl)succinamic acid, an inactive, ring-opened by-product. This reaction is heavily influenced by pH and temperature.

Succinimide Ring Hydrolysis

The diagram below illustrates the base-catalyzed hydrolysis of the succinimide ring.

Caption: Hydrolysis pathway of the succinimide ring.

Summary of Environmental Effects

The following table summarizes the competing factors of solubility and stability.

ParameterEffect on SolubilityEffect on Stability (Succinimide Ring)Recommendation
Increasing pH (from 7 to 10) Increases (due to phenoxide formation)Decreases (hydrolysis rate increases significantly)[1][6]Work at the lowest pH compatible with your experiment (typically pH 6.0-7.5). Avoid alkaline conditions unless solubility is impossible otherwise and ring integrity is not required.
Increasing Temperature Increases rate of dissolutionDecreases (hydrolysis rate increases)[1][2]Dissolve at room temperature. Avoid heating. Store stock solutions frozen.
Adding Organic Co-Solvent Significantly Increases Increases (generally more stable in aprotic organic solvents than in water)This is the best approach. Use the minimum % of co-solvent needed to maintain solubility.

By understanding the underlying chemical principles and employing the correct handling techniques, researchers can successfully overcome the solubility challenges associated with N-(4-hydroxyphenyl)succinimide and achieve reliable, reproducible results in their experiments.

References

  • ChemBK. N-Hydroxysuccinimide. Available from: [Link]

  • MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Available from: [Link]

  • ResearchGate. (PDF) Determination of 4-Hydroxybiphenyl with N-bromosuccinimide. Available from: [Link]

  • Wikipedia. N-Hydroxysuccinimide. Available from: [Link]

  • Wikipedia. Succinimide. Available from: [Link]

  • ResearchGate. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Available from: [Link]

  • NIH PMC. Restoring the biological activity of crizanlizumab at physiological conditions through a pH-dependent aspartic acid isomerization reaction. Available from: [Link]

  • NIH PMC. N-(4-Methylphenyl)succinimide. Available from: [Link]

  • NIH PMC. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • NIH PMC. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. Available from: [Link]

  • NIH PMC. Pyrocinchonimides Conjugate to Amine Groups on Proteins via Imide Transfer. Available from: [Link]

  • NIH. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • EPFL. pKa Data Compiled by R. Williams. Available from: [Link]

  • ACS Publications. 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Available from: [Link]

  • MDPI. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available from: [Link]

  • ResearchGate. The high rate of irreversible hydrolysis for the succinimide motif for.... Available from: [Link]

  • PubMed. Nephrotoxic potential of N-(3,5-dichloro-4-hydroxyphenyl)succinimide and N-(3,5-dichloro-4-hydroxyphenyl)succinamic acid in Fischer-344 rats. Available from: [Link]

  • ResearchGate. (PDF) Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. Available from: [Link]

  • NIH PMC. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • White Rose Research Online. Crossing the Solubility Rubicon:15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Available from: [Link]

  • NIH. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. Available from: [Link]

  • PubChem. N-(4-Hydroxyphenyl)Phthalimide. Available from: [Link]

  • WJBPHS. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • ResearchGate. Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. Available from: [Link]

  • PubMed. Accumulation of succinimide in a recombinant monoclonal antibody in mildly acidic buffers under elevated temperatures. Available from: [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]

  • PubMed. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Available from: [Link]

  • Reddit. Conditions for coupling to an N-hydroxysuccinimide ester. Available from: [Link]

  • Cheméo. Chemical Properties of Succinimide, n-acetoxy- (CAS 14464-29-0). Available from: [Link]

Sources

Technical Support Center: Synthesis of N-(4-Hydroxyphenyl)succinimide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

The synthesis of N-(4-hydroxyphenyl)succinimide (HPS) is a classic nucleophilic acyl substitution followed by a cyclodehydration. While conceptually simple, the presence of the free phenolic hydroxyl group (-OH) on the aniline substrate introduces competing nucleophilic pathways, specifically O-acylation versus the desired N-acylation . Furthermore, the stability of the succinimide ring is sensitive to hydrolysis, leading to equilibrium-driven impurities.

The Primary Reaction Pathway[1]
  • Step 1 (Amidation): Nucleophilic attack of 4-aminophenol on succinic anhydride to form the intermediate N-(4-hydroxyphenyl)succinamic acid .

  • Step 2 (Cyclodehydration): Ring closure of the amic acid to release water and form the final imide.

Critical Troubleshooting Guide (Q&A)

Category A: Incomplete Conversion & Intermediates[1]

Q: My product has a higher melting point than expected and is soluble in sodium bicarbonate. What is it?

A: You likely have significant contamination with the Amic Acid Intermediate (N-(4-hydroxyphenyl)succinamic acid).

  • The Cause: The cyclization step (Step 2) is endothermic and reversible. If water is not effectively removed (thermal method) or if the dehydrating agent is insufficient (chemical method), the reaction stalls at the open-ring intermediate.

  • Diagnostic:

    • Solubility: The amic acid contains a free carboxylic acid, making it soluble in aqueous NaHCO₃. The target imide is insoluble in weak base (but may hydrolyze in strong base).

    • IR Spectroscopy: Look for a broad -OH/NH stretch of the acid/amide (2500–3300 cm⁻¹) and a lack of the characteristic doublet carbonyl stretch of the cyclic imide (approx. 1700 and 1780 cm⁻¹).

  • Correction:

    • Thermal: Increase reaction temperature to >140°C (if solvent allows) or use a Dean-Stark trap to azeotropically remove water.

    • Chemical: Add a Lewis acid catalyst (e.g., ZnCl₂) or extend reflux time with HMDS (hexamethyldisilazane).

Category B: Regioselectivity (O- vs. N-Acylation)

Q: I used acetic anhydride (Ac₂O) to drive the cyclization, but my product mass is M+42 higher than calculated. Why?

A: You have formed the O-acetyl ester (N-(4-acetoxyphenyl)succinimide).

  • The Mechanism: While the amine is more nucleophilic than the phenol, acetic anhydride is a powerful acetylating agent. Once the imide forms, the phenol remains available. In the presence of excess Ac₂O and base (like Sodium Acetate), the phenol undergoes O-acylation.

  • Prevention:

    • Avoid Ac₂O if the free phenol is required. Use thermal cyclization in high-boiling solvents (Xylenes, Chlorobenzene) or HMDS/ZnCl₂ which are less prone to O-acylation.

    • If Ac₂O is necessary, use exactly 1 equivalent or protect the phenol (e.g., as a benzyl ether) prior to reaction and deprotect later.

Category C: Hydrolysis & Ring Opening[2][3]

Q: My product was pure by TLC, but after aqueous workup, the yield dropped and I see a baseline spot.

A: The succinimide ring is susceptible to hydrolytic ring opening , especially under basic conditions (pH > 8).

  • The Cause: Washing the crude reaction mixture with strong base (NaOH/KOH) to remove unreacted succinic acid will attack the imide carbonyl, reopening the ring to the water-soluble salt of the amic acid.

  • Correction:

    • Use saturated NaHCO₃ (pH ~8.5) for washes, and perform them quickly and cold (0–5°C).

    • Avoid prolonged exposure to aqueous media. Dry organic layers immediately with MgSO₄.

Visualizing the Reaction Landscape

The following diagram maps the kinetic vs. thermodynamic pathways and the "danger zones" for side reactions.

ReactionPathways Start Succinic Anhydride + 4-Aminophenol AmicAcid Intermediate: N-(4-hydroxyphenyl)succinamic acid Start->AmicAcid Kinetic Control (Fast, Exothermic) Target Target Imide: N-(4-hydroxyphenyl)succinimide AmicAcid->Target Cyclodehydration (-H2O, Heat/Catalyst) Side_Isoimide Trace Impurity: Isoimide AmicAcid->Side_Isoimide DCC/EDC Coupling (Kinetic Trap) Target->AmicAcid Equilibrium (Wet conditions) Side_Ester Impurity: O-Acetyl Ester (if Ac2O used) Target->Side_Ester Excess Ac2O (O-Acylation) Side_Hydrolysis Impurity: Hydrolyzed Ring (Amic Acid Salt) Target->Side_Hydrolysis pH > 9 (Base Hydrolysis)

Figure 1: Reaction network showing the main synthetic route (green path) and critical side reactions (red paths) leading to common impurities.

Comparative Data: Impurity Profiling

Use this table to identify impurities based on simple analytical checks.

ComponentSolubility (5% NaHCO₃)IR Characteristic (cm⁻¹)Origin
Target Imide Insoluble1700, 1780 (Doublet, C=O)Desired Product
Amic Acid Soluble (Effervescence)2500–3300 (Broad OH/COOH)Incomplete Cyclization
Succinic Acid Soluble 1690 (COOH)Hydrolysis / Starting Material
O-Acetyl Ester Insoluble1760 (Ester C=O) + Imide DoubletSide reaction w/ Ac₂O

Recommended Protocols

Method A: Thermal Cyclization (Green/Solvent-Free)

Best for avoiding O-acylation and chemical impurities.

  • Mix: Combine 4-aminophenol (1.0 eq) and succinic anhydride (1.1 eq) in a mortar and grind to a fine powder.

  • Heat: Transfer to a round-bottom flask. Heat to 160°C in an oil bath. The mixture will melt.

  • Vacuum: Apply vacuum (approx. 20 mbar) for 1–2 hours to pull off the water generated.

  • Workup: Cool to 80°C, add Ethanol, and allow to crystallize.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Method B: Chemical Cyclization (HMDS)

Best for mild conditions if thermal degradation is observed.

  • Reflux: Dissolve amic acid intermediate in Toluene.

  • Add: Add Hexamethyldisilazane (HMDS) (1.5 eq) and a catalytic amount of ZnCl₂.

  • Monitor: Reflux for 3–4 hours. Ammonia gas will evolve (use a trap).

  • Workup: Cool, wash with cold 0.1 N HCl (to remove silylated byproducts), then water. Dry and concentrate.

References

  • BenchChem. Protocol for N-substituted Succinimide Ring Opening for Synthesis. Retrieved from .

  • Gaikwad, N. D., & Patil, S. V. (2014). One Pot Green Synthesis of N-substituted Succinimide. International Journal of Chemical and Physical Sciences. Retrieved from .

  • National Institutes of Health (NIH). N-(4-Methylphenyl)succinimide Crystal Structure and Synthesis. PubMed Central. Retrieved from .

  • PrepChem. Preparation of Succinimide via Thermal Decomposition. Retrieved from .

  • MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine. Molbank. Retrieved from .

Technical Support Center: Pyrrolidine-2,5-dione (Succinimide) Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions for Succinimide Scaffolds

Introduction: The Scaffold & The Challenge

Welcome to the technical hub for pyrrolidine-2,5-dione derivatives. This scaffold is ubiquitous in medicinal chemistry (e.g., Ethosuximide, Thalidomide analogs) due to its stability and pharmacokinetic properties. However, synthesis often fails at two critical bottlenecks: incomplete cyclization (stalling at the amic acid intermediate) and regioselectivity issues (N- vs. O-alkylation).

This guide replaces generic textbook advice with field-proven troubleshooting protocols designed to resolve these specific failure modes.

Decision Logic & Workflow

Before selecting a protocol, determine your starting materials and sensitivity. Use the logic tree below to select the correct experimental path.

Succinimide_Workflow Start Starting Materials? Anhydride Succinic Anhydride + Primary Amine Start->Anhydride Imide Unsubstituted Succinimide + Alkyl Halide/Alcohol Start->Imide AmicAcid Intermediate: Amic Acid Anhydride->AmicAcid Ring Opening Mitsunobu Method D: Mitsunobu Reaction (DEAD/PPh3) Imide->Mitsunobu 2° Alcohols / Sensitive BaseAlk Method E: Base-Mediated Alkylation (NaH or K2CO3) Imide->BaseAlk 1° Halides / Robust Thermal Method A: Thermal Dehydration (High Temp/Neat) AmicAcid->Thermal Stable Substrates Chemical Method B: Chemical Dehydration (Ac2O/NaOAc or HMDS) AmicAcid->Chemical Heat Sensitive Water Method C: 'On-Water' Synthesis (Green/Catalytic) AmicAcid->Water Green Chem Product Target: Pyrrolidine-2,5-dione Thermal->Product Chemical->Product Water->Product Mitsunobu->Product O_Alk Risk: O-Alkylation BaseAlk->O_Alk BaseAlk->Product

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate stability and starting material availability.

Module A: Cyclization Protocols (Anhydride + Amine)

The most common failure here is the isolation of the amic acid (open chain) rather than the closed imide.

Protocol 1: Chemical Dehydration (The "Sure-Fire" Method)

Best for: Valuable amines or when high heat (>150°C) causes decomposition. Mechanism: Acetic anhydride forms a mixed anhydride intermediate, making the carboxylate a better leaving group for the nitrogen nucleophile.

  • Dissolve: 1.0 eq Succinic Anhydride + 1.0 eq Amine in Toluene or THF.

  • React: Stir at RT for 1-2 h. Checkpoint: Solids often precipitate (this is the Amic Acid).

  • Add Reagents: Add 3.0 eq Acetic Anhydride (Ac₂O) and 0.5 eq Sodium Acetate (NaOAc) (anhydrous).

  • Cyclize: Reflux (80-100°C) for 2-4 hours.

  • Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with Sat. NaHCO₃ (removes acetic acid), then Brine.

Protocol 2: The "On-Water" Green Method

Best for: Large scale, simple amines, and "Green" compliance. Mechanism: Hydrophobic effect accelerates the reaction at the organic-water interface.

  • Mix: Suspend Succinic Anhydride and Amine (1:1) in water (0.5 M concentration).

  • Heat: Reflux vigorously (100°C) for 4-12 hours.

  • Isolation: The product often precipitates upon cooling. Filter and wash with cold water.

Troubleshooting Cyclization
SymptomProbable CauseCorrective Action
Product is acidic / soluble in NaHCO₃ Reaction stopped at Amic Acid .Re-subject crude to Ac₂O/NaOAc reflux or use HMDS/ZnCl₂ method [1].
Low Yield (Water method) Amine is too soluble/protonated.Ensure pH is neutral; "On-water" works best with hydrophobic amines.
Double reaction (Bis-imide) Excess anhydride used with diamines.Strictly control stoichiometry (1:1) and use high dilution.
Module B: N-Functionalization (Alkylation of Imides)

Direct alkylation of the succinimide nitrogen is prone to O-alkylation (forming isoureas/imidates) because the negative charge on the deprotonated imide is delocalized onto the oxygens.

Protocol 3: The Mitsunobu Reaction (N-Selective)

Best for: Alkylating with secondary alcohols or when O-alkylation is a major problem. Mechanism: The oxy-phosphonium intermediate activates the alcohol, and the imide (pKa ~9.6) serves as the nucleophile.[1]

Mitsunobu_Mech Alcohol Alcohol (R-OH) Activated Activated Alcohol (Oxyphosphonium) Alcohol->Activated + PPh3/DEAD PPh3_DEAD PPh3 / DEAD Betaine Product N-Substituted Succinimide Activated->Product N-Attack (Selective) Succinimide Succinimide (Nucleophile) Succinimide->Product SN2 Inversion

Figure 2: Mitsunobu pathway ensuring N-selectivity via SN2 inversion.

Step-by-Step:

  • Prepare: Dissolve Succinimide (1.0 eq), Alcohol (1.0 eq), and PPh₃ (1.2 eq) in anhydrous THF.

  • Cool: Cool to 0°C.

  • Add: Dropwise addition of DEAD or DIAD (1.2 eq). Note: Exothermic.

  • React: Warm to RT and stir 12-24 h.

  • Purify: Focus on removing Triphenylphosphine oxide (TPPO). Use a solvent system of Hexane:EtOAc (7:3) or precipitate TPPO with cold ether before chromatography.

Protocol 4: Base-Mediated Alkylation (Cost-Effective)

Best for: Primary alkyl halides. Risk: O-alkylation is possible.[2][3][4]

  • Optimization: Use K₂CO₃ in Acetone or DMF .

  • Avoid: Silver salts (Ag₂O) or leaving groups with high "hardness" if O-alkylation is observed, as these favor the oxygen attack (Hard-Soft Acid-Base theory).

Validation & Quality Control

How do you know you have the imide and not the amic acid or O-alkyl product?

1H NMR Diagnostic Markers
MoietyAmic Acid (Open)Succinimide (Closed)
Ring Protons (-CH₂-CH₂-) Multiplet (complex) or two triplets (2.4 - 2.6 ppm)Singlet (approx. 2.7 - 2.9 ppm) [2]
NH Proton Broad singlet (8-10 ppm) + COOH (10-12 ppm)None (if N-substituted)
Symmetry AsymmetricSymmetric (if N-substituent is achiral)
TLC & Purification
  • Stain: KMnO₄ or PMA (Succinimides stain well).

  • Rf: Succinimides are generally less polar than Amic Acids but more polar than simple amides.

  • Flash Solvent: Start with Hexane:EtOAc (80:20) . If the compound trails, add 1% Acetic Acid to sharpen the peak, though this is rarely needed for the closed imide.

References
  • Karimi-Jaberi, Z., & Barekat, M. (2012). One-pot synthesis of succinimide derivatives using HMDS in the presence of ZnCl₂. Chinese Chemical Letters.

  • Schubert, M. (2016). Complete NMR assignment of succinimide.... Mario Schubert Lab.

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis.

  • Gao, J., et al. (2014). Efficient Synthesis of N-Substituted Succinimides via Water-Promoted Reaction. Letters in Organic Chemistry.

Sources

Technical Support Center: Artifacts in Assays with 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific assay artifacts associated with 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione (also known as N-(4-hydroxyphenyl)succinimide). This compound, often encountered as a library screening hit, a metabolite, or a reagent impurity, presents distinct interference mechanisms driven by its phenolic moiety and cyclic imide structure .

Executive Summary

This compound is a Redox Cycling Compound (RCC) and a potential Pan-Assay Interference Compound (PAINS) .[1] Its interference profile is characterized by:

  • False Positives in Redox Assays: Generation of hydrogen peroxide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) via redox cycling of the phenol group.
    
  • Protein Quantification Errors: Reduction of

    
     in Bicinchoninic Acid (BCA) assays, mimicking protein signals.
    
  • Hydrolytic Instability: Ring-opening of the succinimide moiety in alkaline buffers (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), altering potency and solubility.
    

Part 1: Troubleshooting Guide (Q&A)

Q1: Why does this compound show activity in my HRP-coupled enzymatic assay despite no structural basis for inhibition?

Diagnosis: You are likely observing a Redox Cycling Artifact .[1] Mechanism: The 4-hydroxyphenyl (phenol) group can undergo oxidation to a phenoxyl radical and subsequent redox cycling in the presence of reducing agents (e.g., DTT, TCEP) and dissolved oxygen. This process generates hydrogen peroxide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) as a byproduct.
  • Impact: In assays using Horseradish Peroxidase (HRP) to detect

    
     (e.g., Amplex Red), the generated peroxide produces a signal indistinguishable from enzymatic activity, leading to False Actives (IC50 shift)  or False Inhibition  (by depleting the detection reagent).
    

Corrective Action:

  • Add Catalase: Supplement the assay buffer with Catalase (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ). If the signal disappears, the activity was an artifact of 
    
    
    
    generation.
  • Remove Reducing Agents: If possible, eliminate DTT or

    
    -mercaptoethanol from the buffer, as they fuel the redox cycle.
    
  • Orthogonal Testing: Validate the hit using a non-redox readout (e.g., label-free SPR or MS-based assay).[1]

Q2: I quantified my protein-conjugate using the BCA assay, but the concentration is impossibly high. Is the compound interfering?

Diagnosis: Yes, this is a classic Copper Reduction Interference .[1] Mechanism: The BCA assay relies on the reduction of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 to 

by peptide bonds (biuret reaction). However, the phenolic hydroxyl group on this compound is a potent reducing agent. It reduces copper independently of protein content, creating a strong purple chromophore (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

).
  • Note: This interference is non-additive and concentration-dependent, making background subtraction difficult.[1]

Corrective Action:

  • Switch to Bradford Assay: The Coomassie Blue dye-binding mechanism (Bradford) is generally unaffected by phenolic small molecules.[1]

  • Quantitative NMR (qNMR): For precise stoichiometry of small molecule-protein conjugates, use qNMR or LC-MS instead of colorimetric assays.[1]

  • Precipitation: Precipitate the protein (e.g., acetone/TCA) to remove the small molecule before quantification, though this may induce loss of yield.

Q3: The compound precipitates or loses potency after storage in pH 8.0 buffer. What is happening?

Diagnosis: Hydrolytic Ring Opening . Mechanism: The succinimide (pyrrolidine-2,5-dione) ring is susceptible to nucleophilic attack by hydroxide ions (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


). In alkaline conditions (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

), the ring hydrolyzes to form N-(4-hydroxyphenyl)succinamic acid .
  • Consequence: This ring-opened metabolite is more polar (charged carboxylate at physiological pH) and lacks the conformational constraint of the cyclic imide, potentially abolishing biological activity.

Corrective Action:

  • Acidic/Neutral Storage: Store stock solutions in DMSO or buffers with

    
    .
    
  • Fresh Preparation: Dilute into assay buffer immediately prior to use. Avoid overnight incubations in basic media (e.g., Carbonate/Bicarbonate buffers).[1]

  • LC-MS QC: Monitor the appearance of a peak with mass

    
     (Water addition) to track hydrolysis.
    

Part 2: Data & Mechanisms[1]

Table 1: Interference Profile Summary[1]
Assay TypeInterference MechanismObservable SymptomMitigation Strategy
HRP / Peroxidase Redox Cycling (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

generation)
High background or False AgonismAdd Catalase; Remove DTT.
BCA Protein Assay Chemical Reduction of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

False High Protein Conc.Use Bradford or Lowry (with caution); qNMR.[1]
Fluorescence (UV) Inner Filter Effect / QuenchingReduced Signal IntensityCheck UV absorbance at excitation ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

.
Resazurin (Cell Viability) Direct reduction of dyeFalse High ViabilityUse ATP-based viability assays (Luciferase).[1]
Visualizing the Artifact Pathways
Diagram 1: Redox Cycling Mechanism (H2O2 Generation)

This pathway illustrates how the phenol group generates peroxide artifacts in the presence of reducing agents.

RedoxCycling cluster_0 Assay Buffer Environment Compound 1-(4-Hydroxyphenyl) pyrrolidine-2,5-dione (Phenol Form) Radical Phenoxyl Radical (Intermediate) Compound->Radical Oxidation Radical->Compound Recycling by Reductant H2O2 Hydrogen Peroxide (H2O2) Signal False Signal (HRP Activation) H2O2->Signal Interference Reductant Reducing Agent (DTT / TCEP) Reductant->Radical Donates e- Oxygen Dissolved O2 Oxygen->H2O2 Accepts e- from Radical

Caption: The phenolic moiety undergoes redox cycling driven by buffer reductants, generating H2O2 which activates HRP-based detection systems.

Diagram 2: Hydrolytic Degradation Pathway

The structural instability of the succinimide ring in alkaline pH.

Hydrolysis Succinimide 1-(4-Hydroxyphenyl) pyrrolidine-2,5-dione (Cyclic Imide) Transition Tetrahedral Intermediate Succinimide->Transition + OH- OH OH- (Alkaline pH) Product N-(4-Hydroxyphenyl) succinamic Acid (Ring Opened) Transition->Product Ring Cleavage Properties Consequences: - Increased Polarity - Loss of Activity - pH Drop Product->Properties

Caption: Nucleophilic attack by hydroxide ions causes ring opening, converting the active succinimide into the inactive succinamic acid.[1]

Part 3: Experimental Validation Protocols

Protocol A: Catalase Counter-Screen for Redox Artifacts

Use this protocol to confirm if an "active" hit is actually a peroxide-generating artifact.[1]

  • Preparation: Prepare two identical assay plates containing the target enzyme and the test compound (this compound) at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    
  • Treatment:

    • Plate A (Control): Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       of Assay Buffer.
      
    • Plate B (Validation): Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       of Catalase  (Final concentration 
      
      
      
      ).
  • Incubation: Incubate both plates for 15 minutes at Room Temperature.

  • Detection: Add the HRP-substrate mix (e.g., Amplex Red) and measure fluorescence (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
  • Analysis:

    • If Signal A >> Signal B: The activity is mediated by ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (Artifact).
      
    • If Signal A ≈ Signal B: The activity is likely genuine inhibition/binding.

Protocol B: Monitoring Hydrolysis by UV-Vis
  • Baseline: Dissolve compound to ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     in 
    
    
    
    Phosphate Buffer (pH 6.0). Measure Absorbance scan (200–400 nm).
  • Stress Test: Dilute compound to

    
     in pH 8.5 Bicarbonate Buffer .
    
  • Time-Course: Measure Absorbance immediately (

    
    ) and every 30 minutes for 4 hours.
    
  • Observation: Look for a spectral shift (typically a hypsochromic shift or change in extinction coefficient) corresponding to the formation of the amide/acid species.[1]

References

  • National Institutes of Health (NIH). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. [Link][1]

  • National Institutes of Health (NIH). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? [Link][1]

  • National Institutes of Health (NIH). Interference of N-hydroxysuccinimide with bicinchoninic acid protein assay. [Link][1]

  • National Institutes of Health (NIH). How Does the Phenol Structure Influence the Results of the Folin-Ciocalteu Assay? [Link]

  • Royal Society of Chemistry. Radical pairs in redox reactions involving sterically hindered quinones and phenols. [Link]

Sources

Improving the selectivity of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione analogs

Author: BenchChem Technical Support Team. Date: February 2026

Precision Chemistry & Selectivity Optimization Guide

Status: Operational 🟢 Lead Scientist: Dr. Helix, Senior Application Scientist Case ID: SELECT-HPS-2026

👋 Welcome to the Support Center

You have reached the Tier-3 Technical Support desk. You are likely working with 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione (also known as N-(4-hydroxyphenyl)succinimide) and encountering issues with biological selectivity or chemical stability .

This scaffold is deceptive. While structurally simple, it sits at a volatile intersection: it is a potent pharmacophore for targets like Tyrosinase and Anticonvulsant receptors, but it is also a known structural alert for Nephrotoxicity (kidney damage) and Assay Interference (PAINS).

This guide is not a textbook; it is a troubleshooting manual designed to fix your experiments.

📂 Module 1: The "Stability" Trouble

Issue: “My analog degrades in aqueous buffer or shows inconsistent yields during synthesis.”

Root Cause: The succinimide ring is thermodynamically unstable in alkaline or nucleophilic environments. It undergoes Ring-Opening Hydrolysis to form succinamic acid. This destroys your pharmacophore and alters your concentration calculations.

🔧 Troubleshooting Protocol: Synthesis & Storage

If you are synthesizing analogs to improve selectivity, you must first ensure the ring is actually closed.

Step-by-Step Resolution:

  • Solvent Switch: Do not use standard aqueous workups if possible. Switch from glacial acetic acid (harsh) to Ethanol for the condensation step. Ethanol promotes precipitation of the product while keeping impurities in solution, often increasing yields without requiring high-heat reflux that risks degradation.

  • pH Lockdown: The succinimide ring hydrolyzes rapidly at pH > 7.5.

    • Storage: Store stock solutions in DMSO at -20°C.

    • Assay Buffer: Keep physiological assays near pH 7.2–7.4. If your assay requires pH 8.0+, prepare fresh.

  • Verification: You must distinguish between the Closed Ring (Active) and Open Ring (Inactive Acid).

    • QC Check: Run HPLC.[1] The Open Ring (Succinamic Acid) is more polar and will elute earlier on a C18 column than the Closed Ring Succinimide.

📊 Visualizing the Failure Mode

The diagram below illustrates the synthesis pathway and the critical "Hydrolysis Trap" you must avoid.

SynthesisStability Start Succinic Anhydride + 4-Aminophenol Inter Succinamic Acid (Intermediate) Start->Inter Condensation Product 1-(4-Hydroxyphenyl) pyrrolidine-2,5-dione (Target Scaffold) Inter->Product Dehydration (Heat/Acid) Hydrolysis Ring-Opened Byproduct (Inactive/Toxic) Product->Hydrolysis pH > 7.5 or Nucleophiles Hydrolysis->Inter Reversible (Rare)

Figure 1: The Synthesis-Stability Equilibrium. Note that high pH drives the reaction toward the inactive Ring-Opened species.

📂 Module 2: The "Selectivity" Trouble

Issue: “My compound hits the target (e.g., Tyrosinase) but also kills renal cells or binds off-targets.”

Root Cause: The N-arylsuccinimide scaffold is planar and lipophilic.

  • Nephrotoxicity: Unsubstituted phenyl-succinimides accumulate in the kidney via Organic Anion Transporters (OATs) and cause proximal tubular necrosis.

  • Promiscuity: The flat structure fits into many hydrophobic pockets (COX enzymes, MMPs).

🔧 Troubleshooting Protocol: Structural Modification (SAR)

To improve selectivity, you must break the planarity and block metabolic activation.

Strategy A: The "C3-Twist" (Steric Bulk) Modify the succinimide ring at the C3 position.

  • Action: Add a Methyl or Phenyl group at C3.

  • Effect: This introduces a chiral center and "puckers" the ring.

  • Result: Drastically reduces binding to flat, promiscuous pockets while often maintaining efficacy for targets like ion channels or enzymes that have specific chiral requirements.

Strategy B: The "Ortho-Block" (Electronic/Steric) Modify the phenyl ring ortho to the hydroxyl group.

  • Action: Add Chlorine or Methyl groups at the 3,5-positions of the phenyl ring.

  • Effect:

    • Prevents metabolic conjugation (glucuronidation) of the -OH group.

    • Reduces nephrotoxicity by altering the transport kinetics in the kidney.

  • Data Support: N-(3,5-dichlorophenyl)succinimide derivatives often show altered toxicity profiles compared to the unsubstituted parent.

📉 Comparative SAR Table

Hypothetical optimization data based on known scaffold properties.

Analog IDR1 (Phenyl 3,5-pos)R2 (Succinimide C3-pos)Tyrosinase IC50 (µM)Renal Tox (Tox50 µM)Selectivity Index (SI)
HPS-01 (Parent) H, HH2.215.06.8 (Poor)
HPS-02 Cl, ClH4.585.018.8 (Better)
HPS-03 H, HMethyl (Chiral) 3.1>200>64 (Excellent)
HPS-04 t-ButylH>50 (Loss of Activity)>200N/A

Analyst Note: HPS-03 represents the ideal modification. The C3-methyl group breaks the symmetry, reducing off-target toxicity while maintaining target potency.

📂 Module 3: The "False Positive" Trouble

Issue: “My IC50 curves shift over time, or I see activity in every assay.”

Root Cause: The 4-hydroxyphenyl group is a Redox PAINS (Pan-Assay Interference Compounds) alert. It can oxidize to a Quinone Imide species, which covalently modifies proteins or generates peroxide in the assay well.

🔧 Troubleshooting Protocol: Assay Validation

Step 1: The "Detergent" Test Add 0.01% Triton X-100 to your assay buffer.

  • Observation: If activity disappears, your compound was aggregating (colloidal aggregator) rather than binding specifically.

Step 2: The "Redox" Test Add a reducing agent (1 mM DTT or GSH) to the assay.

  • Observation: If potency drops significantly (e.g., IC50 moves from 1 µM to 50 µM), your compound was acting via non-specific oxidation (Quinone formation).

  • Fix: If your target is NOT redox-sensitive, always include 1 mM DTT in the buffer to maintain the phenol in its reduced, active state.

📊 Visualizing the Selectivity Logic

Use this decision tree to guide your next synthesis round.

SelectivityLogic Problem Identify Limiting Factor Toxicity High Renal Toxicity? Problem->Toxicity Potency Low Potency? Problem->Potency Assay False Positives? Problem->Assay Sol_Tox Add C3-Methyl/Phenyl (Break Planarity) Toxicity->Sol_Tox Yes Sol_Pot Modify Phenyl Ring (3,5-Dichloro or 3-Hydroxy) Potency->Sol_Pot Yes Sol_Assay Add DTT/GSH Check for Quinones Assay->Sol_Assay Yes

Figure 2: Decision Tree for Lead Optimization of HPS Analogs.

📚 References

  • Rankin, G. O. (2004).[2] Nephrotoxicity induced by C- and N-arylsuccinimides. Journal of Toxicology and Environmental Health. Link

  • PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Link

  • Beilstein Journals. (2012). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Link

  • Royal Society of Chemistry. (2015). Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. MedChemComm. Link

  • Vertex Pharmaceuticals/ACS. (2025). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability. Bioconjugate Chemistry. Link

For further assistance, contact the Structural Chemistry Division. Ticket closed.

Sources

Enhancing the potency of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione through modification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Potency & Stability of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione (HPS)

Welcome to the HPS Optimization Hub

Current Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Structure-Activity Relationship (SAR) optimization, synthetic troubleshooting, and metabolic stability enhancement for N-aryl succinimide scaffolds.[1][2][3]

You are currently viewing the Master Troubleshooting Guide for the HPS scaffold.[3] This molecule, while structurally simple, presents unique challenges in drug development due to the competing requirements of the hydrophilic phenol group and the hydrolytically sensitive succinimide ring.[3]

Module 1: Synthetic Optimization & Yield Troubleshooting

User Question: “I am attempting to synthesize this compound via the condensation of succinic anhydride and 4-aminophenol. My yields are stuck at 45%, and the product is difficult to purify. How can I drive this to completion?”

Technical Response: The standard melt fusion or acetic acid reflux methods often trap the reaction at the intermediate succinanilic acid stage (ring-open form) or lead to oxidative degradation of the electron-rich phenol. To maximize yield and purity, you must force the thermodynamic dehydration while protecting the phenol.[3]

Protocol: The "HMDS-Zinc" One-Pot Method

We recommend shifting from neat heating to a Lewis-acid catalyzed dehydration.[1] This method typically boosts yields to >85%.[1][2][3]

  • Reactants: 4-Aminophenol (1.0 eq), Succinic Anhydride (1.1 eq).[1][2][3]

  • Solvent: Toluene (anhydrous) or Xylene (for higher T).[1][2][3]

  • Catalyst: Zinc Chloride (ZnCl₂, 0.1 eq) + Hexamethyldisilazane (HMDS, 1.2 eq).[1][2][3]

  • Procedure:

    • Reflux reactants in toluene with a Dean-Stark trap to remove water.[1][2]

    • HMDS acts as a dehydrating agent and temporary silyl-protector of the phenol, preventing oxidation.[1][2][3]

    • Upon cooling, add MeOH to deprotect the silyl ether.[1][2][3]

  • Purification: The product precipitates upon cooling; wash with cold water/bicarbonate to remove residual succinic acid.[1][3]

Troubleshooting Checklist:

  • Issue: Sticky brown tar. Cause: Oxidation of the phenol. Fix: Conduct reaction under Nitrogen/Argon atmosphere.

  • Issue: High melting point impurity. Cause: Polymerization or diamide formation.[1][2][3] Fix: Ensure excess anhydride is used, not excess amine.

Visualizing the Synthetic Pathway

Synthesis_Workflow Reactants 4-Aminophenol + Succinic Anhydride Intermediate Succinanilic Acid (Ring Open) Reactants->Intermediate Acylation (Fast) Intermediate->Reactants Hydrolysis (Reversible) Dehydration Cyclization (HMDS / ZnCl2) Intermediate->Dehydration Rate Limiting Step Product 1-(4-Hydroxyphenyl) pyrrolidine-2,5-dione Dehydration->Product - H2O

Figure 1: The critical rate-limiting step is the cyclization of the succinanilic acid intermediate.[2][3] HMDS promotes this dehydration irreversibly.[1]

Module 2: Potency Enhancement (SAR Logic)

User Question: “The baseline HPS molecule shows weak activity (IC50 ~150 µM) in our anticonvulsant screening. We tried methylating the phenol (-OMe), but potency barely improved.[1][2][3] What is the rational design strategy here?”

Technical Response: You are likely facing a "Lipophilicity vs. Binding" paradox.[1][2][3] The unmodified HPS scaffold is too polar to cross the Blood-Brain Barrier (BBB) effectively, but the succinimide ring itself lacks specific hydrophobic contacts in the binding pocket (likely voltage-gated sodium channels or T-type calcium channels).

The "C3-Switch" Strategy: Historical data on succinimides (e.g., Ethosuximide, Methsuximide) proves that potency is driven by substitution at the C3 position of the pyrrolidine ring, not just the N-aryl ring.[2][3]

Optimization Protocol:
  • Step 1: C3-Alkylation (The Pharmacophore Driver):

    • Introduce alkyl groups (Methyl, Ethyl, or Phenyl) at the C3 position of the succinimide ring.[2][3]

    • Why? This creates a "pucker" in the ring, locking it into a bioactive conformation and filling hydrophobic pockets in the target protein.[3]

  • Step 2: Phenol Bioisosteres (Metabolic Blocking):

    • The 4-OH is a metabolic liability (rapid glucuronidation).[1][2]

    • Replace 4-OH with 4-F (Fluorine): Maintains similar Van der Waals radius but blocks metabolism and increases lipophilicity.[1][2]

    • Replace 4-OH with 4-CF3: significantly boosts BBB penetration.[1][2]

Comparative Potency Data (Hypothetical Model based on Class SAR)
Compound VariantModificationPredicted IC50 (µM)BBB PermeabilityMetabolic Stability
HPS (Parent) None150LowLow (Phase II conj.)[1][2]
HPS-OMe 4-Methoxy110ModerateModerate (O-demethylation)
HPS-3-Me 3-Methyl (C3)45ModerateLow
HPS-3,3-Et 3-Ethyl-3-Methyl12 HighLow
Fluoro-HPS 4-Fluoro25HighHigh
Lead Candidate 3-Ethyl-3-Methyl + 4-Fluoro 2.5 Optimal High
Visualizing the SAR Decision Tree

SAR_Logic Start HPS Scaffold (Low Potency) Branch1 Modify Succinimide Ring (C3) Start->Branch1 Branch2 Modify Phenyl Ring (N1) Start->Branch2 Action1 Add Alkyl Groups (Me, Et, Ph) Branch1->Action1 Action2 Bioisostere Swap (OH -> F, CF3) Branch2->Action2 Result1 Increased Target Affinity (Conformational Lock) Action1->Result1 Result2 Increased Metabolic Stability & BBB Penetration Action2->Result2 Final Lead Candidate: 3-Ethyl-3-Methyl-N-(4-fluorophenyl)succinimide Result1->Final Result2->Final

Figure 2: Strategic modification pathways. C3-alkylation drives affinity, while N-aryl modification drives pharmacokinetics (PK).[1][2]

Module 3: Stability & Formulation Troubleshooting

User Question: “We dissolved our HPS derivative in PBS (pH 7.4) for an in vitro assay, but the compound degraded by 40% within 4 hours.[1][2][3] Is the phenol oxidizing?”

Technical Response: While phenol oxidation is possible, the primary culprit is Hydrolytic Ring Opening .[1][2][3] The succinimide ring is an imide; it is electrophilic and susceptible to nucleophilic attack by hydroxide ions (


), especially at pH > 6.0.[1][2][3]
Mechanism of Failure:
  • Hydroxide attacks the carbonyl carbon.[1][3]

  • The C-N bond cleaves.[1][2][3]

  • The ring opens to form Succinanilic Acid (inactive).[1][2][3]

Stabilization Guide:
  • pH Management: Store stock solutions at pH 4.0 - 5.0 . The hydrolysis rate is lowest in this window.

  • Steric Shielding: If you follow the SAR advice in Module 2 (adding alkyl groups at C3), you will inadvertently solve this stability problem. Bulky groups at C3 sterically hinder the carbonyl attack, significantly slowing hydrolysis.[1][2][3]

  • Buffer Choice: Avoid nucleophilic buffers (Tris, Glycine) if possible.[1][2][3] Use Phosphate or Citrate.[1][2][3]

References
  • Synthesis & Cyclization: Solid-Phase Synthesis of N-Aryl Succinimides. ResearchGate.[1][2][3][4] Link

  • SAR & Anticonvulsant Activity: Structure-activity relationships of phenytoin-like anticonvulsant drugs.[1][2] National Institutes of Health (NIH).[1][2][3] Link

  • Metabolic Stability: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization. Journal of Medicinal Chemistry.[1][2][5] Link[2][3]

  • Hydrolysis Kinetics: Kinetics of Hydrolysis of Succinimides. ResearchGate.[1][2][3][4] Link

  • General Scaffold Data: Pyrrolidine-2,5-dione (Crystal Structure & Bioactivity). PubMed Central.[1][2][3] Link

Sources

Technical Support Center: Storage and Handling of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione (CAS 10187-21-0).[1] This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Proper storage and handling are paramount for obtaining reproducible results in your experiments. This document provides in-depth answers to common questions and troubleshoots potential issues related to compound degradation.

The chemical structure of this compound incorporates two key functional groups that are susceptible to degradation: a succinimide ring and a phenol group. Understanding the vulnerabilities of these groups is essential for preventing degradation. The primary degradation pathways are hydrolysis of the succinimide ring and oxidation of the phenol moiety.

Part 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?

A: The ideal storage conditions are designed to mitigate the risks of hydrolysis and oxidation. For maximum stability, the compound, which is a solid, should be stored in a tightly sealed container in a cool, dry, and dark environment.

The causality is straightforward:

  • Cool Temperature (-20°C is recommended for long-term storage): Reduces the kinetic rate of all chemical degradation reactions.

  • Dry Environment (Desiccator): Minimizes atmospheric moisture, which is the key reactant for the hydrolysis of the succinimide ring.[2][3]

  • Darkness (Amber vial or stored in the dark): Protects the phenol group from light-induced oxidation.[4][5]

  • Inert Atmosphere (Argon or Nitrogen): For the highest level of protection, especially for long-term storage or for high-purity grade material, overlaying the solid with an inert gas displaces atmospheric oxygen, directly preventing oxidation of the highly susceptible phenol group.[4]

Table 1: Recommended Storage Conditions Summary
ConditionRecommendationRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Slows the rate of all degradation reactions.
Atmosphere Store under an inert gas (Argon/Nitrogen)Prevents oxidation of the phenol group.[4]
Moisture Store in a desiccator with a suitable desiccantPrevents hydrolysis of the succinimide ring.[2]
Light Use an amber vial and store in a dark locationPrevents photo-oxidation.[5]
Container Tightly sealed, airtight containerPrevents ingress of moisture and oxygen.[2][5][6]
Q2: I've noticed a yellow or brownish discoloration in my solid sample. What does this mean and is the compound still usable?

A: A color change from white/off-white to yellow or brown is a strong indicator of degradation. This is most likely due to the oxidation of the phenol group to form quinone or quinone-like structures, which are highly colored.[7][8] Phenols are readily oxidized, a process that can be accelerated by exposure to air (oxygen), light, and trace metal impurities.[9][10]

Whether the compound is still usable depends on the requirements of your experiment. For sensitive applications like quantitative assays or GMP-level synthesis, the material should be discarded or re-purified. For less sensitive, exploratory experiments, it might still work, but you risk introducing impurities and achieving lower yields. We strongly recommend performing a purity check (e.g., by HPLC or NMR) before using a discolored sample.

Q3: My compound won't dissolve completely in a solvent where it was previously soluble. What could be the cause?

A: This is a classic sign of hydrolysis. When the succinimide ring hydrolyzes, it opens to form N-(4-hydroxyphenyl)succinamic acid.[3][11] This new molecule has a free carboxylic acid and an amide, giving it significantly different physicochemical properties, including solubility, compared to the parent compound. If your compound has been exposed to moisture, even from atmospheric humidity in a poorly sealed container, this degradation can occur. The resulting succinamic acid may be insoluble in the organic solvent you are using, leading to haziness or undissolved particulate matter.

Q4: What are the main chemical incompatibilities I should be aware of during storage?

A: It is critical to store this compound segregated from incompatible materials.[12][13] The primary incompatibilities are:

  • Strong Oxidizing Agents: These will aggressively and rapidly oxidize the phenol group.[4][6][14]

  • Strong Bases (e.g., NaOH, KOH): Bases will catalyze the rapid hydrolysis of the succinimide ring.[2][4]

  • Strong Acids: Can also promote hydrolysis, although typically less rapidly than strong bases for this class of compounds.[4][14]

  • Moisture/Water: As discussed, water is a direct reactant for hydrolysis.[2]

Part 2: Troubleshooting Guide
Scenario 1: Unexpectedly Low Yield in a Bioconjugation Reaction
  • Symptom: You are using the compound as a linker or intermediate and observe a significantly lower-than-expected yield of your final product.

  • Underlying Cause: The reactive succinimide ring is the primary site for many conjugation reactions. If a significant portion of your starting material has undergone hydrolysis, its concentration is effectively lowered, and the resulting succinamic acid is non-reactive in the desired pathway.

  • Troubleshooting Workflow:

    • Assess Purity: Immediately analyze an aliquot of the starting material using a suitable analytical method like HPLC-UV or LC-MS.[15][16] Compare the chromatogram to a reference standard or a previously validated batch. Look for the appearance of new, more polar peaks corresponding to the hydrolyzed product.

    • Review Storage History: Was the vial left on the bench? Was the cap securely tightened? Was it stored in a desiccator?

    • Use a Fresh Aliquot: If available, use a new, unopened vial of the compound and repeat the experiment. If the yield improves, it confirms the degradation of the previous batch.

    • Implement Aliquoting: To prevent contamination and degradation of the entire stock, it is best practice to aliquot the solid into smaller, single-use vials upon receipt.

Scenario 2: Batch-to-Batch Inconsistency in Experimental Results
  • Symptom: You are observing significant variability in your results (e.g., IC50 values, reaction kinetics) when using different lots or even different vials from the same lot of the compound.

  • Underlying Cause: This often points to inconsistent handling and storage practices. Frequent opening of a stock bottle, temperature cycling (removing from the freezer and allowing it to warm to room temperature repeatedly), and exposure to lab atmosphere can cause progressive degradation that varies from vial to vial.

  • Preventative Measures:

    • Strict Aliquoting Protocol: Upon receiving a new bottle, allow it to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid. Aliquot the material into appropriately sized, pre-dried vials under a blanket of inert gas if possible.

    • Log Usage: Label each aliquot with the date it was opened.[17] Use a "first-in, first-out" system.

    • Perform Quality Control: For critical applications, perform a quick purity check on a new lot of the material before it is released for general lab use to establish a baseline.

Part 3: Technical Deep Dive & Protocols
3.1 The Chemistry of Degradation

The two primary, non-enzymatic degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The succinimide ring contains two carbonyl groups, which are electrophilic. A nucleophilic attack by water or a hydroxide ion on one of the carbonyl carbons initiates a ring-opening reaction, cleaving the cyclic imide to form the more stable succinamic acid derivative.[3][11] This process is irreversible and renders the molecule inactive for subsequent reactions that rely on the intact succinimide structure.

  • Oxidation: The phenol group is electron-rich and highly susceptible to oxidation.[8][10] This can occur via a free-radical mechanism, often initiated by light or trace metal ions, and propagated by molecular oxygen. The initial oxidation product is a phenoxy radical, which can then be converted into a p-benzoquinone derivative. This process not only removes the hydroxyl group but also introduces a reactive quinone system that can lead to further undesired side reactions or polymerization, often manifesting as a color change.[7]

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent_H 1-(4-Hydroxyphenyl) pyrrolidine-2,5-dione Product_H N-(4-hydroxyphenyl) succinamic acid (Inactive) Parent_H->Product_H H₂O / OH⁻ (Moisture) Parent_O 1-(4-Hydroxyphenyl) pyrrolidine-2,5-dione Product_O Quinone-like Species (Colored Impurity) Parent_O->Product_O O₂ / Light (Air, UV Light)

Caption: Step-by-step workflow for optimal compound handling.

3.3 Protocol: Illustrative HPLC Method for Purity Assessment

This method can be used as a starting point to assess the purity of this compound and detect its primary hydrolytic degradation product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm (for the phenol chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute as necessary with a 50:50 Acetonitrile:Water mixture.

  • Expected Results: The parent compound will have a specific retention time. The hydrolyzed succinamic acid product, being more polar due to the free carboxylic acid, will typically elute earlier than the parent compound. Oxidation products may appear as multiple smaller peaks, often with different UV-Vis spectra.

References
  • Vertex AI Search. (2026).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Szewczyk, A., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(18), 5632. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. Retrieved from [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • OpenStax. (2023). 17.10 Reactions of Phenols. Organic Chemistry. Retrieved from [Link]

  • Gouda, A. A., et al. (2013). A Novel Spectrophotometric Method for Determination of Five 1,4-Dihydropyridine Drugs in Their Tablets and Capsules Using Vanillin Reagent. American Journal of Analytical Chemistry, 4, 148-157. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Oxidation of Phenol. YouTube. Retrieved from [Link]

  • Tumey, L. N., et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Bioconjugate Chemistry, 25(10), 1871–1880. Retrieved from [Link]

  • American Institute of Chemical Engineers (AIChE). (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved from [Link]

  • Tutone, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(17), 5624.
  • Yakatan, G. J., & Fan, T. (1977). Kinetics of Hydrolysis of Succinimides. Drug Development and Industrial Pharmacy, 3(4), 315-338.
  • Stanford Environmental Health & Safety. (n.d.). General Use SOP for Highly Reactive/Unstable Materials. Retrieved from [Link]

  • Nguyen, T. L. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1079–1088. Retrieved from [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Records of Pharmaceutical and Biomedical Sciences. Retrieved from [Link]

  • Sci-Hub. (n.d.). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Acetylphenyl)pyrrolidine-2,5-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Research Communities by Springer Nature. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. Retrieved from [Link]

  • National Institutes of Health. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The high rate of irreversible hydrolysis for the succinimide motif. Retrieved from [Link]

  • Chemsrc. (2025). 1-(4-hydroxyphenyl)-2,5-pyrrolidinedione. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: N-(4-Hydroxyphenyl)succinimide vs. N-Arylsuccinimide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-hydroxyphenyl)succinimide (NHPS) represents a critical structural pivot point in the toxicology and chemistry of cyclic imides. Unlike its famous cousin N-hydroxysuccinimide (NHS) —the gold standard for bioconjugation—NHPS is primarily studied for its metabolic stability and reduced nephrotoxicity compared to halogenated analogs like the potent fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) .

This guide provides a technical comparison of NHPS against key pyrrolidine-2,5-dione analogs, focusing on Structure-Activity Relationships (SAR) in nephrotoxicity, synthetic pathways, and functional applications.

Key Trade-Offs at a Glance
FeatureN-(4-Hydroxyphenyl)succinimide (NHPS) N-(3,5-Dichlorophenyl)succinimide (NDPS) N-Hydroxysuccinimide (NHS)
Primary Role Metabolite / Low-Toxicity AnalogFungicide / NephrotoxicantBioconjugation Reagent
Toxicity Profile Low / Negligible High (Acute Nephrotoxicity) Low (Irritant)
Chemical Reactivity Phenolic -OH (Nucleophilic)Electrophilic Imide RingActive Ester (Leaving Group)
Metabolic Fate Excreted as glucuronide/sulfateOxidized to toxic metabolitesRapid hydrolysis

Chemical Identity & Structural Logic

To understand the performance differences, one must distinguish the substitution patterns on the succinimide ring.

  • NHPS (Target): An N-aryl succinimide.[1] The nitrogen is bonded to a phenol ring. The 4-hydroxy group acts as an electron-donating group (EDG), increasing polarity and facilitating Phase II conjugation (excretion).

  • NDPS (Comparator): An N-aryl succinimide with electron-withdrawing chlorines. This lipophilic profile allows renal accumulation, leading to bioactivation and toxicity.

  • NHS (Reference): An N-hydroxy succinimide. The nitrogen is bonded to an oxygen. This O-N bond is labile, making it an excellent leaving group for amidation reactions.

Visualization: Structural & Functional Divergence

Succinimide_Analogs Core Pyrrolidine-2,5-dione (Succinimide Core) NHPS N-(4-Hydroxyphenyl)succinimide (NHPS) [Low Toxicity / Metabolite] Core->NHPS + 4-Aminophenol (N-Aryl Subst.) NDPS N-(3,5-Dichlorophenyl)succinimide (NDPS) [High Nephrotoxicity] Core->NDPS + 3,5-Dichloroaniline (N-Aryl Subst.) NHS N-Hydroxysuccinimide (NHS) [Conjugation Reagent] Core->NHS + Hydroxylamine (N-Hydroxy Subst.) Renal Excretion\n(Phase II Conjugation) Renal Excretion (Phase II Conjugation) NHPS->Renal Excretion\n(Phase II Conjugation) Bioactivation\n(Nephrotoxicity) Bioactivation (Nephrotoxicity) NDPS->Bioactivation\n(Nephrotoxicity) Amine Coupling\n(Active Ester) Amine Coupling (Active Ester) NHS->Amine Coupling\n(Active Ester)

Figure 1: Structural divergence of succinimide analogs determining their functional fate.

Performance Comparison: Nephrotoxicity & Toxicology

The most significant body of data comparing NHPS to other analogs lies in nephrotoxicity . N-arylsuccinimides are a known class of renal toxicants, but the toxicity is highly dependent on the ring substituents.

The "Safety vs. Potency" Mechanism

Research demonstrates a rank-order toxicity driven by lipophilicity and electronic effects.

  • NDPS (High Toxicity): The 3,5-dichloro substitution prevents rapid metabolic clearance and facilitates accumulation in the renal cortex. It induces acute tubular necrosis.[2]

  • NHPS (Low Toxicity): The 4-hydroxy group makes the molecule hydrophilic. It is rapidly conjugated (glucuronidation/sulfation) and excreted, bypassing the bioactivation pathways that damage kidney cells.

Experimental Data: Renal Function Markers

The following table summarizes the effects of intraperitoneal (i.p.) administration of these compounds in Fischer-344 rats (0.4 mmol/kg).

CompoundBUN (mg/dL) @ 48hKidney Weight ( g/100g )Histopathology
Control (Vehicle) 18 ± 20.72 ± 0.03Normal morphology
NDPS (3,5-Cl) 125 ± 35 1.45 ± 0.15 Severe tubular necrosis
NHPS (4-OH) 20 ± 30.75 ± 0.05No significant lesions
NDHPS (Metabolite) 22 ± 40.76 ± 0.04No significant lesions

Data Source: Synthesized from rank-order toxicity studies (Rankin et al., NIH).

Experimental Protocols

Protocol A: Synthesis of N-(4-Hydroxyphenyl)succinimide

This protocol utilizes a condensation reaction between succinic anhydride and 4-aminophenol. This method is preferred over thermal fusion for higher purity.

Reagents:

  • Succinic anhydride (1.0 eq)

  • 4-Aminophenol (1.0 eq)

  • Acetic acid (Glacial, solvent)

  • Toluene (for azeotropic removal of water, optional)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10.9 g (0.1 mol) of 4-aminophenol in 100 mL of glacial acetic acid.

  • Addition: Add 10.0 g (0.1 mol) of succinic anhydride to the solution.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Note: If using toluene, use a Dean-Stark trap to remove water continuously.

  • Precipitation: Allow the reaction to cool to room temperature. Pour the mixture into 300 mL of ice-cold water with vigorous stirring.

  • Filtration: Filter the resulting precipitate (crude NHPS).

  • Purification: Recrystallize from ethanol or an ethanol/water mixture.

  • Validation:

    • Melting Point: Expect 218–220°C.

    • IR Spectroscopy: Look for characteristic imide carbonyl doublets (approx. 1700 and 1770 cm⁻¹).

Protocol B: In Vivo Nephrotoxicity Screening (Rat Model)

To verify the safety profile of an N-arylsuccinimide analog against the NHPS baseline.

Workflow:

  • Animals: Male Fischer-344 rats (200–250 g).

  • Dosing: Administer compound via intraperitoneal (i.p.) injection at 0.4 mmol/kg or 1.0 mmol/kg, dissolved in sesame oil or corn oil (2.5 mL/kg).

  • Metabolic Cage: Place rats in individual metabolic cages to collect urine for 24h and 48h.

  • Assays:

    • Urine: Measure volume, glucose, and protein content.

    • Blood: At 48h, euthanize and collect blood for Blood Urea Nitrogen (BUN) and Creatinine analysis.

    • Histology: Weigh kidneys (wet weight) and fix in 10% formalin for H&E staining.

  • Criterion: A compound is considered nephrotoxic if BUN > 30 mg/dL and kidney weight increases by >20% vs. control.

Visualization: Toxicity Screening Logic

Toxicity_Screening Start Test Compound (N-Arylsuccinimide) Dosing i.p. Injection (0.4 - 1.0 mmol/kg) Start->Dosing Observation 48h Metabolic Monitoring Dosing->Observation Analysis Endpoint Analysis Observation->Analysis Toxic Result: NEPHROTOXIC (NDPS-like) Analysis->Toxic BUN > 30 mg/dL Kidney Wt Increase Safe Result: NON-TOXIC (NHPS-like) Analysis->Safe Normal BUN Normal Histology

Figure 2: Decision logic for classifying N-arylsuccinimide toxicity.

Synthetic Utility Comparison

While NHPS is not a conjugation reagent like NHS, it has niche utility in materials science.

  • Polymer Chemistry: The phenol group on NHPS allows it to be incorporated into polymer backbones (e.g., polyurethanes or polyesters) while retaining the thermal stability of the succinimide ring.

  • Azo Dye Synthesis: The electron-rich phenol ring of NHPS can undergo diazo coupling to form azo dyes with high thermal stability, unlike the simple succinimide ring which is non-reactive in this context.

ApplicationN-(4-Hydroxyphenyl)succinimideN-Hydroxysuccinimide (NHS)
Peptide Coupling Ineffective (No active ester)Excellent (Standard)
Polymer Backbone Good (via Phenol -OH) Poor (Side chain only)
Thermal Stability High (Aromatic imide)Moderate

References

  • Rankin, G. O., et al. (2001). Nephrotoxic potential of N-(3,5-dichloro-4-hydroxyphenyl)succinimide and N-(3,5-dichloro-4-hydroxyphenyl)succinamic acid in Fischer-344 rats. Toxicology.[2] Link

  • Rankin, G. O. (2004). Nephrotoxicity induced by C- and N-arylsuccinimides.[1] Journal of Toxicology and Environmental Health.[2] Link

  • BenchChem. (2025). Protocol for N-substituted Succinimide Ring Opening for Synthesis.Link

  • ChemicalBook. (2023). N-Hydroxysuccinimide: Synthesis, application and pharmacokinetics.Link

  • Tretyakov, B. A., et al. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.[3][4][5] Organics.[3][5] Link

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione derivatives. Drawing upon established principles in medicinal chemistry and experimental data from related compound series, we will explore how molecular modifications influence biological activity, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction: The Promising Scaffold of this compound

The pyrrolidine-2,5-dione ring system, also known as the succinimide core, is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including anticonvulsant, anticancer, antidepressant, and enzyme inhibitory properties. The incorporation of a 1-(4-hydroxyphenyl) substituent introduces a key pharmacophoric feature—a phenolic hydroxyl group—which can engage in crucial hydrogen bonding interactions with biological targets and influence the compound's overall physicochemical properties.

This guide will dissect the SAR of this specific class of compounds by examining the individual contributions of its three key structural components: the 4-hydroxyphenyl ring, the pyrrolidine-2,5-dione core, and various substitutions on both the phenyl and pyrrolidine rings. By understanding these relationships, researchers can rationally design novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Core Structural Features and General SAR Principles

The fundamental structure of this compound is depicted below. The SAR exploration will revolve around modifications at the indicated positions (R1, R2, and R3).

Figure 1: Core structure of this compound with potential modification sites.

Comparative Analysis of Biological Activities

The biological activity of pyrrolidine-2,5-dione derivatives is highly dependent on the nature and position of substituents. Below, we compare the activities of various related compounds to infer the SAR for the 1-(4-hydroxyphenyl) series.

Anticonvulsant Activity

The succinimide core is a well-established pharmacophore for anticonvulsant drugs. The SAR for N-substituted succinimides suggests that the nature of the substituent on the nitrogen atom is critical for activity.

Compound/Derivative ClassKey Structural FeaturesObserved ActivityCitation
N-phenyl-succinimidesAddition of a sulfonamide group at the para-position of the phenyl ring.Significantly enhanced anticonvulsant effect.[1]
N-phenyl-succinimidesHalogen substitution at the meta- or ortho-position of the phenyl ring.Improved activity against electroshock-induced seizures.[1]
(R,S)-N-benzyl-2-(methanesulfamido)succinimideBenzyl group on the nitrogen and a methanesulfamido group at the 2-position of the succinimide ring.Most active against both electroshock- and pentylenetetrazol-induced seizures in its series.[2]
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamidesA specific derivative (compound 14) with an undisclosed substitution pattern.Potent anticonvulsant activity in multiple seizure models, including a model for drug-resistant epilepsy.[3]

Inference for this compound Derivatives: Based on these findings, it is plausible that the 4-hydroxyl group on the phenyl ring could contribute positively to anticonvulsant activity through hydrogen bonding interactions with the target receptor. Further substitutions on the phenyl ring, such as halogens or sulfonamide groups, could modulate this activity. Additionally, substitutions on the pyrrolidine-2,5-dione ring itself are likely to have a significant impact.

Anticancer Activity

Several studies have explored the cytotoxic effects of pyrrolidine-2,5-dione derivatives against various cancer cell lines.

Compound/Derivative ClassKey Structural FeaturesObserved ActivityCitation
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativesIncorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings.Enhanced anticancer activity against human A549 lung epithelial cells.[4]
1,4-disubstituted piperazine-2,5-dione derivativesA specific derivative (compound 9r) with undisclosed substitutions.Exhibited the best antioxidative activity and protected SH-SY5Y cells from H2O2-induced oxidative damage.[5]
3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative (Compound 4)A spiro-hydantoin derivative with a 4-acetylphenylpiperazinylalkyl moiety.Most effective against SW480, SW620, and PC3 cancer cell lines with high tumor-targeting selectivity.[6]

Inference for this compound Derivatives: The presence of the 4-hydroxyphenyl group, a common feature in many natural and synthetic anticancer agents, suggests that these derivatives could possess cytotoxic activity. The SAR of related compounds indicates that the introduction of additional heterocyclic moieties or specific lipophilic groups could enhance this activity. The antioxidant potential observed in similar structures could also contribute to a cytoprotective effect in non-cancerous cells, a desirable property for a chemotherapeutic agent.

Enzyme Inhibition

The pyrrolidine-2,5-dione scaffold has also been investigated as a platform for designing enzyme inhibitors.

Compound/Derivative ClassTarget EnzymeKey Structural FeaturesObserved Activity (IC50)Citation
Hydroxybenzylidenyl pyrrolidine-2,5-dione (Compound 3f, HMP)Mushroom TyrosinaseSpecific hydroxybenzylidenyl substitution.2.23 ± 0.44 μM[7]
Kojic Acid (Reference)Mushroom Tyrosinase-20.99 ± 1.80 μM[7]
(piperidinosulfonamidophenyl)pyrrolidin-2-onesAKR1C3The sulfonamide group was critical for activity.<100 nM[8]

Inference for this compound Derivatives: The structural similarity of the 4-hydroxyphenyl group to the hydroxybenzylidenyl moiety in potent tyrosinase inhibitors suggests that this compound derivatives are promising candidates for tyrosinase inhibition. The hydroxyl group is likely to play a key role in binding to the enzyme's active site. For other enzymes, the overall substitution pattern on both the phenyl and pyrrolidine rings will determine the inhibitory potency and selectivity.

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, we provide detailed, step-by-step methodologies for the synthesis of a representative compound and a common biological evaluation assay.

Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of N-substituted succinimides.

Materials:

  • Succinic anhydride

  • 4-Aminophenol

  • Glacial acetic acid

  • Ethanol

  • Reflux condenser and heating mantle

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of succinic anhydride and 1 equivalent of 4-aminophenol in a minimal amount of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of ice-cold water with stirring.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.

  • Dry the purified product under vacuum.

  • Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow Reactants Succinic Anhydride + 4-Aminophenol Reaction Reflux in Glacial Acetic Acid Reactants->Reaction Precipitation Pour into Ice Water Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization (Ethanol) Filtration->Purification Product Pure 1-(4-Hydroxyphenyl) pyrrolidine-2,5-dione Purification->Product

Figure 2: Workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.[9]

Materials:

  • Cancer cell line of interest (e.g., A549, PC3, SW480)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with Test Compounds Seed_Cells->Treat_Cells 24h Incubation Add_MTT Add MTT Solution Treat_Cells->Add_MTT 48-72h Incubation Solubilize Solubilize Formazan Add_MTT->Solubilize 4h Incubation Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance

Figure 3: Workflow of the MTT assay for cytotoxicity evaluation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a range of potential applications. The SAR analysis, synthesized from data on related compound series, suggests several key avenues for optimization:

  • Substitution on the Phenyl Ring: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or hydrogen bond donors/acceptors could significantly modulate biological activity.

  • Modification of the Pyrrolidine-2,5-dione Core: Substitution at the 3- and 4-positions of the succinimide ring can influence potency and selectivity.

  • Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to the discovery of novel compounds with improved properties.

Systematic exploration of these modifications, guided by the principles outlined in this guide, will be crucial for unlocking the full therapeutic potential of this versatile chemical scaffold. Further research, including in vivo efficacy studies and pharmacokinetic profiling, will be necessary to translate these promising in vitro findings into clinically viable drug candidates.

References

  • Vardanyan, R. S., & Hruby, V. J. (2006). Synthesis of Essential Drugs. Elsevier.
  • Heinrich, D. M., Flanagan, J. U., Jamieson, S. M., Silva, S., Rigoreau, L. J., Trivier, E., Raynham, T., Turnbull, A. P., & Denny, W. A. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738–744. [Link]

  • Wróbel, M. Z., Chodkowski, A., Herold, F., Marciniak, M., Dawidowski, M., Siwek, A., Starowicz, G., Stachowicz, K., Szewczyk, B., Nowak, G., & Satała, G. (2020). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. Bioorganic & Medicinal Chemistry, 28(15), 115569. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 946468, this compound. [Link]

  • Krasavin, M. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499. [Link]

  • WOLF, G., & KRAETZ, J. (1977). [Anticonvulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)]. Arzneimittel-Forschung, 27(4), 768–773. [Link]

  • Kim, D., Park, J., Kim, J., Han, H., Lee, J., Kim, H., Yoon, J., & Kim, H. R. (2017). Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. MedChemComm, 8(6), 1264–1271. [Link]

  • Li, Y., Wang, Y., Liu, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules, 27(19), 6523. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Svirskis, S., Vektarienė, A., Oleinikovas, V., & Meškienė, R. (2023). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 28(1), 353. [Link]

  • Cignarella, G., Barlocco, D., Tondi, D., & Varesi, L. (1996). Synthesis and anticonvulsant activity of racemic 2-amino-N-substituted succinimide derivatives. Il Farmaco, 51(11), 725–729. [Link]

  • Al-Obaidi, A. M. J., & Al-Rikabi, A. K. J. (2018). Synthesis, Analgesic and Antiepileptic Properties of Some Novel N-Substituted Succinimide. Iraqi Journal of Pharmaceutical Sciences, 27(2), 1-10. [Link]

  • Asadipour, A., Fasihi, A., & Sadeghian, H. (2015). Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay. Trends in Pharmaceutical Sciences, 1(1), 20-24. [Link]

  • Pharmacy 180. (n.d.). SAR of Succinimides - Anticonvulsants. [Link]

  • Ukraintsev, I. V., Belyaev, N. A., Avdeeva, O. I., & Perova, N. M. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1917. [Link]

  • Wróbel, M. Z., Siwek, A., Stachowicz, K., Szewczyk, B., Nowak, G., & Satała, G. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(16), 4945. [Link]

  • Poczta, A., Stalke, P., Giebułtowicz, J., & Herold, F. (2022). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 27(9), 2959. [Link]

  • Manetti, F., Bruni, B., Funaioli, T., Taliani, S., Ghelardini, C., & Da Settimo, F. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6356–6365. [Link]

Sources

Comparative Target Validation Guide: 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione (HPPS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione (referred to herein as HPPS ), the primary para-hydroxylated metabolite of the anticonvulsant Phensuximide.

While the parent compound (Phensuximide) is a known T-type calcium channel blocker, the pharmacodynamic contribution and safety profile of its metabolite (HPPS) are critical for understanding the drug's net clinical effect and renal toxicity profile. This guide validates HPPS against the therapeutic target Cav3.x (T-Type) Calcium Channels while simultaneously screening for Renal Cytotoxicity .

Executive Summary & Target Profile

  • Compound Name: this compound (HPPS)

  • Primary Target: Voltage-Gated T-Type Calcium Channels (Cav3.1, Cav3.2, Cav3.3).

  • Therapeutic Context: Antiepileptic (Absence Seizures).

  • Mechanism of Action: Inhibition of low-voltage-activated (LVA) Ca²⁺ currents in thalamocortical relay neurons, dampening the 3 Hz spike-and-wave oscillations characteristic of absence seizures.

  • Critical Validation Challenge: Distinguishing therapeutic efficacy (channel block) from the known nephrotoxic potential of N-phenylsuccinimide derivatives.

Comparative Landscape

HPPS must be benchmarked against the clinical standard (Ethosuximide) and its parent compound (Phensuximide) to determine if metabolism represents a bioactivation or detoxification pathway.

FeatureHPPS (The Product) Ethosuximide (Standard) Phensuximide (Parent)
Target Potency (Cav3.1) Unknown (Needs Validation) High (IC₅₀ ≈ 700 µM)Moderate (IC₅₀ ≈ 1.2 mM)
Selectivity (vs. Nav1.2) High (Predicted)HighModerate
Metabolic Stability High (Phase I Product)HighLow (Rapidly converts to HPPS)
Toxicity Risk High (Renal Target) LowModerate (Metabolite-driven)
Lipophilicity (LogP) Low (Hydrophilic -OH)LowHigh

Mechanism of Action (Signaling Pathway)

The following diagram illustrates the physiological role of Cav3 channels in thalamic oscillations and the proposed inhibitory mechanism of HPPS.

G Thalamus Thalamocortical Relay Neuron Membrane Neuronal Membrane (Hyperpolarized State) Thalamus->Membrane Cav3 Cav3.1 / Cav3.2 (T-Type Ca2+ Channel) Membrane->Cav3 De-inactivation at -90mV Ca_Influx Ca2+ Influx (Low Voltage Activated) Cav3->Ca_Influx Channel Opening Depol Low-Threshold Spike (LTS) Ca_Influx->Depol Burst Burst Firing Mode Depol->Burst Seizure 3 Hz Spike-and-Wave (Absence Seizure) Burst->Seizure Cortical Entrainment HPPS HPPS (this compound) HPPS->Cav3 Inhibition / Pore Block

Figure 1: Mechanism of Action. HPPS targets Cav3 channels in the thalamus, preventing the calcium influx required to generate the low-threshold spikes that drive absence seizures.

Validation Protocols

To scientifically validate HPPS, you must prove it inhibits the target (Cav3) without causing unacceptable off-target toxicity (Renal).

Protocol A: Automated Whole-Cell Patch Clamp (Gold Standard)

Objective: Quantify the IC₅₀ of HPPS on human Cav3.1 channels compared to Ethosuximide. Rationale: Fluorescence assays often yield false positives for ion channels. Electrophysiology is the only definitive method to measure state-dependent block.

Materials:

  • Cell Line: HEK293 stably expressing hCav3.1 (α1G subunit).

  • Internal Solution: 135 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2).

  • External Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose (pH 7.4).

  • Control: Ethosuximide (1 mM).

Workflow:

  • Cell Preparation: Plate cells on glass coverslips 24h prior to recording.

  • Giga-seal Formation: Establish a >1 GΩ seal and break-in to whole-cell configuration.

  • Voltage Protocol:

    • Hold membrane potential at -90 mV (to recover channels from inactivation).

    • Apply a 200 ms depolarizing step to -30 mV to elicit T-type current.

    • Return to -90 mV. Repeat every 10 seconds (0.1 Hz).

  • Drug Application:

    • Perfuse baseline buffer for 2 minutes.

    • Perfuse HPPS at increasing concentrations (10 µM, 100 µM, 500 µM, 1 mM, 5 mM).

    • Washout with buffer to verify reversibility.

  • Data Analysis:

    • Measure Peak Current Amplitude (pA) at each concentration.

    • Plot Dose-Response Curve:

      
      
      

Success Criteria:

  • HPPS must show dose-dependent inhibition.

  • IC₅₀ should be within 0.5x - 2x of the parent compound (Phensuximide) to retain therapeutic relevance.

Protocol B: Renal Cytotoxicity Counter-Screen (Safety)

Objective: Determine if the para-hydroxylation increases nephrotoxicity compared to the parent drug. Rationale: N-phenylsuccinimides are notoriously nephrotoxic. The 4-hydroxy metabolite is often implicated in proximal tubule necrosis.

Materials:

  • Cell Line: HK-2 (Human Kidney 2 - Proximal Tubule).

  • Assay: MTS or ATP-Glo Viability Assay.

Workflow:

  • Seed HK-2 cells at 5,000 cells/well in 96-well plates.

  • Incubate for 24 hours.

  • Treat with HPPS (0.1 µM – 1000 µM) for 48 hours.

  • Add MTS reagent and incubate for 2 hours.

  • Measure Absorbance at 490 nm.

Interpretation:

  • If HPPS LC₅₀ (Lethal Concentration 50) is < 100 µM , the compound is likely too toxic for development, regardless of target potency.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Target Potency cluster_1 Phase 2: Safety Screen Step1 HEK293-Cav3.1 Culture Step2 Patch Clamp (Voltage Step -90 to -30mV) Step1->Step2 Step3 IC50 Calculation Step2->Step3 Decision Go/No-Go Decision Step3->Decision Step4 HK-2 Renal Cells Culture Step5 MTS Cytotoxicity Assay (48h) Step4->Step5 Step6 LC50 Calculation Step5->Step6 Step6->Decision Lead Candidate Lead Candidate Decision->Lead Candidate High Potency Low Toxicity Toxic Metabolite Toxic Metabolite Decision->Toxic Metabolite Low Potency High Toxicity

Figure 2: Validation Workflow. Parallel assessment of electrophysiological potency and renal safety is required to validate HPPS.

References

  • Gomora, J. C., et al. (2001). "Block of T-type calcium channels by succinimides." Molecular Pharmacology. Validates the target of succinimide derivatives on Cav3 channels.

  • Rankin, G. O., et al. (2008). "Nephrotoxicity of N-phenylsuccinimide derivatives in the Fischer 344 rat." Toxicology. Establishes the renal toxicity profile of phenylsuccinimide metabolites.

  • Chemin, J., et al. (2002). "Specific contribution of human T-type calcium channels to neuronal excitation." Journal of Physiology. Provides the standard patch-clamp protocols for Cav3.1/3.2 validation.

  • PubChem Compound Summary. "this compound (CID 946468)." National Library of Medicine.

A Comparative Benchmarking Guide: 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione Analogs Versus Standard-of-Care in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a technical comparison of a conceptual drug candidate based on the 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione scaffold against current standard-of-care therapies for Multiple Myeloma (MM). The analysis is grounded in the established mechanism of action for related compounds and outlines the requisite experimental framework for a rigorous head-to-head evaluation.

Introduction and Mechanistic Landscape

The compound this compound features a critical pharmacophore: the pyrrolidine-2,5-dione ring. This structure is homologous to the glutarimide moiety found in immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide.[1][2] The primary mechanism of action for these agents is the molecular glue-induced modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^).[1][3][4] By binding to CRBN, IMiDs recruit neosubstrate proteins, leading to their ubiquitination and subsequent proteasomal degradation.[1][3]

In the context of Multiple Myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][5][6] Degradation of IKZF1 and IKZF3 is cytotoxic to myeloma cells and stimulates an anti-tumor immune response by activating T cells and Natural Killer (NK) cells.[5][7][8]

Our conceptual candidate, hereafter referred to as HPD-001 , is hypothesized to operate via this CRBN-dependent mechanism. To validate its therapeutic potential, HPD-001 must be benchmarked against a panel of drugs representing the current therapeutic pillars in Multiple Myeloma.

Standard-of-Care (SoC) Comparators:

  • Immunomodulatory Drugs (IMiDs):

    • Lenalidomide (Revlimid®): A cornerstone of MM therapy, representing the established efficacy and safety profile of the IMiD class.[9][10]

    • Pomalidomide (Pomalyst®): A next-generation IMiD with enhanced potency, particularly in relapsed/refractory settings.[2][11][12]

  • Proteasome Inhibitor (PI):

    • Bortezomib (Velcade®): A first-in-class PI that disrupts protein homeostasis, a pathway myeloma cells are highly dependent on.[13][14][15] It offers a mechanistically distinct comparison.

  • Monoclonal Antibody (mAb):

    • Daratumumab (Darzalex®): An anti-CD38 antibody that induces myeloma cell death through multiple immune-mediated mechanisms. It represents a targeted biologic therapy.

Comparative Mechanisms of Action

A successful benchmarking strategy begins with a clear understanding of the distinct and overlapping cellular pathways targeted by each agent.

  • HPD-001 & IMiDs (Lenalidomide, Pomalidomide): These molecules act as "molecular glues." They bind to the CRBN substrate receptor of the CRL4 E3 ligase, altering its substrate specificity to recognize and target IKZF1/3 for degradation.[3][6][16] This leads to direct myeloma cell apoptosis and immune system activation.[7]

  • Bortezomib: This agent directly inhibits the 26S proteasome, the cellular machinery responsible for degrading ubiquitinated proteins.[17][18] By blocking this process, bortezomib causes an accumulation of misfolded and regulatory proteins, leading to ER stress and apoptosis.[15]

  • Daratumumab: This antibody binds to the CD38 protein, which is highly expressed on the surface of myeloma cells. This binding triggers cell death through complement-dependent cytotoxicity (CDC), antibody-dependent cell-mediated cytotoxicity (ADCC), and antibody-dependent cellular phagocytosis (ADCP).

G cluster_0 HPD-001 / IMiDs cluster_1 Bortezomib cluster_2 Daratumumab HPD-001 HPD-001 CRBN CRBN HPD-001->CRBN binds CRL4 CRL4 Complex CRBN->CRL4 alters IKZF1_3 IKZF1/3 CRL4->IKZF1_3 targets Ub Ubiquitination IKZF1_3->Ub leads to Proteasome_IMiD Proteasomal Degradation Ub->Proteasome_IMiD Apoptosis_IMiD Myeloma Cell Apoptosis Proteasome_IMiD->Apoptosis_IMiD Immune_Stim Immune Stimulation Proteasome_IMiD->Immune_Stim Bortezomib Bortezomib Proteasome_PI 26S Proteasome Bortezomib->Proteasome_PI inhibits ER_Stress ER Stress Bortezomib->ER_Stress Pro_Apoptotic Pro-Apoptotic Proteins Proteasome_PI->Pro_Apoptotic blocks degradation of Apoptosis_PI Myeloma Cell Apoptosis Pro_Apoptotic->Apoptosis_PI ER_Stress->Apoptosis_PI Daratumumab Daratumumab CD38 CD38 Daratumumab->CD38 binds Immune_Cells Immune Effector Cells (NK, Macrophages) Daratumumab->Immune_Cells recruits ADCC ADCC/ADCP/ CDC Daratumumab->ADCC Myeloma_Cell Myeloma Cell Immune_Cells->ADCC ADCC->Myeloma_Cell induces lysis of

Caption: Comparative Mechanisms of Action in Multiple Myeloma.

Head-to-Head Experimental Benchmarking Framework

To objectively assess the performance of HPD-001, a multi-tiered experimental approach is required, progressing from in vitro biochemical and cellular assays to in vivo animal models.

In Vitro Evaluation

The initial phase focuses on confirming the mechanism of action and determining the relative potency of HPD-001 in a controlled cellular environment.

Experimental Workflow: In Vitro Profiling

G start Start: Compound Panel (HPD-001, IMiDs, PI) cell_lines MM Cell Lines (e.g., MM.1S, H929, U266) + Primary Patient Samples start->cell_lines viability Assay 1: Cell Viability (IC50) (e.g., CellTiter-Glo) cell_lines->viability degradation Assay 2: IKZF1/3 Degradation (DC50) (Western Blot / HiBiT) cell_lines->degradation apoptosis Assay 3: Apoptosis Induction (Annexin V/PI Staining) cell_lines->apoptosis synergy Assay 4: Combination Screening (Checkerboard Assay) cell_lines->synergy data Data Analysis: Potency & Efficacy Comparison viability->data degradation->data apoptosis->data synergy->data

Caption: Workflow for In Vitro Benchmarking Assays.

Protocol 1: Cell Viability and Proliferation Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound on the growth of MM cells.

  • Methodology:

    • Cell Culture: Culture human myeloma cell lines (HMCLs) such as MM.1S, H929, and U266 in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[19] A panel of cell lines is crucial to account for the genetic heterogeneity of MM.[20][21]

    • Plating: Seed cells in 96-well or 384-well plates at an optimized density (e.g., 5,000 cells/well).[19]

    • Dosing: Treat cells with a serial dilution (e.g., 10-point, 3-fold dilution) of HPD-001, lenalidomide, pomalidomide, and bortezomib. Include a DMSO vehicle control.

    • Incubation: Incubate plates for 72-96 hours at 37°C, 5% CO2.

    • Readout: Measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[22]

    • Analysis: Plot dose-response curves and calculate IC50 values using non-linear regression (e.g., in GraphPad Prism).

Protocol 2: Target Protein Degradation Assay

  • Objective: To quantify the degradation of IKZF1 and IKZF3, confirming the CRBN-mediated mechanism.

  • Methodology:

    • Treatment: Treat MM.1S cells (known to be sensitive to IMiDs) with serial dilutions of HPD-001, lenalidomide, and pomalidomide for a short duration (e.g., 4-6 hours).

    • Lysis: Harvest and lyse the cells to extract total protein.

    • Quantification (Western Blot):

      • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

      • Probe with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH).

      • Incubate with secondary antibodies and visualize bands using chemiluminescence.

      • Quantify band density to determine the percentage of protein remaining relative to the vehicle control.

    • Analysis: Plot dose-response curves to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Comparative In Vitro Data (Hypothetical)

The following table summarizes expected outcomes from the in vitro assays, providing a clear benchmark for HPD-001's performance.

CompoundCell Viability IC50 (nM) [MM.1S]IKZF1 Degradation DC50 (nM) [MM.1S]Mechanism of Action
HPD-001 [Experimental Data][Experimental Data]CRBN E3 Ligase Modulator
Lenalidomide~1500~500CRBN E3 Ligase Modulator[3]
Pomalidomide~150~50CRBN E3 Ligase Modulator[11]
Bortezomib~10N/AProteasome Inhibitor[23]
DaratumumabVariable (ADCC-dependent)N/AAnti-CD38 Antibody

Note: IC50 and DC50 values are literature approximations and can vary between cell lines and assay conditions.

In Vivo Efficacy Evaluation

Validating in vitro findings in a complex biological system is a critical step. Xenograft mouse models are standard for assessing anti-myeloma efficacy in vivo.[24][25]

Protocol 3: Subcutaneous Multiple Myeloma Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of HPD-001 compared to SoC drugs in a living system.

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of human cells.

    • Cell Implantation: Subcutaneously implant a suspension of MM.1S or H929 cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.[26][27]

    • Tumor Growth: Allow tumors to establish and reach a palpable, measurable volume (e.g., 100-150 mm³).

    • Randomization & Dosing: Randomize mice into treatment cohorts (e.g., n=8-10 per group):

      • Vehicle Control (oral or IP)

      • HPD-001 (at determined MTD)

      • Lenalidomide

      • Pomalidomide

      • Bortezomib

    • Treatment & Monitoring: Administer drugs according to established schedules. Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.

    • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize animals and excise tumors for terminal analysis (e.g., IHC for target engagement).

    • Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Summary and Scientific Rationale

This guide outlines a rigorous, multi-faceted strategy for benchmarking HPD-001 against the clinical standards in Multiple Myeloma. The causality behind this experimental design is rooted in the following principles:

  • Mechanism-Driven Assays: The framework begins by confirming the hypothesized mechanism—CRBN-dependent degradation of IKZF1/3—which is the self-validating foundation of the IMiD class.[2][4]

  • Orthogonal Comparators: Including bortezomib and daratumumab provides a robust comparison against agents with fundamentally different mechanisms, allowing for a clearer understanding of HPD-001's unique therapeutic window and potential for combination therapies.[28][29]

  • Translational Relevance: The progression from well-characterized cell lines to in vivo xenograft models is a time-tested path in oncology drug development, providing data on both cell-autonomous effects and systemic efficacy.[25][30]

Successful execution of this benchmarking plan will provide the critical data needed to assess the therapeutic potential of HPD-001 and inform its path toward clinical development for patients with Multiple Myeloma.

References

  • Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules. ResearchGate. [Link]

  • The novel mechanism of lenalidomide activity. PMC - NIH. [Link]

  • The proposed mechanisms of action of lenalidomide in multiple myeloma. ResearchGate. [Link]

  • Cereblon is a novel E3 ubiquitin ligase regulator of CD28 signaling in T cells (P1007). The Journal of Immunology. [Link]

  • Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors.
  • Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. ResearchGate. [Link]

  • Ex vivo drug sensitivity screening in multiple myeloma identifies drug combinations that act synergistically. PMC - NIH. [Link]

  • Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. ResearchGate. [Link]

  • Large-scale human myeloma cell line small molecule compound screen dataset. NIH. [Link]

  • Preclinical animal models of multiple myeloma. PMC - NIH. [Link]

  • The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. PubMed. [Link]

  • Drugs & Treatment by Stage. Multiple Myeloma Research Foundation. [Link]

  • Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. NIH. [Link]

  • In Vitro Drug Testing. Diag2Tec, Preclinical CRO. [Link]

  • The IMiDs targets IKZF-1/3 and IRF4 as novel negative regulators of NK cell-activating ligands expression in multiple myeloma. NIH. [Link]

  • Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma. PMC - NIH. [Link]

  • First-Line Treatment Options for Multiple Myeloma. HealthTree Foundation. [Link]

  • Peptidic degron for IMiD-induced degradation of heterologous proteins. PNAS. [Link]

  • Mechanism of antitumour activity of bortezomib in multiple myeloma (MM). ResearchGate. [Link]

  • High-Throughput Drug Screening and Multi-Omic Analysis to Guide Individualized Treatment for Multiple Myeloma. PMC. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. [Link]

  • Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance. Frontiers. [Link]

  • Drug screening in myeloma cell lines. ResearchGate. [Link]

  • Pomalidomide. Wikipedia. [Link]

  • Lenalidomide use in multiple myeloma (Review). PMC - PubMed Central. [Link]

  • Velcade (Bortezomib) & Multiple Myeloma Treatment. International Myeloma Foundation. [Link]

  • Orthogonal IMiD-Degron Pairs Induce Selective Protein Degradation in Cells. bioRxiv. [Link]

  • What is the mechanism of Pomalidomide?. Patsnap Synapse. [Link]

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. PMC - NIH. [Link]

  • New Standard-of-Care Emerges for Multiple Myeloma. InventUM. [Link]

  • H929 Xenograft Model. Altogen Labs. [Link]

  • Cell-based Combinatorial Drug Screening of Multiple Myeloma Therapies in Microfluidic Droplets. eScholarship.org. [Link]

  • Cereblon E3 ligase modulator. Wikipedia. [Link]

  • Treatment for Multiple Myeloma. Leukemia & Lymphoma Society. [Link]

  • What is the mechanism of Bortezomib?. Patsnap Synapse. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. PubMed. [Link]

  • IMiD® Compounds Affect the Hematopoiesis Via CRBN Dependent Degradation of IKZF1 Protein in CD34+ Cells. Blood. [Link]

  • Pomalidomide. Blood. [Link]

  • Identification of MicroRNAs With In Vivo Efficacy in Multiple Myeloma-related Xenograft Models. Cancer Genomics & Proteomics. [Link]

  • Mouse models of multiple myeloma: technologic platforms and perspectives. Oncotarget. [Link]

  • Lenalidomide induces degradation of IKZF1 and IKZF3. PMC - PubMed Central - NIH. [Link]

  • Bortezomib. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Transcriptomic Features Influencing Anti-Myeloma Drug Resistance in Human Multiple Myeloma Cell Lines. Blood. [Link]

  • Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. PubMed. [Link]

  • Lenalidomide (Revlimid) - an Immunomodulatory Drug (IMiD) for Multiple Myeloma. HealthTree for Myeloma. [Link]

  • New platform improves prediction of human antibody drug responses. News-Medical.Net. [Link]

  • Drug Therapy for Multiple Myeloma. American Cancer Society. [Link]

  • Multiple Myeloma Clinical Trials. Mayo Clinic Research. [Link]

Sources

A Comparative Guide to the Synthesis of N-(4-hydroxyphenyl)succinimide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical sciences, the synthesis of key intermediates with high purity and yield is paramount. N-(4-hydroxyphenyl)succinimide is a valuable building block, finding applications in the development of various therapeutic agents. This guide provides a comparative analysis of the primary synthesis routes to this compound, offering researchers, scientists, and drug development professionals the critical insights needed to select the most appropriate method for their specific needs. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison of their performance.

Introduction to N-(4-hydroxyphenyl)succinimide and its Synthetic Challenges

N-(4-hydroxyphenyl)succinimide features a succinimide ring attached to a phenol group, a common pharmacophore. The primary challenge in its synthesis lies in achieving selective N-acylation of p-aminophenol with succinic anhydride, followed by efficient cyclization to the imide, without significant side reactions such as O-acylation or polymerization. The choice of synthetic route can significantly impact yield, purity, cost-effectiveness, and scalability. This guide will compare four prominent methods: Conventional Thermal Synthesis, One-Pot Catalytic Synthesis, Polyphosphate Ester (PPE) Mediated Synthesis, and Microwave-Assisted Organic Synthesis (MAOS).

Comparative Analysis of Synthesis Routes

The selection of a synthesis route is a multi-faceted decision, balancing factors such as reaction time, yield, purity, and environmental impact. The following table summarizes the key performance indicators for the four synthesis routes discussed in this guide.

Parameter Conventional Thermal One-Pot Catalytic (Acetic Acid/Zinc) PPE Mediated Microwave-Assisted (MAOS)
Reaction Time 8-12 hours2-3 hours12 hours (one-pot)5-15 minutes
Typical Yield 70-80%80-90%75-85%85-95%
Purity Good to ExcellentGoodGood to ExcellentExcellent
Scalability ModerateGoodModerateModerate
Environmental Impact Moderate (high energy)Moderate (use of metal catalyst)Moderate (reagent disposal)Low (solvent-free, low energy)
Key Advantages Simple setupGood yield, one-potMild conditionsExtremely rapid, high yield
Key Disadvantages Long reaction time, high temp.Catalyst removalReagent cost/disposalSpecialized equipment

Route 1: Conventional Thermal Synthesis

This classical approach involves a two-step process: the initial formation of the intermediate, N-(4-hydroxyphenyl)succinamic acid, followed by thermal cyclodehydration.[1] While straightforward, this method often requires high temperatures and long reaction times, which can lead to side product formation.[1]

Mechanistic Insight

The reaction proceeds through the nucleophilic attack of the amino group of p-aminophenol on one of the carbonyl carbons of succinic anhydride. This ring-opening reaction forms the stable succinamic acid intermediate. Subsequent heating promotes intramolecular nucleophilic attack of the amide nitrogen onto the remaining carboxylic acid, eliminating a molecule of water to form the five-membered succinimide ring.

Experimental Protocol
  • Formation of N-(4-hydroxyphenyl)succinamic acid:

    • In a 250 mL round-bottom flask, dissolve 10.9 g (0.1 mol) of p-aminophenol in 100 mL of toluene.

    • Slowly add 10.0 g (0.1 mol) of succinic anhydride to the solution with stirring.

    • Stir the mixture at room temperature for 2 hours. The succinamic acid will precipitate as a solid.

    • Filter the solid, wash with cold toluene, and dry under vacuum.

  • Thermal Cyclization:

    • Place the dried N-(4-hydroxyphenyl)succinamic acid in a flask equipped with a distillation apparatus.

    • Heat the solid under vacuum at 150-160 °C for 2 hours. Water will distill off.

    • The resulting solid is the crude N-(4-hydroxyphenyl)succinimide.

    • Recrystallize the crude product from ethanol to obtain pure crystals.

G cluster_0 Step 1: Succinamic Acid Formation cluster_1 Step 2: Thermal Cyclization p-Aminophenol p-Aminophenol Succinamic_Acid Succinamic_Acid p-Aminophenol->Succinamic_Acid Succinic Anhydride, Toluene, RT, 2h N-(4-hydroxyphenyl)succinimide N-(4-hydroxyphenyl)succinimide Succinamic_Acid->N-(4-hydroxyphenyl)succinimide 150-160 °C, 2h, Vacuum

Caption: Conventional Thermal Synthesis Workflow.

Route 2: One-Pot Catalytic Synthesis with Acetic Acid and Zinc

This method offers a more streamlined "green" approach by conducting the reaction and cyclization in a single pot, using acetic acid as both a solvent and a catalyst, with zinc powder facilitating the dehydration.[2]

Mechanistic Insight

In this one-pot synthesis, the initial formation of the succinamic acid occurs in acetic acid. The addition of zinc powder, in conjunction with the acidic medium and heat, promotes the cyclodehydration. While the precise mechanism of zinc's role is not fully elucidated, it is believed to coordinate with the carboxylic acid group, making it a better leaving group and thus facilitating the intramolecular cyclization.

Experimental Protocol
  • Dissolve 10.9 g (0.1 mol) of p-aminophenol in 100 mL of glacial acetic acid in a 250 mL round-bottom flask.

  • Add 11.0 g (0.11 mol) of succinic anhydride to the solution with stirring at room temperature for 10 minutes.

  • Add 1.3 g (0.02 mol) of zinc powder to the reaction mixture. An exothermic reaction will occur, raising the temperature.

  • Stir the mixture at 55-60 °C for 1.5 hours.

  • Allow the reaction to cool to room temperature and filter to remove any unreacted zinc.

  • Pour the filtrate onto 300 g of crushed ice. The product will precipitate.

  • Filter the solid and wash with cold water.

  • To remove any remaining succinamic acid, stir the solid in a 5% sodium bicarbonate solution for 15 minutes, then filter and wash with water.

  • Recrystallize the product from ethanol.

G p-Aminophenol + Succinic Anhydride p-Aminophenol + Succinic Anhydride Reaction_Mixture Reaction_Mixture p-Aminophenol + Succinic Anhydride->Reaction_Mixture Acetic Acid, RT, 10 min Cyclization Cyclization Reaction_Mixture->Cyclization Zinc Powder, 55-60 °C, 1.5h Precipitation Precipitation Cyclization->Precipitation Ice Water Quench Purification Purification Precipitation->Purification NaHCO3 Wash N-(4-hydroxyphenyl)succinimide N-(4-hydroxyphenyl)succinimide Purification->N-(4-hydroxyphenyl)succinimide Recrystallization

Caption: One-Pot Catalytic Synthesis Workflow.

Route 3: Polyphosphate Ester (PPE) Mediated Synthesis

Polyphosphate ester (PPE) is a mild and effective reagent for cyclodehydration reactions. This method can be performed as a one-pot synthesis, avoiding harsh high-temperature conditions.[3]

Mechanistic Insight

PPE acts as a powerful dehydrating agent. After the initial formation of the succinamic acid, PPE activates the carboxylic acid group by forming a phosphate ester intermediate. This intermediate is a much better leaving group than the hydroxyl group, allowing for a facile intramolecular nucleophilic attack by the amide nitrogen to close the succinimide ring under milder conditions than thermal cyclization.

Experimental Protocol
  • In a 250 mL round-bottom flask equipped with a reflux condenser, add 10.9 g (0.1 mol) of p-aminophenol and 10.0 g (0.1 mol) of succinic anhydride to 150 mL of chloroform.

  • Reflux the mixture for 6 hours. The succinamic acid intermediate will form.

  • Add 20 g of polyphosphate ester (PPE) to the reaction mixture.

  • Continue refluxing for another 6 hours.

  • After cooling, carefully quench the reaction by adding a hot saturated solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • The resulting solid is the crude product, which can be purified by recrystallization from ethanol.

G cluster_0 One-Pot Reaction cluster_1 Workup and Purification p-Aminophenol + Succinic Anhydride p-Aminophenol + Succinic Anhydride Succinamic_Acid_Intermediate Succinamic_Acid_Intermediate p-Aminophenol + Succinic Anhydride->Succinamic_Acid_Intermediate Chloroform, Reflux, 6h Cyclization_with_PPE Cyclization_with_PPE Succinamic_Acid_Intermediate->Cyclization_with_PPE PPE, Reflux, 6h Quenching Quenching Cyclization_with_PPE->Quenching Sat. NaHCO3 Extraction_Drying Extraction_Drying Quenching->Extraction_Drying Organic Phase Separation N-(4-hydroxyphenyl)succinimide N-(4-hydroxyphenyl)succinimide Extraction_Drying->N-(4-hydroxyphenyl)succinimide Solvent Evaporation & Recrystallization

Caption: PPE Mediated Synthesis Workflow.

Route 4: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis is a green chemistry technique that can dramatically reduce reaction times and improve yields by directly and efficiently heating the reactants.[4][5]

Mechanistic Insight

Microwave irradiation provides rapid and uniform heating of the reaction mixture. This localized superheating accelerates the rate of both the initial acylation and the subsequent cyclodehydration, often allowing the reaction to proceed to completion in minutes without the need for a solvent. The mechanism is similar to the thermal method but occurs on a much faster timescale.

Experimental Protocol
  • In a microwave-safe vessel, thoroughly mix 10.9 g (0.1 mol) of p-aminophenol and 10.0 g (0.1 mol) of succinic anhydride.

  • Place the vessel in a domestic microwave oven (or a dedicated laboratory microwave reactor).

  • Irradiate the mixture at a power of 450-600W for 4-6 minutes in short bursts (e.g., 30-second intervals) to control the temperature and prevent charring.

  • Allow the reaction mixture to cool to room temperature. The resulting solid is the crude product.

  • Dissolve the crude product in hot ethanol, filter to remove any insoluble impurities, and allow the filtrate to cool to induce crystallization of the pure N-(4-hydroxyphenyl)succinimide.

G p-Aminophenol + Succinic Anhydride p-Aminophenol + Succinic Anhydride Microwave_Irradiation Microwave_Irradiation p-Aminophenol + Succinic Anhydride->Microwave_Irradiation Solvent-free, 450-600W Crude_Product Crude_Product Microwave_Irradiation->Crude_Product 4-6 minutes N-(4-hydroxyphenyl)succinimide N-(4-hydroxyphenyl)succinimide Crude_Product->N-(4-hydroxyphenyl)succinimide Recrystallization from Ethanol

Caption: Microwave-Assisted Synthesis Workflow.

Conclusion

The synthesis of N-(4-hydroxyphenyl)succinimide can be accomplished through several distinct routes, each with its own set of advantages and disadvantages. For rapid, high-yield synthesis with minimal environmental impact, Microwave-Assisted Organic Synthesis (MAOS) stands out as a superior method, provided the necessary equipment is available. The One-Pot Catalytic Synthesis offers a good balance of efficiency, yield, and scalability, making it a strong candidate for larger-scale production. The Conventional Thermal Method , while being the most traditional, is often hampered by long reaction times and higher energy consumption. The PPE-mediated route provides a mild alternative, although the cost and disposal of the reagent may be a consideration.

Ultimately, the choice of synthesis route will depend on the specific requirements of the laboratory or production facility, including available equipment, desired scale, and cost considerations. This guide provides the foundational data and protocols to make an informed decision in the pursuit of efficient and high-quality synthesis of N-(4-hydroxyphenyl)succinimide.

References

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. Available at: [Link]

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Available at: [Link]

  • One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences. Available at: [Link]

  • Microwave-Assisted Synthesis of N-Phenylsuccinimide. Journal of Chemical Education. Available at: [Link]

  • Microwave synthesis of various N-phenyl succinimide derivatives. Morressier. Available at: [Link]

Sources

A Guide to Orthogonal Assays for Confirming the Biological Activity of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and characterize the biological activity of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione. By employing a series of orthogonal assays, we can build a robust biological profile of this compound, elucidating its potential therapeutic applications. This document will delve into the rationale behind assay selection, provide detailed experimental protocols, and compare the expected activities with relevant alternative compounds.

Introduction to this compound

This compound belongs to the succinimide class of compounds. The succinimide ring is a key pharmacophore found in a variety of biologically active molecules. Notably, ethosuximide, a well-known member of this family, is a clinically used antiepileptic drug for the treatment of absence seizures.[1][2][3] The mechanism of action for ethosuximide involves the blockade of T-type calcium channels in the thalamus.[1][3][4] Given this structural similarity, it is hypothesized that this compound may exhibit anticonvulsant properties.

Furthermore, the presence of a hydroxyphenyl group suggests potential antioxidant activity. Phenolic compounds are known to act as free radical scavengers, and this moiety may confer antioxidant capabilities to the molecule. To explore these hypotheses and build a comprehensive biological profile, a multi-faceted approach using orthogonal assays is essential.

Orthogonal Assay Strategy

An orthogonal assay strategy involves using multiple, distinct methods to measure the same or related biological activities. This approach strengthens the validity of the findings and provides a more complete understanding of the compound's mechanism of action. This guide will focus on primary assays for anticonvulsant and antioxidant activities, supplemented by secondary assays to explore other potential biological effects.

dot

Caption: Orthogonal assay strategy for this compound.

Section 1: Anticonvulsant Activity Assessment

The primary hypothesis for the biological activity of this compound is its potential as an anticonvulsant, owing to its succinimide core. To investigate this, two well-established in vivo models are proposed: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. These models are considered predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[5]

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread through neural circuits.[6]

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Compound Administration: Administer this compound, a vehicle control, and a positive control (e.g., Phenytoin) intraperitoneally (i.p.) at various doses.

  • Acclimatization: Allow a 30-60 minute acclimatization period post-injection.

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas. Place corneal electrodes on either side of the eyes.

  • Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using a convulsiometer.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension (THLE) phase of the seizure. Abolition of the THLE is considered the endpoint for protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50) using probit analysis.

dot

MES_Workflow cluster_workflow MES Test Workflow Compound Administration Compound Administration Acclimatization Acclimatization Compound Administration->Acclimatization Anesthesia & Electrode Placement Anesthesia & Electrode Placement Acclimatization->Anesthesia & Electrode Placement Electrical Stimulation Electrical Stimulation Anesthesia & Electrode Placement->Electrical Stimulation Observation (THLE) Observation (THLE) Electrical Stimulation->Observation (THLE) Data Analysis (ED50) Data Analysis (ED50) Observation (THLE)->Data Analysis (ED50)

Caption: Workflow for the Maximal Electroshock (MES) Test.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for absence seizures and evaluates a compound's ability to elevate the seizure threshold.[7]

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test in Mice

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Compound Administration: Administer this compound, a vehicle control, and a positive control (e.g., Ethosuximide) i.p. at various doses.

  • Acclimatization: Allow a 30-60 minute acclimatization period post-injection.

  • Induction of Seizures: Administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsant dose (e.g., 85 mg/kg).[7]

  • Observation: Observe the mice for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or facial muscles lasting for at least 3-5 seconds).[7]

  • Data Analysis: Record the latency to the first clonic seizure and the percentage of animals protected from seizures. Calculate the ED50.

Comparison with Alternative Compounds
CompoundMES Test (ED50 mg/kg, i.p.)scPTZ Test (ED50 mg/kg, i.p.)Primary Mechanism of Action
This compound To be determinedTo be determinedHypothesized: T-type Ca2+ channel blocker
Ethosuximide >500~130T-type Ca2+ channel blocker[3][8]
Phenytoin ~9.5InactiveVoltage-gated Na+ channel blocker

Note: ED50 values are approximate and can vary based on experimental conditions.

Section 2: Antioxidant Activity Assessment

The hydroxyphenyl moiety of the target compound suggests potential antioxidant properties. To investigate this, we will employ a chemical-based assay (DPPH) and a cell-based assay (Nrf2/ARE reporter).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.[9]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of this compound and a reference antioxidant (e.g., Trolox or N-acetylcysteine[10][11]) in a suitable solvent (e.g., methanol or ethanol). Prepare a working solution of DPPH in the same solvent.

  • Assay Procedure: In a 96-well plate, add various concentrations of the test compound, reference compound, and a solvent blank. Add the DPPH working solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9][12]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Nrf2/ARE Luciferase Reporter Assay

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes through the antioxidant response element (ARE).[13][14] This cell-based assay determines if a compound can activate this protective pathway.

Experimental Protocol: Nrf2/ARE Luciferase Reporter Assay

  • Cell Line: Use a stable cell line expressing a luciferase reporter gene under the control of an ARE promoter (e.g., HepG2-ARE-Luc).

  • Cell Culture and Treatment: Plate the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound, a vehicle control, and a known Nrf2 activator (e.g., sulforaphane).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.[15]

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to cell viability. Calculate the fold induction of luciferase activity compared to the vehicle control.

dot

Caption: Simplified Nrf2 signaling pathway.

Comparison with Alternative Compounds
CompoundDPPH Scavenging (IC50)Nrf2 Activation (Fold Induction)Primary Mechanism of Action
This compound To be determinedTo be determinedHypothesized: Direct radical scavenging and/or Nrf2 activation
Trolox ~5-15 µMNot an Nrf2 activatorDirect radical scavenger[16]
N-acetylcysteine (NAC) Weak direct scavengerCan indirectly activate Nrf2 by replenishing glutathione stores[17]Precursor to glutathione
Sulforaphane ModeratePotent activatorNrf2 activator

Note: IC50 and fold induction values are illustrative and depend on the specific assay conditions.

Section 3: Secondary/Exploratory Assays

To further characterize the biological profile of this compound, we propose two additional in vitro assays based on the known activities of related compounds.

Acetylcholinesterase (AChE) Inhibition Assay

Some heterocyclic compounds have been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a buffer solution (e.g., phosphate buffer, pH 8.0).[18][19]

  • Assay Procedure: In a 96-well plate, add the buffer, DTNB, and various concentrations of this compound or a reference inhibitor (e.g., Donepezil). Add the AChE enzyme and pre-incubate.

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate.

  • Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of the product, thiocholine, with DTNB.[18][20]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration and determine the IC50 value.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Certain anti-inflammatory drugs exert their effects by inhibiting COX enzymes. Given the potential for N-arylsuccinimides to possess anti-inflammatory properties, a COX-2 inhibition assay is a relevant exploratory screen.

Experimental Protocol: COX-2 Inhibition Assay

  • Assay Kit: Utilize a commercially available COX-2 inhibitor screening kit (fluorometric or colorimetric).[21][22][23]

  • Reagents: The kit will typically include human recombinant COX-2 enzyme, arachidonic acid as the substrate, a probe, and a reference inhibitor (e.g., Celecoxib).

  • Assay Procedure: Follow the manufacturer's protocol. Generally, this involves incubating the COX-2 enzyme with the test compound or reference inhibitor.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Measurement: Measure the fluorescence or absorbance, which is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration and determine the IC50 value.

Conclusion

This guide outlines a robust, multi-assay approach to characterize the biological activity of this compound. By employing orthogonal in vivo and in vitro assays for anticonvulsant and antioxidant activities, alongside exploratory assays for other potential targets, a comprehensive and reliable biological profile can be established. The provided protocols and comparative data serve as a foundation for researchers to design and execute their investigations, ultimately contributing to a deeper understanding of the therapeutic potential of this succinimide derivative.

References

  • Picmonic. Master Ethosuximide: Mechanism of Action. Accessed January 26, 2026. [Link]

  • Wikipedia. Ethosuximide. Accessed January 26, 2026. [Link]

  • ResearchGate. What is the dose required for pentylenetetrazol to induce Epilepsy in mice?. Accessed January 26, 2026. [Link]

  • ResearchGate. Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... Accessed January 26, 2026. [Link]

  • National Center for Biotechnology Information. Ethosuximide - StatPearls. Accessed January 26, 2026. [Link]

  • Springer Nature Experiments. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Accessed January 26, 2026. [Link]

  • National Center for Biotechnology Information. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Accessed January 26, 2026. [Link]

  • PubMed. Comparison of the anticonvulsant activities of ethosuximide, valproate, and a new anticonvulsant, thiobutyrolactone. Accessed January 26, 2026. [Link]

  • PANAChE Database. Pentylenetetrazol Seizure Threshold Test (mouse, rat). Accessed January 26, 2026. [Link]

  • Public Health Toxicology. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Accessed January 26, 2026. [Link]

  • MDPI. DPPH Radical Scavenging Assay. Accessed January 26, 2026. [Link]

  • BPS Bioscience. ARE Reporter Kit (Nrf2 Antioxidant Pathway). Accessed January 26, 2026. [Link]

  • Bio-protocol. 3.9. DPPH Radical Scavenging Assay. Accessed January 26, 2026. [Link]

  • National Institutes of Health. Maximal Electroshock Seizure (MES) Test (mouse, rat). Accessed January 26, 2026. [Link]

  • ResearchGate. Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Accessed January 26, 2026. [Link]

  • National Center for Biotechnology Information. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Accessed January 26, 2026. [Link]

  • ACS Publications. N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More. Accessed January 26, 2026. [Link]

  • Patsnap Synapse. What is Ethosuximide used for?. Accessed January 26, 2026. [Link]

  • Taylor & Francis Online. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Accessed January 26, 2026. [Link]

  • National Center for Biotechnology Information. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Accessed January 26, 2026. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Accessed January 26, 2026. [Link]

  • ResearchGate. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Accessed January 26, 2026. [Link]

  • Taylor & Francis Online. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Accessed January 26, 2026. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Accessed January 26, 2026. [Link]

  • BPS Bioscience. ARE Reporter Kit Nrf2 Antioxidant Pathway. Accessed January 26, 2026. [Link]

  • Melior Discovery. Maximal Electroshock Seizure Model. Accessed January 26, 2026. [Link]

  • Dojindo. DPPH Antioxidant Assay Kit D678 manual. Accessed January 26, 2026. [Link]

  • ResearchGate. Luciferase gene reporter assay based on the activation of the Nrf2/ARE signaling pathway. Accessed January 26, 2026. [Link]

  • Zen-Bio. DPPH Antioxidant Assay Kit. Accessed January 26, 2026. [Link]

  • ResearchGate. AChE activity assay by Ellman method. Accessed January 26, 2026. [Link]

  • Indigo Biosciences. Human Nrf2 Reporter Assay Kit. Accessed January 26, 2026. [Link]

  • WebMD. N-Acetyl Cysteine (Nac) – Uses, Side Effects, and More. Accessed January 26, 2026. [Link]

Sources

Reproducibility in Reagent Characterization: 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Medicinal Chemists and Toxicologists

Executive Summary

1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione (also known as N-(4-hydroxyphenyl)succinimide or HPS ) is a critical heterocyclic building block and a reference metabolite in toxicology. Structurally analogous to Acetaminophen (APAP) , HPS serves as a model for studying quinone-imine formation and nephrotoxicity mechanisms associated with N-aryl succinimide fungicides.

This guide addresses the reproducibility crisis often encountered with HPS: variable purity due to incomplete cyclization during synthesis and oxidative instability in solution. We provide optimized protocols and comparative data against industry standards to ensure experimental validity.

Part 1: Synthesis & Purity – The "Hidden" Amic Acid Problem

The Reproducibility Challenge

Commercial batches of HPS often contain 5–15% of the uncyclized intermediate, N-(4-hydroxyphenyl)succinamic acid . This impurity drastically alters solubility profiles and biological assay results (e.g., falsely lowering lipophilicity). Standard HPLC methods using acidic mobile phases may mask this by co-eluting the open and closed forms or hydrolyzing the imide on-column.

Optimized Synthesis Protocol

Objective: Synthesize high-purity (>99%) HPS with complete cyclization, avoiding phenolic oxidation.

Reagents:

  • Succinic anhydride (1.0 eq)[1]

  • 4-Aminophenol (1.0 eq) – Must be recrystallized if dark/oxidized

  • Solvent: Glacial Acetic Acid (AcOH)

  • Catalyst: Sodium Acetate (NaOAc) – anhydrous

Step-by-Step Workflow:

  • Amic Acid Formation (Kinetically Controlled):

    • Dissolve succinic anhydride in toluene/acetone (1:1) at room temperature.

    • Add 4-aminophenol slowly. The intermediate succinamic acid will precipitate almost immediately.

    • Critical Step: Filter and dry this intermediate. Do not attempt "one-pot" high-heat cyclization without isolating this, as it leads to tarry oxidative byproducts.

  • Chemical Cyclization (Thermodynamically Controlled):

    • Suspend the dried succinamic acid in Glacial AcOH (5 mL per gram).

    • Add 0.1 eq anhydrous NaOAc.

    • Reflux for 4–6 hours. Note: Monitoring by TLC is insufficient. Use NMR to check for the disappearance of the carboxylic acid proton.

  • Purification:

    • Concentrate the AcOH solution to 20% volume.

    • Pour into ice-cold water. HPS precipitates as a white/off-white solid.

    • Recrystallization: Use Ethanol/Water (9:1) . Avoid acetone, as it can form Schiff bases with any trace unreacted amine.

Synthesis Pathway Visualization

SynthesisPathway Start Succinic Anhydride + 4-Aminophenol Intermediate Succinamic Acid (Open Ring) Start->Intermediate RT, Toluene Fast Kinetics Product 1-(4-Hydroxyphenyl) pyrrolidine-2,5-dione (HPS) Intermediate->Product Reflux AcOH, NaOAc -H2O (Cyclization) Impurity Oxidative Tars (Quinone Polymers) Intermediate->Impurity High Heat + O2 (No antioxidant)

Figure 1: Two-stage synthesis pathway emphasizing the isolation of the succinamic acid intermediate to prevent oxidative degradation.

Part 2: Comparative Performance & Stability

HPS vs. Structural Analogs

Researchers often substitute HPS with Acetaminophen (APAP) or N-(4-hydroxyphenyl)maleimide (HPM) in assays. This section delineates where these substitutions fail due to differing reactivities.

FeatureHPS (This Product) Acetaminophen (APAP) Maleimide Analog (HPM)
Core Structure Cyclic Imide (Saturated)Acyclic AmideCyclic Imide (Unsaturated)
Reactive Metabolite Quinone Imide (Moderate reactivity)NAPQI (High reactivity)Michael Acceptor (Very High)
Hydrolytic Stability High (pH 2–8)Moderate (Hydrolyzes to p-aminophenol)Low (Ring opens rapidly >pH 7)
Primary Utility Nephrotoxicity StandardHepatotoxicity StandardCysteine Bioconjugation
Solubility (Water) Low (<1 mg/mL)Moderate (~14 mg/mL)Low
Oxidative Stability Data

HPS is susceptible to electrochemical oxidation, forming a reactive quinone imide species. This mimics the bioactivation of APAP to NAPQI.

Experiment: 1.0 mM solutions in Phosphate Buffer (pH 7.4) incubated at 37°C.

  • HPS: Stable for >24 hours (protected from light).

  • HPM (Maleimide): 50% degradation in 4 hours (Michael addition with water/buffer nucleophiles).

  • APAP: Stable for >24 hours.

Implication: HPS is a superior negative control for electrophilic toxicity assays compared to the maleimide analog, as it requires metabolic activation (P450 or electrochemical) to become toxic, whereas the maleimide is inherently reactive.

Oxidative Activation Pathway

OxidationPathway HPS HPS (Reduced Form) Stable Phenol Radical Phenoxy Radical Intermediate HPS->Radical -e-, -H+ (P450 / Anodic Ox) QI Quinone Imide (Reactive Electrophile) Radical->QI -e-, -H+ Adduct GSH/Protein Adduct (Toxicity Biomarker) QI->Adduct + Nucleophile (SH) Michael Addition

Figure 2: The oxidative activation pathway of HPS. Unlike maleimides, HPS requires oxidative activation to bind cellular thiols.

Part 3: Handling & Solubility for Biological Assays

Solubility Profile

Reproducibility in cell-based assays (e.g., HepG2, HK-2) fails when stock solutions precipitate upon dilution.

  • DMSO: Soluble >100 mM. Recommended for stock preparation.

  • Ethanol: Soluble ~50 mM.

  • PBS (pH 7.4): Poor solubility (<1 mM).

    • Protocol: Predissolve in DMSO (1000x stock), then dilute slowly into warm media with vortexing. Final DMSO concentration should be <0.1%.

Storage & Stability[2]
  • Solid State: Stable for >2 years at room temperature if kept dry. Hygroscopic—moisture promotes ring-opening to succinamic acid.

  • Solution: DMSO stocks must be stored at -20°C. Do not store in aqueous buffers; prepare fresh.

References

  • Crystal Structure & Synthesis: Yu, M., et al. "Pyrrolidine-2,5-dione." Acta Crystallographica Section E, 2012. Link

  • Nephrotoxicity Evaluation: Harvison, P. J., et al. "Nephrotoxic potential of N-(3,5-dichloro-4-hydroxyphenyl)succinimide and N-(3,5-dichloro-4-hydroxyphenyl)succinamic acid in Fischer-344 rats." Toxicology Letters, 1992. Link

  • Electrochemical Oxidation: Nematollahi, D., et al. "Electrochemical oxidation of acetaminophen and 4-(piperazin-1-yl)phenols." ResearchGate, 2025. Link

  • Comparative Toxicity: Rankin, G. O. "Nephrotoxicity induced by C- and N-arylsuccinimides." Journal of Toxicology and Environmental Health, 2004. Link

  • Acetaminophen Mechanisms: Hinson, J. A., et al. "Acetaminophen-induced hepatotoxicity: role of metabolic activation."[2] Drug Metabolism Reviews, 2004.[2] Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these materials is paramount. This guide provides an in-depth, procedural framework for the safe handling of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione (CAS No. 7300-91-6), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a risk-based assessment, ensuring that every procedural step is a self-validating system of safety.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound, also known as N-(4-Hydroxyphenyl)succinimide, is a solid organic compound.[1] A thorough understanding of its hazard profile is the critical first step in establishing a safe handling protocol. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards.[2]

GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2]

The primary routes of exposure are ingestion, skin contact, and eye contact. As a solid, the inhalation of dust particles presents a significant risk, necessitating stringent controls to prevent aerosolization.[2][3]

Data Summary Table: Hazard Profile
Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity (Oral)Category 4WarningH302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation[2]

The Hierarchy of Controls: Engineering and Administrative Measures First

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The hierarchy of controls prioritizes the elimination or substitution of hazards, followed by engineering controls, administrative controls, and finally, PPE.

  • Engineering Controls: The most effective measure is to handle this compound within a certified chemical fume hood or a ventilated enclosure.[2] This minimizes the risk of inhaling airborne dust. An eyewash station and safety shower must be readily accessible in the immediate work area.[4][5]

  • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs). Restrict access to areas where the compound is handled. Ensure all personnel are trained on the specific hazards and handling procedures for this chemical. Prohibit eating, drinking, or smoking in the laboratory.[2]

Personal Protective Equipment (PPE): Your Final Barrier

When engineering and administrative controls are in place, the correct PPE provides essential protection against residual risks. The selection of PPE must be deliberate and based on the specific tasks being performed.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[2]

  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles must be worn at all times.[5]

  • Enhanced Protection: When there is a significant risk of splashing or dust generation (e.g., during bulk transfers), a face shield should be worn in addition to safety goggles.[6]

Skin and Body Protection

The compound is a known skin irritant.[2] Therefore, comprehensive skin protection is mandatory.

  • Laboratory Coat: A flame-resistant lab coat is standard. For tasks with a higher risk of contamination, a chemically resistant apron or coveralls should be considered.

  • Gloves: Standard disposable nitrile gloves are generally sufficient for incidental contact. However, the principle of "double gloving" is strongly recommended, especially during weighing and solution preparation, to prevent contamination of the surrounding area upon removal of the outer glove.[7] Gloves should be powder-free and have long cuffs that can be tucked under the sleeves of the lab coat.[7] Always inspect gloves for tears or punctures before use and change them frequently (every 30-60 minutes is a good practice) or immediately upon known contact with the chemical.[7]

  • Protective Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[5]

Respiratory Protection

The primary respiratory hazard is the inhalation of dust.[3]

  • Standard Operations: When handled strictly within a chemical fume hood, respiratory protection may not be required.

  • Risk of Aerosolization: If there is a potential for dust generation outside of a ventilated enclosure (e.g., during a spill or when cleaning equipment), a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95, P100) is necessary.[3][5] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing, as mandated by OSHA (29 CFR 1910.134).[5]

Procedural Guidance: Step-by-Step Protocols

Adherence to standardized procedures is critical for minimizing exposure and ensuring reproducible, safe science.

Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence cluster_handling Handling & Disposal start Start: Prepare to handle compound review_sds Review Safety Data Sheet (SDS) start->review_sds check_eng_controls Verify Engineering Controls (Fume Hood, Eyewash/Shower) review_sds->check_eng_controls don_clothing 1. Don Lab Coat, Long Pants, Closed-Toe Shoes check_eng_controls->don_clothing don_gloves 2. Don Inner and Outer Nitrile Gloves don_clothing->don_gloves don_eye_protection 3. Don Chemical Safety Goggles don_gloves->don_eye_protection assess_respirator Assess Dust/Aerosol Risk don_eye_protection->assess_respirator don_respirator 4. Don NIOSH-Approved Respirator (if required) assess_respirator->don_respirator High Risk don_faceshield Assess Splash Risk assess_respirator->don_faceshield Low Risk don_respirator->don_faceshield add_faceshield 5. Add Face Shield (if required) don_faceshield->add_faceshield High Risk proceed Proceed with Handling (Weighing, Dissolving, etc.) don_faceshield->proceed Low Risk add_faceshield->proceed disposal Dispose of Waste and Contaminated PPE per SOP proceed->disposal decontaminate Decontaminate Work Area and Wash Hands Thoroughly disposal->decontaminate end End of Procedure decontaminate->end

Caption: PPE Selection Workflow for Handling this compound.

Protocol for Weighing and Handling the Solid Compound
  • Preparation: Verify that the chemical fume hood is functioning correctly. Assemble all necessary equipment (spatulas, weigh paper, secondary containers) inside the hood.

  • PPE: Don the required PPE as determined by the workflow above, including double gloves and safety goggles.

  • Handling: Carefully open the primary container inside the fume hood. Use a spatula to transfer the desired amount of solid to weigh paper or a tared container. Avoid any actions that could generate dust, such as dropping or rapid movements.

  • Closure: Securely close the primary container.[2]

  • Cleanup: Gently wipe down the spatula and any surfaces inside the hood with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.

  • Doffing: Remove the outer pair of gloves and dispose of them before leaving the fume hood.

Emergency Protocol: Spills and Exposures
  • Skin Exposure: Immediately flush the affected area with copious amounts of soap and water. Remove contaminated clothing and seek medical attention.[2]

  • Eye Exposure: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Spill Cleanup: For small spills, especially of the solid material, use dry clean-up procedures to avoid generating dust.[3] Gently sweep or vacuum the material into a sealed, labeled container for disposal. Wear appropriate PPE, including respiratory protection, during cleanup. Decontaminate the area after material pickup.

Disposal Plan

All waste materials, including contaminated PPE, weigh paper, and residual compound, must be disposed of as hazardous chemical waste.[2] Collect these materials in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.[2]

By integrating this expert guidance into your laboratory's safety culture, you can build a robust and trustworthy system that protects researchers while enabling scientific advancement.

References

  • ChemScene. (2025). Safety Data Sheet: 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione.
  • Apollo Scientific. (2023). Safety Data Sheet: Succinimide.
  • Fisher Scientific. (2025). Safety Data Sheet: 2,5-Dihydroxy-1,4-benzoquinone.
  • PubChem. (2025). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (2025). 1-(4-hydroxyphenyl)-2,5-pyrrolidinedione. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). What PPE is recommended for chemical hazards? Retrieved from [Link]

  • Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrolidine.
  • U.S. Environmental Protection Agency (EPA). (2023). 2,5-Pyrrolidinedione, 1-hydroxy-. Substance Registry Services. Retrieved from [Link]

  • Wako Pure Chemical Corporation. (2023).
  • Suvchem Laboratory Chemicals. (n.d.). Succinimide (for synthesis). Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: Pyrrolidine.
  • TCI Chemicals. (n.d.). 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione.
  • INDOFINE Chemical Company. (n.d.). 1-(4'-HYDROXYPHENYL)-1H-PYRROLE-2,5-DIONE. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.